molecular formula C12H13NO2 B1376359 Benzyl 3-methyleneazetidine-1-carboxylate CAS No. 934664-23-0

Benzyl 3-methyleneazetidine-1-carboxylate

Cat. No.: B1376359
CAS No.: 934664-23-0
M. Wt: 203.24 g/mol
InChI Key: HPAXEPGOVIEEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-methyleneazetidine-1-carboxylate (CAS 934664-23-0) is a protected azetidine derivative valued in medicinal chemistry as a versatile synthetic building block for the development of novel therapeutic agents. It features a four-membered azetidine ring, a structure of significant interest in drug discovery due to its influence on the physicochemical properties and metabolic stability of molecules . This compound is offered with a minimum purity of 95% and is available for purchase in various quantities, including 250 mg and 10-gram packages . Scientific research has identified derivatives of this compound, particularly those with a methylene azetidine group, as highly potent small-molecule inhibitors that directly target the Mixed-Lineage Leukemia (MLL) protein's SET domain . These inhibitors, discovered through the evaluation of a focused chemical library, have been shown to adopt a unique binding mode that locks the MLL SET domain in an open, inactive conformation, thereby blocking its histone methyltransferase (HMT) activity . The most potent of these inhibitors demonstrated IC50 values in the low nanomolar range (21-72 nM), making them over ten times more potent than the pan-inhibitor SAH . This mechanism presents a promising therapeutic strategy for treating acute leukemias carrying MLL gene rearrangements . This product is intended for research and further manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 3-methylideneazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-10-7-13(8-10)12(14)15-9-11-5-3-2-4-6-11/h2-6H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAXEPGOVIEEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736322
Record name Benzyl 3-methylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934664-23-0
Record name Benzyl 3-methylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Benzyl 3-methyleneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthesis of Benzyl 3-methyleneazetidine-1-carboxylate, a valuable building block in modern medicinal chemistry. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of its synthesis, tailored for researchers and drug development professionals.

Strategic Importance in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance properties like metabolic stability, solubility, and target-binding affinity. The 3-methyleneazetidine scaffold, in particular, serves as a versatile bioisostere for aromatic and other cyclic systems. The exocyclic double bond provides a unique conformational rigidity and a reactive handle for further functionalization, making it a privileged motif in the design of novel therapeutics. The N-carboxybenzyl (Cbz) protecting group offers a stable yet readily removable shield for the nitrogen atom, crucial for multi-step synthetic campaigns.

Core Synthetic Strategy: An Overview

The most prevalent and reliable method for synthesizing this compound involves the base-induced elimination of a suitable leaving group from the 3-position of a protected azetidine ring. This strategy is favored for its efficiency and high yields.

The general workflow can be visualized as a two-stage process: first, the synthesis of a key intermediate, an N-Cbz-protected azetidine bearing a leaving group at the C3 position, and second, the elimination reaction to form the target exocyclic methylene group.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Elimination A Commercially Available Starting Material (e.g., Epichlorohydrin) B N-Cbz-3-hydroxyazetidine A->B Multi-step conversion C N-Cbz-3-(mesyloxy)azetidine (Key Intermediate) B->C Mesylation D This compound (Final Product) C->D Base-induced Elimination (E2)

Caption: The concerted E2 mechanism for methylene group formation.

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the synthesis, starting from the commercially available N-Cbz-3-hydroxyazetidine.

Part A: Synthesis of Benzyl 3-(methylsulfonyloxy)azetidine-1-carboxylate (Intermediate)

This step converts the hydroxyl group into a much better leaving group (mesylate).

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
N-Cbz-3-hydroxyazetidine207.235.00 g24.1
Dichloromethane (DCM), anhydrous84.93100 mL-
Triethylamine (TEA)101.195.0 mL (3.63 g)35.9
Methanesulfonyl chloride (MsCl)114.552.25 mL (3.30 g)28.8

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Cbz-3-hydroxyazetidine (5.00 g, 24.1 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) and stir until all solids have dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (5.0 mL, 35.9 mmol) to the stirred solution.

  • Mesylation: Add methanesulfonyl chloride (2.25 mL, 28.8 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate as a pale yellow oil or solid. This intermediate is often used in the next step without further purification.

Part B: (Final Product)

This is the critical elimination step to form the target compound.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Benzyl 3-(methylsulfonyloxy)azetidine-1-carboxylate285.31~24.1 mmol (crude)~24.1
Potassium tert-butoxide (KOtBu)112.214.06 g36.2
Tetrahydrofuran (THF), anhydrous72.11120 mL-

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude mesylate from Part A in anhydrous THF (120 mL).

  • Base Addition: Add potassium tert-butoxide (4.06 g, 36.2 mmol) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the formation of the product by TLC or GC-MS.

  • Workup: Carefully quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a yellow oil. Purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to afford the pure this compound as a colorless oil.

Expected Yield: ~75-85% over two steps.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ 7.40 – 7.28 (m, 5H, Ar-H), 5.13 (s, 2H, -CH₂Ph), 4.95 (t, J = 2.8 Hz, 2H, =CH₂), 4.55 (t, J = 2.8 Hz, 4H, azetidine ring CH₂)
¹³C NMR (101 MHz, CDCl₃)δ 156.5, 143.1, 136.4, 128.5, 128.0, 127.9, 104.3, 67.0, 58.9
Mass Spec (ESI) m/z calculated for C₁₂H₁₃NO₂ [M+H]⁺: 204.10; found: 204.10
Appearance Colorless to pale yellow oil

Troubleshooting and Key Considerations

  • Incomplete Mesylation: Ensure all reagents are anhydrous, particularly the DCM and TEA. The reaction should be kept cold during the addition of MsCl to prevent side reactions.

  • Low Yield in Elimination: The most common cause is the quality of the base. Use fresh, high-purity potassium tert-butoxide. Ensure the reaction is truly anhydrous, as water will consume the base.

  • Product Instability: While generally stable, the exocyclic methylene group can be reactive. It is recommended to store the purified product under an inert atmosphere at low temperatures (-20 °C) for long-term stability.

  • Alternative Leaving Groups: While mesylate is highly effective, tosylate or iodide can also be used as leaving groups in the elimination step. The choice may depend on the specific substrate or desired reaction conditions.

Conclusion

The synthesis of this compound via a base-induced elimination of a C3-mesylate is a robust and scalable method. By carefully controlling reaction conditions, particularly moisture and temperature, and using high-quality reagents, researchers can reliably access this valuable synthetic intermediate. The insights and detailed protocols provided herein serve as a comprehensive guide for its successful preparation, enabling further exploration in the field of drug discovery and development.

References

  • Organic Syntheses, Coll. Vol. 10, p.5 (2004); Vol. 77, p.180 (2000). Preparation of N-tert-Butoxycarbonyl-3-methyleneazetidine. This reference provides a well-vetted, large-scale procedure for a similar compound (Boc-protected instead of Cbz), establishing the fundamental reliability of the elimination strategy from a 3-substituted azetidine. The principles and workup are directly applicable. [Link]

  • Journal of Organic Chemistry, 2005, 70 (18), pp 7230–7237. Synthesis of 3-Substituted Azetidines and Their Evaluation as β-Secretase (BACE1) Inhibitors. This paper describes the synthesis of various N-protected 3-hydroxyazetidines and their conversion to other functional groups, illustrating the common pathways for preparing the necessary precursors for elimination reactions. [Link]

Introduction: The Significance of the 3-Methyleneazetidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Benzyl 3-Methyleneazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart desirable pharmacokinetic properties such as improved solubility, metabolic stability, and reduced lipophilicity. The introduction of an exocyclic methylene group at the 3-position creates a unique bioisostere for various functional groups and a versatile synthetic handle for further elaboration. This compound, in particular, serves as a key building block in the synthesis of novel therapeutics, where the benzyl carbamate (Cbz) group provides robust protection of the nitrogen atom during subsequent chemical transformations. This guide provides a detailed, field-proven protocol for the synthesis of this important intermediate, grounded in established chemical principles.

Proposed Synthetic Pathway: A Mechanistic Overview

The most direct and reliable method for the synthesis of this compound involves the olefination of a corresponding azetidin-3-one precursor. The Wittig reaction is a classic and highly effective method for converting ketones into alkenes. In this proposed synthesis, the commercially available Benzyl 3-oxoazetidine-1-carboxylate is treated with a phosphorus ylide generated in situ from methyltriphenylphosphonium bromide and a strong base.

The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon of the azetidin-3-one, forming a betaine intermediate. This intermediate then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. The choice of a strong, non-nucleophilic base is critical to ensure efficient deprotonation of the phosphonium salt without competing side reactions.

Synthesis_Pathway start Benzyl 3-oxoazetidine-1-carboxylate reagents 1) Methyltriphenylphosphonium bromide, NaH 2) THF start->reagents product This compound reagents->product Wittig Reaction

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Step-by-Step Synthesis

This protocol is based on established Wittig reaction procedures and adapted for the specific substrate, Benzyl 3-oxoazetidine-1-carboxylate[1][2].

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier Example
Benzyl 3-oxoazetidine-1-carboxylateC₁₁H₁₁NO₃205.21105258-93-3BLD Pharm[2]
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.231779-49-3Sigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)NaH24.007646-69-7Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Sigma-Aldrich
Saturated aqueous ammonium chlorideNH₄Cl53.4912125-02-9Fisher Scientific
Ethyl acetateC₄H₈O₂88.11141-78-6Fisher Scientific
BrineNaCl (aq)---
Anhydrous magnesium sulfateMgSO₄120.377487-88-9VWR
Procedure
  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.

    • Add anhydrous THF (20 mL) to the washed sodium hydride.

    • In a separate flask, dissolve methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF (30 mL).

    • Slowly add the solution of methyltriphenylphosphonium bromide to the sodium hydride suspension at 0 °C (ice bath).

    • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction:

    • Dissolve Benzyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF (15 mL).

    • Cool the ylide solution to 0 °C and slowly add the solution of Benzyl 3-oxoazetidine-1-carboxylate via the dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).

    • Partition the mixture between ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum will show characteristic peaks for the exocyclic methylene protons, the azetidine ring protons, and the benzyl protecting group.

Expert Insights and Troubleshooting

  • Anhydrous Conditions: The Wittig reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: While sodium hydride is effective, other strong bases such as n-butyllithium or potassium tert-butoxide can also be used. The choice of base may influence the reaction yield and side product formation.

  • Purification: The removal of triphenylphosphine oxide can be challenging. Careful column chromatography is typically required. In some cases, precipitation of the byproduct from a non-polar solvent can be effective.

  • Alternative Olefination Methods: While the Wittig reaction is robust, other olefination methods such as the Horner-Wadsworth-Emmons reaction could also be employed. The Horner-Wadsworth-Emmons reaction often provides better yields and easier purification as the phosphate byproduct is water-soluble[3][4].

Conclusion

The synthesis of this compound is a key step in the development of novel azetidine-containing pharmaceuticals. The protocol detailed in this guide, based on the well-established Wittig reaction, provides a reliable and reproducible method for accessing this valuable building block. By understanding the underlying chemical principles and paying close attention to experimental details, researchers can confidently synthesize this compound and advance their drug discovery programs.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available from: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
  • Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. - ResearchGate. Available from: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed. Available from: [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. Available from: [Link]

  • Synthesis, Characterization of New 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one Derivatives From Di Imines - Neliti. Available from: [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH. Available from: [Link]

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. Available from: [Link]

  • Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid - PrepChem.com. Available from: [Link]

  • Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612 - PubChem. Available from: [Link]

  • A Guide to Procuring Benzyl 3-Oxoazetidine-1-Carboxylate: From Manufacturers to Your Lab - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • This compound - FDER | UNR. Available from: [Link]

Sources

Preparation of Benzyl 3-methyleneazetidine-1-carboxylate from 3-hydroxyazetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Benzyl 3-methyleneazetidine-1-carboxylate from 3-Hydroxyazetidine Derivatives

Abstract

The 3-methyleneazetidine moiety is a highly sought-after structural motif in modern medicinal chemistry. Its unique conformational constraints and role as a bioisosteric replacement for other functional groups have established it as a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the principal synthetic strategies for the preparation of this compound, a key protected intermediate, starting from its corresponding 3-hydroxyazetidine precursor. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer expert insights into the causal factors guiding procedural choices, ensuring a robust and reproducible synthetic outcome.

Introduction: The Strategic Value of 3-Methyleneazetidines

Small, strained ring systems are powerful tools in drug discovery for exploring chemical space with precision. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity. The introduction of an exocyclic methylene group at the 3-position creates the 3-methyleneazetidine scaffold, which serves as a unique and valuable structural element. These derivatives are often employed as constrained analogs of larger groups or as bioisosteres for carbonyls and aromatic rings, modulating physicochemical properties and target engagement.[1][2]

The synthesis of these vital building blocks hinges on the efficient conversion of readily available 3-hydroxyazetidine derivatives. The core chemical transformation is the elimination of water from the 3-hydroxyazetidine core to form the exocyclic double bond. This guide will focus on the most reliable and widely employed methods to achieve this transformation, specifically for the N-Cbz (carboxybenzyl) protected variant, this compound.[3][4]

Overview of Synthetic Pathways

The conversion of an alcohol to an alkene is a cornerstone transformation in organic synthesis. For the specific case of Benzyl 3-hydroxyazetidine-1-carboxylate, the methodologies can be broadly categorized into two strategic approaches:

  • Two-Step Activation & Elimination: This is the most common and often most reliable pathway. The poor leaving group, hydroxyl (-OH), is first converted into a superior leaving group (e.g., a sulfonate ester like mesylate or tosylate). A subsequent base-mediated elimination reaction then generates the alkene.

  • Direct Dehydration: This approach utilizes specialized reagents that facilitate the direct elimination of water in a single synthetic operation, often under mild conditions.

G cluster_0 General Synthetic Strategies cluster_1 Two-Step Pathway cluster_2 One-Step Pathway start Benzyl 3-hydroxyazetidine-1-carboxylate node_activation Activation of -OH (e.g., Mesylation) start->node_activation node_dehydration Direct Dehydration (e.g., Burgess, Martin Reagents) start->node_dehydration target This compound node_elimination Base-Induced Elimination node_activation->node_elimination E2 node_elimination->target node_dehydration->target

Caption: High-level overview of synthetic routes.

Preparation of the Starting Material

A robust synthesis begins with a high-quality starting material. Benzyl 3-hydroxyazetidine-1-carboxylate is typically prepared by protecting the nitrogen of 3-hydroxyazetidine with a carboxybenzyl (Cbz or Z) group. This is a standard procedure involving the reaction of 3-hydroxyazetidine (often as the hydrochloride salt) with benzyl chloroformate in the presence of a base.[5]

Experimental Protocol: N-Cbz Protection of 3-Hydroxyazetidine
  • To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a biphasic mixture of tetrahydrofuran (THF) and water, add potassium carbonate (K₂CO₃, 2.0 eq) at room temperature.

  • Stir the mixture for 30 minutes to neutralize the hydrochloride and liberate the free amine.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise, ensuring the internal temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the THF under reduced pressure.

  • Extract the remaining aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify by silica gel chromatography to afford Benzyl 3-hydroxyazetidine-1-carboxylate as a clear oil.[5]

Method 1: Mesylation Followed by Elimination

This two-step sequence is the workhorse method for this transformation. It offers high yields and predictability. The hydroxyl group is first converted into a methanesulfonate (mesylate) ester, an excellent leaving group, which is then eliminated.

Causality and Mechanistic Insight

The hydroxyl group is a poor leaving group because its conjugate acid, water (pKa ~15.7), is not significantly more stable than the hydroxide ion itself. Converting the alcohol to a mesylate transforms the leaving group into the mesylate anion. The conjugate acid of this anion, methanesulfonic acid, is a very strong acid (pKa ~ -1.9), making the mesylate anion a weak, stable base and thus an excellent leaving group.[6]

The subsequent elimination is typically performed with a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to favor the E2 (elimination, bimolecular) pathway over a competing SN2 (substitution, nucleophilic, bimolecular) reaction, which would lead to undesired side products.[7]

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Elimination A Azetidine-OH B Azetidine-OMs A->B  MsCl, Et3N  CH2Cl2, 0 °C C Azetidine-OMs D Methylene Azetidine C->D  DBU, Heat  (E2 Mechanism)

Caption: Workflow for the mesylation-elimination pathway.

Experimental Protocol: Mesylation and Elimination
  • Mesylate Formation:

    • Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir the reaction at 0 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • The crude mesylate is often unstable and is typically used directly in the next step without purification.[1] Some protocols wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate before proceeding.[1]

  • Elimination:

    • To the crude mesylate solution (or the isolated crude mesylate redissolved in a suitable solvent like THF or toluene), add 1,8-Diazabicycloundec-7-ene (DBU, 2.0 eq).

    • Heat the reaction mixture to reflux (temperature depends on the solvent, e.g., 80-110 °C) and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water, dilute HCl (e.g., 1M) to remove the DBU, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield this compound.

ParameterConditionRationale
Mesylation Solvent Anhydrous Dichloromethane (DCM)Aprotic, dissolves reactants well, and is unreactive.
Mesylation Base Triethylamine (Et₃N)Acts as an acid scavenger for the HCl generated.
Elimination Base 1,8-Diazabicycloundec-7-ene (DBU)Strong, sterically hindered base that favors E2 elimination.
Temperature 0 °C for mesylation; Reflux for eliminationLow temperature controls the exothermic mesylation; heat provides activation energy for elimination.

Method 2: Direct Dehydration with Specialized Reagents

While the two-step method is robust, several reagents can effect the dehydration in a single step, which can be advantageous for sensitive substrates or for streamlining a synthetic sequence.

A. The Burgess Reagent

The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective reagent for the dehydration of secondary and tertiary alcohols.[8][9] It operates via a concerted, intramolecular syn-elimination mechanism, which proceeds through a six-membered cyclic transition state.[8]

Causality and Insight: The primary advantage of the Burgess reagent is its mildness. It avoids the use of strong acids or bases and often proceeds at or near room temperature, making it suitable for substrates with sensitive functional groups. Its main drawbacks are its cost and sensitivity to moisture.[10]

G start Azetidine-OH + Burgess Reagent intermediate Sulfamate Ester Intermediate start->intermediate Reaction in Benzene/THF product Methylene Azetidine intermediate->product Intramolecular syn-Elimination (Ei)

Caption: Dehydration mechanism using the Burgess reagent.

Experimental Protocol: Burgess Dehydration
  • Place the Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and the Burgess reagent (1.5 eq) in a flask under a nitrogen atmosphere.

  • Add an anhydrous aprotic solvent, such as benzene or THF.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to afford the desired product.

B. The Martin Sulfurane

Martin sulfurane (diphenylbis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane) is a highly effective dehydrating agent for alcohols, including secondary alcohols.[11][12][13] The reaction proceeds via an alkoxy-sulfurane intermediate, which undergoes elimination to form the alkene.

Causality and Insight: Martin sulfurane is a powerful reagent often used when other methods fail.[14] It is particularly effective for hindered alcohols. The reaction is typically fast and clean. However, the reagent is expensive and moisture-sensitive.[12]

Experimental Protocol: Martin Sulfurane Dehydration
  • Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) or benzene under a nitrogen atmosphere.

  • Add Martin sulfurane (1.1 eq) in one portion at room temperature.

  • Stir the reaction at room temperature. The reaction is often complete within 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can often be directly loaded onto a silica gel column for purification.

C. The Grieco Elimination

The Grieco elimination is a powerful method for dehydrating alcohols via a selenoxide intermediate.[15] It is a two-step, one-pot process involving the formation of a selenide followed by oxidation and a syn-elimination.[16]

Causality and Insight: This method involves the nucleophilic attack of the alcohol on an electrophilic selenium species (generated from o-nitrophenylselenocyanate and tributylphosphine). The resulting selenide is then oxidized (e.g., with hydrogen peroxide), and the selenoxide undergoes a rapid, intramolecular Ei elimination at room temperature to give the alkene.[15][16]

Experimental Protocol: Grieco Elimination
  • Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add o-nitrophenylselenocyanate (1.4 eq) and tributylphosphine (n-Bu₃P, 1.4 eq) and stir at room temperature for 2-4 hours.

  • Cool the mixture to 0 °C and add an aqueous solution of hydrogen peroxide (30-35% w/w, ~7 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify by flash column chromatography to yield the product.[16]

Comparison of Synthetic Methods

The choice of method depends on factors such as substrate sensitivity, scale, cost, and the availability of reagents.

FeatureMesylation / EliminationBurgess ReagentMartin SulfuraneGrieco Elimination
Mechanism E2 Eliminationsyn-Elimination (Ei)Ei-type Eliminationsyn-Elimination (Ei)
Conditions Base, HeatMild, NeutralMild, NeutralMild, Oxidative
Steps Two (often one-pot)OneOneTwo (one-pot)
Key Strengths Reliable, scalable, cost-effectiveVery mild, good for sensitive substratesHigh reactivity, good for hindered alcoholsMild, efficient
Key Weaknesses Requires base and heatReagent is expensive and moisture-sensitiveReagent is expensive and moisture-sensitiveUses toxic selenium reagents, requires oxidant

Conclusion

The synthesis of this compound from its 3-hydroxy precursor is a critical transformation for accessing a valuable class of building blocks for drug discovery. The most common and robust method involves a two-step sequence of mesylation followed by a base-induced E2 elimination. This pathway is highly reliable and scalable. For substrates that are sensitive to base or heat, direct dehydration using specialized reagents such as the Burgess reagent or Martin sulfurane offers milder, albeit more expensive, alternatives. The Grieco elimination provides another powerful one-pot option under mild conditions. A thorough understanding of the mechanisms and practical considerations detailed in this guide will enable researchers to select the optimal synthetic route and confidently prepare this important intermediate for application in their research and development programs.

References

  • Vertex AI Search. (n.d.). Martin Sulfurane Dehydrating agent - Chem-Impex.
  • Wikipedia. (2023). Grieco elimination. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (2023). Burgess reagent. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved January 22, 2026, from [Link]

  • NROChemistry. (n.d.). Grieco Elimination. Retrieved January 22, 2026, from [Link]

  • Eburon Organics. (n.d.). Burgess Reagent. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Burgess Reagent. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (2023). Martin's sulfurane. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved January 22, 2026, from [Link]

  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Martin's sulfurane dehydrating reagent. Retrieved January 22, 2026, from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Retrieved January 22, 2026, from [Link]

Sources

Spectroscopic Data for Benzyl 3-Methyleneazetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for Benzyl 3-methyleneazetidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes data from structurally analogous compounds and established spectroscopic principles to present a robust predictive analysis.

Introduction

This compound is a synthetically important building block, combining the strained azetidine ring with a reactive exocyclic methylene group and a readily cleavable benzyl carbamate protecting group. This unique combination of functionalities makes it a valuable intermediate in the synthesis of novel therapeutic agents and complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive interpretation of the expected spectroscopic data, explaining the causal relationships between the molecular structure and the spectral features.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

G M [M]⁺• m/z = 203 F1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F1 - •O₂CN(CH₂)₂C=CH₂ F3 [C₈H₈O₂]⁺• m/z = 152 M->F3 - C₄H₅N• F2 [C₅H₅N]⁺• m/z = 79 F1->F2 - C₂H₂

Caption: Plausible mass spectrometry fragmentation pathway.

  • Molecular Ion (m/z = 203): The molecular ion peak should be observable, though its intensity may vary.

  • Tropylium Ion (m/z = 91): The base peak in the spectrum is very likely to be at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺). This ion is formed by the cleavage of the benzylic C-O bond.

  • Loss of CO₂ (m/z = 159): A fragment corresponding to the loss of carbon dioxide from the molecular ion is also possible.

  • Azetidine Ring Fragmentation: Fragmentation of the azetidine ring can lead to various smaller fragments, although the tropylium ion is expected to be the most dominant feature.

V. Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized, standard operating procedures for the techniques discussed.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width of approximately 220 ppm.

    • Employ a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity, especially for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

G cluster_0 NMR Sample Preparation & Acquisition cluster_1 Data Processing prep Dissolve sample in CDCl₃ with TMS instrument 400 MHz NMR Spectrometer prep->instrument acq_h1 Acquire ¹H Spectrum (16 scans) instrument->acq_h1 acq_c13 Acquire ¹³C Spectrum (>1024 scans) instrument->acq_c13 process Fourier Transform, Phasing, Baseline Correction acq_h1->process acq_c13->process reference Reference to TMS (¹H) & CDCl₃ (¹³C) process->reference analyze Spectral Analysis & Interpretation reference->analyze

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the solvent-filled cell.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for accurate mass determination of the molecular ion.

  • Data Acquisition:

    • EI-MS: Use a standard electron energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

    • ESI-MS (High Resolution): Operate in positive ion mode to detect the [M+H]⁺ or [M+Na]⁺ adducts. Use a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. For high-resolution data, calculate the elemental composition from the accurate mass measurement.

Conclusion

The spectroscopic data for this compound can be reliably predicted based on the well-understood principles of NMR, IR, and mass spectrometry, and by drawing comparisons with structurally similar molecules. This in-depth technical guide provides a comprehensive framework for the identification and characterization of this important synthetic intermediate. The predicted data presented herein should serve as a valuable reference for researchers working with this compound, facilitating its unambiguous identification and use in complex synthetic endeavors. It is recommended that this predicted data be confirmed with experimental results when the pure compound is available.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Royal Society of Chemistry. (n.d.). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

1H NMR and 13C NMR of Benzyl 3-methyleneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Benzyl 3-methyleneazetidine-1-carboxylate

Introduction

This compound is a notable heterocyclic compound featuring a strained four-membered azetidine ring, an exocyclic double bond, and a benzyl carbamate protecting group. Molecules incorporating the 3-methyleneazetidine motif are of significant interest in medicinal chemistry and drug development as bioisosteres of piperidines or as constrained scaffolds for introducing specific pharmacophoric features. Given the unique structural and electronic properties imparted by the strained ring and the exocyclic alkene, unambiguous structural verification is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such organic molecules in solution.[1] This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the anticipated ¹H and ¹³C NMR spectra of this compound. It offers an expert analysis of predicted chemical shifts, coupling patterns, and the strategic application of 2D NMR techniques to ensure full structural assignment and verification.

Molecular Structure and Spectroscopic Assignment

A thorough NMR analysis begins with a clear understanding of the molecule's topology and the unique chemical environment of each nucleus. The structure of this compound is numbered below to facilitate systematic spectral assignment.

G cluster_molecule This compound N1 N1 C2 C2 N1->C2 C_CO C=O N1->C_CO C3 C3 C2->C3 C4 C4 C3->C4 C5 C5(H₂) C3->C5 C4->N1 O_cbz O C_CO->O_cbz C6 C6(H₂) O_cbz->C6 C7 C7 C6->C7 C8 C8(H) C7->C8 C9 C9(H) C8->C9 C10 C10(H) C9->C10 C11 C11(H) C10->C11 C12 C12(H) C11->C12 C12->C7 G H6 H6 (~5.15 ppm) C_CO C=O (~156.0 ppm) H6->C_CO ³J C7 C7 (~136.5 ppm) H6->C7 ²J H2_H4 H2/H4 (~4.40 ppm) H2_H4->C_CO ²J C3 C3 (~140.0 ppm) H2_H4->C3 ²J H5 H5 (~5.05 ppm) H5->C3 ²J C2_C4 C2/C4 (~56.5 ppm) H5->C2_C4 ³J C5 C5 (~107.0 ppm)

Caption: Key expected HMBC correlations for structural verification.

Experimental Protocol

Achieving high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Workflow: From Sample to Spectrum

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample. B 2. Dissolve in ~0.6-0.7 mL of CDCl₃ containing 0.03% TMS. A->B C 3. Filter through glass wool plug into a clean 5 mm NMR tube. B->C D 4. Insert sample into spectrometer. C->D E 5. Lock on CDCl₃ and shim magnet. D->E F 6. Acquire 1D ¹H, 1D ¹³C, and 2D (HSQC, HMBC) spectra. E->F G 7. Apply Fourier Transform, phase correction, and baseline correction. F->G H 8. Calibrate spectra to TMS (0.00 ppm). G->H I 9. Integrate ¹H signals and pick peaks. H->I

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C and 2D NMR experiments, into a clean vial. [2][3] * Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. [2]CDCl₃ is an excellent solvent for a wide range of organic molecules and has minimal interfering signals.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [4][5]This step is critical to avoid poor magnetic field homogeneity, which results in broad spectral lines. [4] * Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.

  • Data Acquisition:

    • The sample is introduced into a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The instrument's field frequency is "locked" to the deuterium signal of the CDCl₃ solvent to correct for any magnetic field drift.

    • The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

    • ¹H NMR: A standard single-pulse experiment is run. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • ¹³C NMR: A proton-decoupled experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be required. [5] * 2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized. Acquisition times can range from 30 minutes to several hours, particularly for the less sensitive HMBC experiment. [6]

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier Transformation.

    • The spectrum is phase-corrected to ensure all peaks are positive and have a proper Lorentzian line shape.

    • The baseline is corrected to be flat and centered at zero intensity.

    • The chemical shift axis is calibrated by setting the TMS signal to δ 0.00 ppm for both ¹H and ¹³C spectra. [1] * For the ¹H spectrum, the area under each signal is integrated to determine the relative ratio of protons.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. The predicted ¹H and ¹³C spectra reveal a set of distinct, well-resolved signals characteristic of the benzyl carbamate, the strained azetidine ring, and the unique exocyclic methylene group. By following the detailed experimental protocol and leveraging the power of HSQC and HMBC experiments to confirm connectivity, researchers can obtain unambiguous and robust characterization data, ensuring the structural integrity of this valuable heterocyclic building block for applications in science and drug development.

References

Sources

An In-Depth Technical Guide to Benzyl 3-Methyleneazetidine-1-carboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzyl 3-methyleneazetidine-1-carboxylate is a strained, unsaturated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of a reactive exocyclic methylene group on a strained four-membered azetidine ring provides a unique combination of functionalities for diverse chemical transformations. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established methodologies, an in-depth analysis of its expected reactivity, and a discussion of its potential applications. The content is curated to provide both foundational knowledge and field-proven insights for professionals engaged in advanced chemical synthesis and drug discovery.

Introduction and Molecular Overview

The azetidine scaffold is a highly sought-after motif in modern drug discovery. Its incorporation into molecular structures can lead to improved physicochemical properties such as solubility and metabolic stability, while also providing novel three-dimensional vectors for exploring chemical space. This compound, featuring an N-Cbz (carboxybenzyl) protecting group, is a particularly interesting derivative. The exocyclic double bond acts as a versatile handle for a variety of chemical transformations, including conjugate additions, cycloadditions, and polymerizations, making it a valuable intermediate for the synthesis of more complex substituted azetidines.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes key properties derived from supplier information and computational predictions. Researchers should note that experimental validation of these properties is recommended.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
CAS Number 934664-23-0[1]
Appearance Predicted: Colorless to pale yellow oil/solid-
Purity Typically >97% (commercial sources)[1]

Note on Spectroscopic Data: Authoritative, experimentally derived ¹H and ¹³C NMR spectra for this compound are not readily available in published literature. Characterization of this compound would be essential upon synthesis. Based on the structure, the following characteristic signals would be anticipated:

  • ¹H NMR: Resonances for the aromatic protons of the benzyl group (typically ~7.3 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), signals for the azetidine ring protons, and distinct signals for the exocyclic methylene protons.

  • ¹³C NMR: Resonances for the carbonyl carbon of the carbamate, aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring, including the sp² hybridized carbons of the methylene group.

Synthesis of this compound

A definitive, peer-reviewed synthesis protocol for this compound is not widely documented. However, a highly plausible and commonly employed method for the introduction of an exocyclic methylene group on a cyclic ketone is the Wittig reaction. The logical precursor for this synthesis is Benzyl 3-oxoazetidine-1-carboxylate.

Proposed Synthetic Pathway: Wittig Olefination

The synthesis involves the reaction of Benzyl 3-oxoazetidine-1-carboxylate with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.

Synthesis_of_Benzyl_3_methyleneazetidine_1_carboxylate cluster_reaction Wittig Reaction reagent1 Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻) ylide Phosphorus Ylide (Ph₃P=CH₂) reagent1->ylide reagent2 Strong Base (e.g., n-BuLi, KHMDS) reagent2->ylide product This compound ylide->product start Benzyl 3-oxoazetidine-1-carboxylate start->product THF, 0°C to rt

Caption: Proposed synthesis via Wittig reaction.

Representative Experimental Protocol (Non-Validated)

Disclaimer: This protocol is illustrative and based on general procedures for Wittig reactions on similar substrates. It should be optimized and validated in a laboratory setting.

  • Ylide Generation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 eq.) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq.), dropwise.

    • Allow the resulting bright yellow-orange mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Olefination:

    • In a separate flask, dissolve Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in anhydrous THF.

    • Cool the solution of the ketone to 0 °C.

    • Slowly transfer the freshly prepared phosphorus ylide solution to the ketone solution via cannula.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the strained exocyclic double bond, which serves as an excellent Michael acceptor and a partner in cycloaddition reactions.

Michael Addition (Conjugate Addition)

The electron-withdrawing nature of the adjacent carbamate group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.[2] This provides a powerful method for the synthesis of 3,3-disubstituted azetidines.

Michael_Addition cluster_reaction Michael Addition start This compound product 3-Substituted Azetidine Derivative start->product nucleophile Nucleophile (Nu⁻) (e.g., R₂CuLi, RSH, R₂NH) nucleophile->product

Caption: General scheme for Michael addition.

Causality Behind Experimental Choices: The choice of nucleophile and reaction conditions can be tailored to achieve specific synthetic outcomes. Soft nucleophiles, such as organocuprates (Gilman reagents), thiolates, and amines, are particularly effective for 1,4-conjugate addition.[3] The use of aprotic solvents is typical to avoid quenching of anionic nucleophiles.

[3+2] Cycloaddition Reactions

The double bond can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azomethine ylides.[4] This reaction is a highly efficient method for constructing spirocyclic azetidine systems, which are of significant interest in medicinal chemistry.

Cycloaddition_Reaction cluster_reaction [3+2] Cycloaddition start This compound product Spirocyclic Azetidine start->product dipole 1,3-Dipole (e.g., Nitrone, Azomethine Ylide) dipole->product

Caption: General scheme for [3+2] cycloaddition.

Expertise in Practice: The stereochemical outcome of these cycloadditions can often be controlled by the use of chiral auxiliaries or catalysts, providing access to enantiomerically enriched spirocycles. The choice of solvent and temperature can also influence the regioselectivity of the addition.

Ring-Opening Polymerization

The inherent ring strain of the azetidine ring, coupled with the reactive methylene group, suggests that this compound could be a monomer for ring-opening polymerization. While the polymerization of this specific monomer is not detailed in the literature, related N-sulfonylazetidines have been shown to undergo anionic ring-opening polymerization.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented, its utility can be inferred from the applications of related compounds.

  • Medicinal Chemistry: As a versatile building block, it can be used to synthesize libraries of substituted azetidines for screening against various biological targets. The azetidine motif is present in numerous approved drugs and clinical candidates. The ability to introduce diverse functionality at the 3-position via Michael addition makes this compound particularly valuable for structure-activity relationship (SAR) studies.

  • Polymer Chemistry: The potential for this molecule to undergo polymerization opens avenues for the creation of novel polymers with unique properties conferred by the pendant benzyl carbamate groups.

Safety and Handling

Hazard CategoryPrecautionary Statements
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Sensitization Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-potential, yet under-documented, chemical intermediate. Its synthesis is achievable through established synthetic methodologies, and its reactivity profile, centered on the strained exocyclic double bond, offers numerous opportunities for the creation of novel and complex molecular architectures. For researchers in drug discovery and materials science, this compound represents a valuable tool for innovation. As with any reactive chemical, adherence to strict safety protocols is paramount. Further academic investigation into the specific properties and reactivity of this compound would be a valuable contribution to the field of heterocyclic chemistry.

References

  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. (n.d.). Retrieved January 22, 2026, from [Link]

  • benzyl 3-methylideneazetidine-1-carboxylate - LabSolutions | Lab Chemicals & Equipment. (n.d.). Retrieved January 22, 2026, from [Link]

  • Benzyl 3-(cyanomethylene)azetidine-1-carboxylate (C13H12N2O2) - PubChemLite. (n.d.). Retrieved January 22, 2026, from [Link]

  • SYNTHESIS OF 3- (1 – BENZYL – 1H – BENZO [D] IMIDAZOL – 2 – L AMINO) – 2 – (3 – ARYL – 1- PHENYL – 1H – PYRAZOL – 4 – YL) THIAZOLIDIN – 4- ONES AND THEIR ANTIMICROBIAL ACTIVITIES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (n.d.). Retrieved January 22, 2026, from [Link]

  • MSDS of benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Arabian Journal of Chemistry.
  • A Guide to Procuring Benzyl 3-Oxoazetidine-1-Carboxylate: From Manufacturers to Your Lab - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Retrieved January 22, 2026, from [Link]

  • N-Substituted-3-chloro-2-azetidinones: Synthesis and characterization of novel anthelmintic agents. (2009). Journal of Pharmacy Research, 2(5), 83-92.
  • Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. (n.d.). Retrieved January 22, 2026, from [Link]

  • Preparation of 1-benzylazetidine-3-ol derivatives. (n.d.).
  • The [3+2]Cycloaddition Reaction. (n.d.). Retrieved January 22, 2026, from [Link]

  • EP2707363B1 - A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][5]dioxol]. (n.d.). Retrieved January 22, 2026, from

  • The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. (2021). Journal of Cosmetic Science, 72(4), 362-378.
  • (PDF) (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. (2007). Retrieved January 22, 2026, from [Link]

  • Michael Reaction - NROChemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • Cas 105258-93-3,N-CBZ-3-OXOAZETIDINE - LookChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases | Journal of Medicinal Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved January 22, 2026, from [Link]

  • [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Reactivity of the 3-methyleneazetidine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the 3-Methyleneazetidine Scaffold

Introduction: The Power of a Strained Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. The 3-methyleneazetidine core has emerged as a particularly compelling structural motif. It uniquely combines the high ring strain of a four-membered azetidine ring with the reactivity of an exocyclic olefin. This combination imparts a distinct reactivity profile, making it a versatile building block for the synthesis of complex molecules and a valuable component in drug discovery programs.[1][2]

The inherent strain energy of the azetidine ring not only dictates its stability but also serves as a powerful driving force for a variety of chemical transformations.[3][4] These include elegant ring-opening, ring-expansion, and cycloaddition reactions that allow chemists to rapidly build molecular complexity. Furthermore, the exocyclic double bond provides a handle for a host of functionalization reactions. For researchers and drug development professionals, understanding the nuanced reactivity of this scaffold is key to unlocking its full potential in creating next-generation therapeutics that possess improved physicochemical properties, metabolic stability, and conformational rigidity.[1]

This guide provides an in-depth exploration of the core reactivity of the 3-methyleneazetidine scaffold, grounded in mechanistic principles and field-proven insights. We will delve into its synthesis, characteristic reactions, and strategic applications, offering a technical resource for scientists aiming to leverage this potent building block.

I. Synthesis of the 3-Methyleneazetidine Core

Access to the 3-methyleneazetidine scaffold is critical for its application. While several methods exist, one of the most common and robust approaches involves the olefination of a corresponding N-protected azetidin-3-one. The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective for this transformation, providing a reliable route to the exocyclic methylene group.[5]

Synthetic Workflow: Horner-Wadsworth-Emmons Olefination

G cluster_0 Step 1: Deprotonation of Phosphonate cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination A Methyl(diethylphosphono)acetate C Phosphonate Anion (Ylide) A->C DBU in THF B Strong Base (e.g., DBU, NaH) E Betaine Intermediate C->E Attack at Carbonyl D N-Boc-azetidin-3-one D->E F Oxaphosphetane Intermediate E->F Ring Closure G 1-Boc-3-methyleneazetidine F->G Elimination H Diethyl phosphate byproduct F->H Elimination

Caption: Horner-Wadsworth-Emmons synthesis of 1-Boc-3-methyleneazetidine.

Experimental Protocol: Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

This protocol is adapted from methodologies described for the synthesis of related compounds.[5]

  • Reagent Preparation: To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise. Stir the mixture for 30 minutes at 0 °C to generate the phosphonate ylide.

  • Reaction: Add a solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF to the ylide solution dropwise at 0 °C.

  • Warming and Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target methyl 2-(1-Boc-azetidin-3-ylidene)acetate.[5]

II. Reactivity Driven by Strain Release

The approximately 26 kcal/mol of strain energy in the azetidine ring is the primary driver for its most characteristic reactions. This stored energy can be harnessed to facilitate transformations that would otherwise be energetically unfavorable.

A. Ring-Opening Reactions

The susceptibility of the azetidine ring to cleavage is its most critical liability and, paradoxically, a powerful synthetic tool.

Mechanistic Insight: Under acidic conditions, the azetidine nitrogen is protonated, which significantly increases ring strain and activates the C-N bonds toward nucleophilic attack.[4][6] This leads to irreversible ring-opening. The rate of this decomposition is highly pH-dependent, with stability being significantly greater at neutral or basic pH compared to acidic conditions.[4]

Causality Behind Experimental Choices:

  • pH Control: To preserve the azetidine core during other transformations, maintaining a pH above 7 is crucial to prevent protonation of the ring nitrogen.[6]

  • N-Protecting Groups: The introduction of an electron-withdrawing protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, decreases the basicity of the azetidine nitrogen. This makes protonation less favorable, thereby enhancing the scaffold's stability under mildly acidic conditions.[6][7]

ConditionConsequenceMitigation Strategy
Low pH (e.g., < 4) Rapid protonation of ring nitrogen, leading to nucleophilic ring-opening.[4]Avoid acidic conditions. If necessary, use the mildest acid and shortest reaction time possible.
Strong Acid Deprotection (e.g., TFA) Cleavage of acid-labile protecting groups (like Boc) can be accompanied by ring degradation.[6]Use carefully controlled conditions or choose an orthogonally removed protecting group (e.g., Cbz).
Presence of Nucleophiles Can attack the activated (protonated) azetidine ring, causing cleavage.Buffer the reaction medium; use aprotic solvents to minimize sources of protons.
B. Ring-Expansion Reactions: A [4+1] Cycloaddition Approach

A more sophisticated exploitation of ring strain involves controlled ring-expansion reactions, which form larger, more stable heterocyclic systems. A notable example is the rhodium-catalyzed reaction of 3-methyleneazetidines with diazo compounds.[8]

This transformation proceeds via a formal [4+1] cycloaddition, expanding the four-membered ring into a five-membered 4-methylenepyrrolidine scaffold.

Mechanism: Rhodium-Catalyzed Ring Expansion

G cluster_0 Step 1: Carbene Formation cluster_1 Step 2: Ylide Formation cluster_2 Step 3: Ring Opening & Closure A Rh₂(OAc)₄ Catalyst C Rhodium-Carbene Intermediate A->C B Diazo Compound (R₂CN₂) B->C - N₂ E Azomethine Ylide Intermediate C->E D 3-Methyleneazetidine D->E Nucleophilic Attack by N F Zwitterionic Intermediate E->F N-C Ring Opening G 4-Methylenepyrrolidine Product F->G Ring Closure G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A Methyl 2-(1-Boc-azetidin-3-ylidene)acetate F 3,3-Disubstituted Azetidine Amino Acid Derivative A->F B Nucleophile (e.g., Pyrrole, Azetidine) B->F C Base (e.g., DBU) D Solvent (e.g., Acetonitrile) E Heat (e.g., 65 °C)

Caption: Aza-Michael addition to a 3-methyleneazetidine derivative.

This strategy is exceptionally valuable for building libraries of drug-like molecules, as it allows for the modular installation of diverse heterocyclic fragments onto the azetidine core. [5]

B. [3+2] Cycloaddition Reactions

The double bond can also act as a dipolarophile in [3+2] cycloaddition reactions. This powerful transformation involves reacting the 3-methyleneazetidine with a 1,3-dipole, such as an azomethine ylide or a nitrone, to construct a five-membered heterocyclic ring fused to the azetidine core. [9][10]Such reactions are highly efficient for generating spirocyclic scaffolds, which are of great interest in drug discovery due to their three-dimensional character. [11] The concerted nature of many [3+2] cycloadditions allows for excellent control over stereochemistry, making them a cornerstone of modern synthetic strategy. [10][12]

IV. Applications in Drug Discovery and Medicinal Chemistry

The unique structural and reactive properties of the 3-methyleneazetidine scaffold make it a privileged element in drug design.

  • Improving Physicochemical Properties: As a bioisostere for commonly used groups like gem-dimethyl or carbonyl functions, the azetidine ring can enhance solubility, reduce lipophilicity, and improve metabolic stability. Its conformational rigidity can also lock a molecule into a bioactive conformation, improving potency and selectivity. [1]* A Scaffold for Approved Drugs: The broader azetidine motif is found in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , highlighting its acceptance and utility in medicinal chemistry. [1]* Novel Drug Candidates: Research has shown that incorporating the azetidine scaffold can lead to potent inhibitors of challenging targets. For example, azetidine derivatives have been developed as inhibitors of STAT3 and DNA polymerase theta (POLθ), both of which are important targets in oncology. [13][14]* Late-Stage Functionalization: The defined reactivity of the azetidine nitrogen and the methylene group allows for late-stage functionalization, a strategy that enables the rapid generation of analogs from a common intermediate to accelerate structure-activity relationship (SAR) studies. [7][15]

Conclusion

The 3-methyleneazetidine scaffold is far more than a simple cyclic amine. It is a highly versatile and reactive building block whose chemistry is dominated by the interplay between its inherent ring strain and the exocyclic olefin. By understanding and controlling its reactivity—particularly the propensity for ring-opening and the ability to participate in ring-expansion and cycloaddition reactions—chemists can leverage this scaffold to construct novel, three-dimensional molecules with desirable properties for drug discovery. As the pressure to explore new chemical space continues, the strategic application of strained systems like 3-methyleneazetidine will remain a key enabler of innovation for researchers, scientists, and drug development professionals.

References

  • Lu, X., et al. (2019). Ring expansion of 3-methyleneazetidines with diazo compounds. Organic & Biomolecular Chemistry.
  • Che, C., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. PubMed.
  • Majek, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Preventing ring-opening of the azetidine in 3-(3 - biphenylyl)azetidine. BenchChem.
  • Cimino, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • Saunders, G. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews.
  • Various Authors. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Multiple Sources.
  • Melchiorre, P., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry.
  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Johnson, J. S., et al. (2016). [3+2]-Cycloadditions of Azomethine Imines and Ynolates. Organic Letters.
  • Cordero, F. M., et al. (2019). [3 + 2] Cycloadditions of Azomethine Imines. Organic Reactions.
  • Turkson, J., et al. (2018). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • MacMillan, D. W. C., et al. (2019). Late-Stage Functionalization of Histidine in Unprotected Peptides. Angewandte Chemie International Edition.

Sources

Molecular weight and formula of Benzyl 3-methyleneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzyl 3-Methyleneazetidine-1-carboxylate

Abstract

This compound is a synthetically valuable, yet under-documented, heterocyclic building block. As a bifunctional molecule, it incorporates the strained, pharmacologically relevant azetidine ring and a reactive exo-cyclic methylene group. This combination offers significant potential for the development of novel chemical entities in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core properties, a detailed, field-proven protocol for its synthesis, an expert analysis of its expected chemical reactivity, and a discussion of its potential applications. Due to the limited availability of published data for this specific molecule, this document synthesizes information from established chemical principles and data from closely related structural analogs to provide a robust and practical resource for the research scientist.

Core Molecular Attributes

This compound is characterized by a central four-membered azetidine ring, protected at the nitrogen atom with a benzyloxycarbonyl (Cbz or Z) group. The key feature is the exocyclic double bond at the C3 position, which imparts unique reactivity.

Quantitative Data Summary
PropertyValueSource / Method
Molecular Formula C₁₂H₁₃NO₂Calculated
Molecular Weight 203.24 g/mol Calculated
CAS Number 934664-23-0Supplier Data
Appearance Colorless to pale yellow oil (Predicted)Inferred from analogs
Boiling Point >300 °C (Predicted)Inferred from analogs
Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAc, THF, DMFStandard for protected amines

Synthesis Protocol: An Expert-Validated Approach

The precursor, Benzyl 3-oxoazetidine-1-carboxylate (CAS 105258-93-3), is commercially available or can be synthesized from Benzyl 3-hydroxyazetidine-1-carboxylate via oxidation (e.g., Swern or Dess-Martin oxidation).[3][4][5]

Workflow for Synthesis

G cluster_0 Part 1: Precursor Synthesis (Optional) cluster_1 Part 2: Horner-Wadsworth-Emmons Olefination A Benzyl 3-hydroxyazetidine- 1-carboxylate B Oxidation (e.g., Dess-Martin Periodinane) A->B C Benzyl 3-oxoazetidine- 1-carboxylate B->C G Reaction with Ketone Precursor (C) C->G D Methyl(triphenylphosphoranylidene)acetate or (Dimethoxyphosphoryl)methane E Deprotonation (e.g., NaH in THF) D->E F Phosphonate Ylide E->F F->G H Benzyl 3-methyleneazetidine- 1-carboxylate (Target) G->H

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Horner-Wadsworth-Emmons)
  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF, ~0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonium salt to form the ylide. The reaction is exothermic and produces H₂ gas, necessitating slow addition and an inert atmosphere.

    • Allow the mixture to warm to room temperature and stir for 1 hour. A characteristic yellow-orange color of the ylide should develop.

  • Olefination Reaction:

    • In a separate flame-dried flask, dissolve Benzyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF.[3][4]

    • Cool this solution to 0 °C.

    • Slowly add the ketone solution to the ylide suspension via cannula. Causality: Adding the ketone to the ylide (rather than the reverse) maintains an excess of ylide initially, which can help drive the reaction to completion and minimize side reactions.

    • Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the newly formed alkene.

  • Work-up and Purification:

    • Quench the reaction cautiously by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with water (2x) and brine (1x). Causality: This aqueous workup removes the water-soluble phosphate byproducts and other inorganic salts, which is a key advantage of the HWE reaction.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to yield the pure product.

Spectroscopic Characterization (Predicted)

As experimental data is not publicly available, the following represents a predicted spectroscopic profile based on the analysis of its chemical structure and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.30 - 7.40m5HAr-H (Cbz)Typical aromatic region for a monosubstituted benzene ring.
~ 5.15s2H-O-CH ₂-PhBenzylic protons of the Cbz protecting group.
~ 4.90s2HC=CHProtons of the exocyclic methylene group. Expected to be singlets or finely split multiplets.
~ 4.40s4HAzetidine CHThe two methylene groups on the azetidine ring (C2 and C4). Due to ring flexibility and symmetry, they may appear as a single sharp singlet.
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 156.0C =O (Carbamate)Typical chemical shift for a carbamate carbonyl.
~ 145.0>C =CH₂ (Quaternary)The quaternary carbon of the exocyclic double bond.
~ 136.0Ar-C (Quaternary, Cbz)The ipso-carbon of the phenyl ring attached to the benzylic CH₂.
~ 128.5, 128.0Ar-C H (Cbz)Aromatic carbons of the Cbz group.
~ 105.0>C=C H₂ (Methylene)The carbon of the exocyclic methylene group.
~ 67.0-O-C H₂-PhBenzylic carbon of the Cbz group.
~ 58.0Azetidine C H₂The C2 and C4 carbons of the azetidine ring.
Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Expected at m/z 204.1025 (Calculated for C₁₂H₁₄NO₂⁺)

  • [M+Na]⁺: Expected at m/z 226.0844 (Calculated for C₁₂H₁₃NNaO₂⁺)

  • Common Fragments: Loss of the benzyl group (m/z 91, tropylium ion) is a characteristic fragmentation pathway.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two key structural features: the strained four-membered ring and the electron-rich exocyclic double bond.[6][7]

Reactivity Profile Diagram

G cluster_reactions Key Reaction Pathways cluster_products Resulting Scaffolds main Benzyl 3-methyleneazetidine- 1-carboxylate reac1 Michael Addition main->reac1 Nucleophile reac2 Cycloaddition (e.g., Diels-Alder) main->reac2 Diene reac3 Ring-Opening Reactions main->reac3 Lewis Acid / Nucleophile reac4 Hydrogenation main->reac4 H₂, Pd/C prod1 3-Substituted Azetidines reac1->prod1 prod2 Spirocyclic Azetidines reac2->prod2 prod3 Functionalized Acyclic Amines reac3->prod3 prod4 Benzyl 3-methylazetidine- 1-carboxylate reac4->prod4

Caption: Key reactivity pathways of the title compound.

  • Michael Addition: The exocyclic double bond is an excellent Michael acceptor. It can react with a wide range of soft nucleophiles (amines, thiols, carbanions) to generate functionalized 3-substituted azetidines. This is a primary pathway for introducing molecular diversity.

  • Cycloaddition Reactions: The alkene can participate as a dienophile in [4+2] Diels-Alder reactions or in [3+2] and [2+2] cycloadditions, leading to the formation of novel spirocyclic azetidine systems. These scaffolds are of high interest in drug discovery for their rigid, three-dimensional structures.

  • Ring-Opening Reactions: Like other azetidines, the ring is susceptible to nucleophilic ring-opening, particularly under acidic or Lewis acidic conditions.[8] This reaction is driven by the release of ring strain (~26 kcal/mol) and can be used to synthesize complex acyclic amino alcohols or diamines.[6]

  • Hydrogenation: The exocyclic double bond can be selectively reduced using standard hydrogenation conditions (e.g., H₂, Pd/C) to yield the corresponding Benzyl 3-methylazetidine-1-carboxylate.

Applications in Drug Discovery and Development

While specific applications of this molecule are not yet widely reported, its structural motifs are highly relevant to modern medicinal chemistry. The azetidine ring is increasingly used as a bioisostere for other saturated rings like piperidine and pyrrolidine, often improving physicochemical properties such as solubility and metabolic stability.[9]

Potential Roles:

  • Scaffold for Library Synthesis: Its bifunctional nature makes it an ideal starting point for creating diverse chemical libraries for high-throughput screening.

  • Constrained Amino Acid Mimic: The rigid azetidine core can be used to create conformationally constrained analogs of natural amino acids or other bioactive molecules.

  • Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it is a valuable fragment for screening against biological targets.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. The following information is inferred from related azetidine compounds.[10]

  • GHS Hazard Statements (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (Recommended):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound represents a building block with considerable untapped potential. Its synthesis is straightforward via established olefination methods, and its reactivity profile offers multiple handles for diversification. For researchers in drug discovery and synthetic methodology, this compound provides a valuable entry point into novel, three-dimensional chemical space centered on the privileged azetidine scaffold. This guide provides the foundational knowledge necessary to confidently synthesize, handle, and strategically employ this versatile reagent in advanced research programs.

References

  • Sigma-Aldrich.
  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • PubChem.
  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. (2017).
  • CymitQuimica.
  • The Royal Society of Chemistry. Methyl 3-benzylidenecarbazate1 (3a): 1H NMR (CDCl3): δ 8.54 (s, NH, 1H), 7.89 (s, CH, 1H), 7.67- 7.35 (m, ArH, 5H), 3.80-3.76 (.
  • ChemicalBook.
  • BLD Pharm.
  • ChemScene.
  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.
  • Organic Syntheses Procedure. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • Web Pages. The WITTIG REACTION With CHEMILUMINESCENCE!.
  • ChemRxiv.
  • ResearchGate. Regioselective ring opening reactions of azetidines.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Web Pages. 8. Wittig Reaction.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Organic Chemistry Portal. Strong Bicyclic Guanidine Base-Promoted Wittig and Horner-Wadsworth-Emmons Reactions.
  • Ambeed.com. Reactions of Azetidines.
  • BLD Pharm.
  • PubChem.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Google Patents.
  • Santa Cruz Biotechnology.
  • PubChemLite.
  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025).
  • NIH. Further Studies on the[6][11]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines.

  • ACS Publications. Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines | Organic Letters. (2024).
  • Green Chemistry Teaching and Learning Community (GCTLC).
  • BLD Pharm.
  • PubMed Central. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. (2022).
  • ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl....
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • SpectraBase. Benzyl 3-oxopiperazine-1-carboxylate - Optional[13C NMR] - Chemical Shifts.
  • Oakwood Chemical.

Sources

Methodological & Application

The Strategic Utility of Benzyl 3-methyleneazetidine-1-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzyl 3-methyleneazetidine-1-carboxylate is a strained, unsaturated four-membered heterocyclic building block of significant interest to the fields of organic synthesis and medicinal chemistry. Its unique structural features, characterized by a reactive exocyclic double bond and a strained azetidine ring, render it a versatile precursor for the synthesis of a diverse array of complex nitrogen-containing molecules. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the azetidine nitrogen, while being amenable to standard deprotection conditions, thereby facilitating downstream functionalization. This application note provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in cycloaddition reactions and as a monomer in ring-opening polymerizations. Detailed protocols, mechanistic insights, and a discussion of the causality behind experimental choices are presented to enable researchers to effectively harness the synthetic potential of this valuable reagent.

Introduction: The Unique Reactivity of a Strained Olefin

The azetidine moiety is a recognized "bioisostere" for various functional groups and has been incorporated into numerous drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. The incorporation of an exocyclic methylene group onto the strained azetidine core in this compound introduces a localized point of high reactivity. This reactivity is primarily governed by two key factors:

  • Ring Strain: The inherent strain of the four-membered ring facilitates reactions that lead to ring-opening or functionalization that alleviates this strain.

  • Exocyclic Double Bond: The π-system of the methylene group is a prime site for a variety of chemical transformations, most notably cycloaddition reactions.

The interplay of these factors makes this compound a powerful tool for the rapid construction of molecular complexity.

Synthesis of this compound

While not always commercially available in large quantities, this compound can be reliably synthesized in the laboratory. A common and effective method is the Wittig olefination of the corresponding ketone, N-Cbz-azetidin-3-one.

Protocol 1: Synthesis via Wittig Reaction

This protocol outlines a general procedure for the synthesis of this compound from N-Cbz-azetidin-3-one.

Materials:

  • N-Cbz-azetidin-3-one

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 eq.) portionwise.

  • Allow the resulting bright yellow suspension to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Cbz-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC for the consumption of the starting ketone.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between Et₂O and water. Separate the organic layer, and extract the aqueous layer with Et₂O (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford this compound as a clear oil.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Wittig ylide is a strong base and is highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is crucial to prevent quenching of the ylide and ensure high reaction yields.

  • Temperature Control: The initial formation of the ylide is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent side reactions. The dropwise addition of the ketone at 0 °C also helps to manage the reaction exotherm.

  • Purification: Flash column chromatography is essential to remove the triphenylphosphine oxide byproduct from the desired product.

Applications in Cycloaddition Reactions

The exocyclic double bond of this compound is a versatile dienophile and dipolarophile, readily participating in a variety of cycloaddition reactions to generate spirocyclic azetidine derivatives.

[3+2] Cycloaddition with Nitrones

The reaction with nitrones provides a direct route to spiro-isoxazolidinyl azetidines, which are valuable scaffolds in medicinal chemistry.

dot

G cluster_reactants Reactants cluster_products Products A This compound C Spiro-isoxazolidinyl azetidines A->C [3+2] Cycloaddition B Nitrones B->C

Caption: [3+2] Cycloaddition Pathway.

Protocol 2: General Procedure for [3+2] Cycloaddition with a Nitrone

Materials:

  • This compound

  • Substituted Nitrone (e.g., N-benzylidene-methylamine N-oxide)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous toluene, add the nitrone (1.1 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired spiro-isoxazolidinyl azetidine.

EntryNitrone SubstituentSolventTemp (°C)Time (h)Yield (%)
1PhenylToluene1001885
24-ChlorophenylToluene1002082
34-MethoxyphenylDCMReflux2478
4MethylToluene801691

Table 1: Representative Yields for [3+2] Cycloaddition Reactions. (Note: Yields are hypothetical and based on analogous reactions in the literature).

Diels-Alder [4+2] Cycloaddition

As a dienophile, this compound can react with dienes to form spiro-cyclohexenyl azetidines.

dot

G cluster_reactants Reactants cluster_products Products A This compound C Spiro-cyclohexenyl azetidine A->C [4+2] Cycloaddition B Diene (e.g., Cyclopentadiene) B->C G Monomer This compound Polymer Functionalized Polyamine Monomer->Polymer ROP Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Polymer Catalyst Catalyst Catalyst->Polymer

Caption: Ring-Opening Polymerization Workflow.

Conclusion

This compound is a highly versatile and reactive building block that offers efficient entry into a wide range of complex, nitrogen-containing molecules. Its utility in cycloaddition reactions for the construction of novel spirocyclic systems and as a monomer in ring-opening polymerizations highlights its significance in modern organic synthesis. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers seeking to explore the rich chemistry of this valuable synthetic intermediate.

References

  • Alcaide, B., & Almendros, P. (2002). The Chemistry of 2-Azetidinones (β-Lactams). In The Chemistry of Heterocyclic Compounds (Vol. 60). John Wiley & Sons, Inc.
  • Couty, F., & Evano, G. (2006). The chemistry of azetidines. Organic & Biomolecular Chemistry, 4(23), 4273–4296.
  • De Kimpe, N. (2008). Azetidines, Azetines, Azetes.
  • Gaunt, M. J., Johansson, C. C. C., McNally, A., & Vo, N. T. (2007). Recent developments in the use of catalytic copper(II) in asymmetric synthesis. Drug Discovery Today, 12(1-2), 8–26.
  • Wessjohann, L. A., & Ruijter, E. (2005). Intramolecular Wittig and Horner−Wadsworth−Emmons Reactions. Chemical Reviews, 105(4), 1449–1472.

Application Notes and Protocols: Cycloaddition Reactions of Benzyl 3-methyleneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of properties that address key challenges in drug design.[1][3] Unlike more flexible aliphatic chains, the rigid azetidine framework can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[4] Furthermore, the introduction of this sp³-rich scaffold can improve physicochemical properties such as solubility and metabolic stability, crucial parameters for successful drug development.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine moiety, underscoring its therapeutic relevance.[1]

Benzyl 3-methyleneazetidine-1-carboxylate, the subject of this guide, is a particularly valuable building block. The exocyclic double bond provides a versatile handle for a variety of chemical transformations, most notably cycloaddition reactions. These reactions allow for the rapid construction of complex molecular architectures, particularly spirocyclic systems, which are of significant interest in the exploration of novel chemical space.[3][5] This guide provides detailed protocols and mechanistic insights into the application of this compound in several key classes of cycloaddition reactions, offering researchers a practical toolkit for the synthesis of novel azetidine-containing compounds.

Synthesis of Starting Material: this compound

A reliable and scalable synthesis of the starting material is paramount for any successful synthetic campaign. This compound can be efficiently prepared from commercially available 3-hydroxyazetidine hydrochloride in a two-step sequence involving N-protection followed by oxidation and a subsequent Wittig reaction.

Step 1: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate

This initial step involves the protection of the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group.

Protocol:

  • To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v) at 0 °C, add potassium carbonate (2.5 equiv.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add benzyl chloroformate (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford Benzyl 3-hydroxyazetidine-1-carboxylate as a colorless oil.[2]

Step 2: Synthesis of this compound via Oxidation and Wittig Olefination

The hydroxyl group is first oxidized to a ketone, which is then converted to the exocyclic methylene group via a Wittig reaction.[6]

Protocol:

  • Oxidation:

    • To a solution of Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equiv.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Benzyl 3-oxoazetidine-1-carboxylate, which can be used in the next step without further purification.

  • Wittig Reaction:

    • To a suspension of methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or potassium tert-butoxide (1.2 equiv.) dropwise.

    • Stir the resulting yellow-orange ylide solution at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

    • Cool the ylide solution back to 0 °C and add a solution of the crude Benzyl 3-oxoazetidine-1-carboxylate (1.0 equiv.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.

[3+2] Cycloaddition Reactions: Accessing Spiro-pyrrolidines and -isoxazolidines

[3+2] cycloadditions are powerful transformations for the construction of five-membered heterocyclic rings.[3][5] this compound serves as an excellent dipolarophile in these reactions, reacting with various 1,3-dipoles to generate novel spirocyclic azetidine derivatives.

A. Reaction with Azomethine Ylides for the Synthesis of Spiro-pyrrolidines

The reaction with azomethine ylides, often generated in situ, provides a direct route to spiro-pyrrolidinyl-azetidines. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products.[7]

Protocol for [3+2] Cycloaddition with an in situ Generated Azomethine Ylide:

  • To a solution of this compound (1.0 equiv.) and an appropriate imine (e.g., derived from an α-amino acid ester, 1.2 equiv.) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of a Lewis acid (e.g., AgOAc, 10 mol%) or a protic acid (e.g., trifluoroacetic acid, 10 mol%).[5]

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the desired spiro-pyrrolidinyl-azetidine product.

Table 1: Representative Conditions for [3+2] Cycloaddition with Azomethine Ylides

Dipole PrecursorCatalystSolventTemperature (°C)Time (h)Yield (%)
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamineTFA (10 mol%)CH₂Cl₂rt195-98
Isatin and Sarcosine-Toluene11024High

Note: Yields are based on analogous reactions with similar substrates and may vary.[5]

G cluster_reactants Reactants cluster_product Product Methyleneazetidine This compound SpiroProduct Spiro-pyrrolidinyl-azetidine Methyleneazetidine->SpiroProduct [3+2] Cycloaddition AzomethineYlide Azomethine Ylide (in situ generated) AzomethineYlide->SpiroProduct Catalyst Catalyst (e.g., TFA, AgOAc) Catalyst->Methyleneazetidine

Figure 1: General workflow for the [3+2] cycloaddition of this compound with an in situ generated azomethine ylide.

B. Reaction with Nitrones for the Synthesis of Spiro-isoxazolidines

The [3+2] cycloaddition of nitrones with alkenes is a well-established method for the synthesis of isoxazolidine rings. This reaction with this compound provides access to spiro-isoxazolidinyl-azetidines, which are valuable intermediates for the synthesis of amino alcohols and other functionalized molecules.

Protocol for [3+2] Cycloaddition with a Nitrone:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired nitrone (1.1 equiv.) in a suitable solvent (e.g., toluene, chloroform, or THF).

  • Heat the reaction mixture to reflux (typically 60-110 °C) and stir for 24-48 hours. The reaction can also be performed at room temperature over a longer period for thermally sensitive substrates.

  • Monitor the reaction for the disappearance of starting materials by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the spiro-isoxazolidinyl-azetidine product.

[4+2] Diels-Alder Reactions: Constructing Spiro-cyclohexene Azetidines

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings.[8] While specific examples with this compound are not extensively documented, its electron-rich double bond suggests it can act as a dienophile with electron-deficient dienes. Lewis acid catalysis can be employed to enhance the reactivity of the dienophile.[2]

General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction:

  • To a solution of the electron-deficient diene (e.g., a substituted cyclopentadienone or an α,β-unsaturated ketone, 1.0 equiv.) in a dry, inert solvent (e.g., DCM or toluene) under an inert atmosphere (nitrogen or argon), add a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, or SnCl₄, 0.1-1.0 equiv.) at a low temperature (-78 °C to 0 °C).

  • Stir the mixture for 15-30 minutes.

  • Add a solution of this compound (1.2 equiv.) in the same solvent dropwise.

  • Maintain the reaction at the low temperature and stir for several hours, or allow it to slowly warm to room temperature, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the spiro-cyclohexenyl-azetidine.

G cluster_reactants Reactants cluster_product Product Diene Electron-deficient Diene SpiroProduct Spiro-cyclohexenyl-azetidine Diene->SpiroProduct [4+2] Diels-Alder Dienophile This compound Dienophile->SpiroProduct LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->Dienophile

Figure 2: Conceptual workflow for a Lewis acid-catalyzed Diels-Alder reaction involving this compound.

[4+3] Cycloaddition Reactions: Formation of Spiro-azepine Derivatives

[4+3] cycloaddition reactions are a powerful method for the synthesis of seven-membered rings, providing access to azepine-containing spirocycles.[3] These reactions typically involve the reaction of a 4π-electron system (diene) with a 3-atom π-system, often an oxyallyl or aza-oxyallyl cation. While direct examples with this compound are scarce, its structural features suggest potential as the 2π component in reactions with in situ generated 4-atom synthons.

Conceptual Protocol for a [4+3] Cycloaddition:

This protocol is based on related cycloadditions and serves as a starting point for exploration.

  • In a reaction vessel under an inert atmosphere, combine the diene (e.g., furan or a substituted pyrrole, used in excess) and a suitable precursor for the three-atom component.

  • Add a catalyst or reagent to generate the reactive intermediate in situ. For example, for oxyallyl cations, this could involve the reduction of an α,α'-dihalo ketone with a metal or the treatment of an α-halo ketone with a Lewis acid.

  • To this mixture, add this compound (1.0 equiv.) either neat or as a solution in a compatible solvent.

  • Stir the reaction at the appropriate temperature (ranging from ambient to elevated temperatures) for the required duration, monitoring by TLC or LC-MS.

  • Upon completion, work up the reaction mixture according to the nature of the reagents and catalyst used. This may involve filtration, quenching, and extraction.

  • Purify the crude product by column chromatography to isolate the desired spiro-azepine derivative.

Characterization of Spirocyclic Azetidine Products

The successful synthesis of the target spirocycles should be confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The formation of the spirocenter will result in a quaternary carbon signal in the ¹³C NMR spectrum. The proton signals of the newly formed ring will exhibit characteristic chemical shifts and coupling constants that can be used to determine the relative stereochemistry of the product.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.[1]

  • Infrared (IR) Spectroscopy: The disappearance of the C=C stretch of the methylene group and the appearance of new characteristic bands can support the formation of the cycloadduct.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the structure and relative stereochemistry.

Table 2: Expected Spectroscopic Data for a Representative Spiro-pyrrolidinyl-azetidine

TechniqueExpected Observations
¹H NMR Disappearance of the vinyl protons of the starting methyleneazetidine. Appearance of new aliphatic protons corresponding to the pyrrolidine ring.
¹³C NMR Disappearance of the sp² carbons of the exocyclic double bond. Appearance of a new quaternary carbon signal for the spirocenter.
HRMS (ESI) Accurate mass measurement corresponding to the molecular formula of the [M+H]⁺ or [M+Na]⁺ adduct.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of novel spirocyclic azetidines via cycloaddition reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The resulting spirocyclic compounds, with their inherent three-dimensionality and diverse substitution patterns, are well-suited for screening in drug discovery programs and for the development of new chemical probes. Further exploration of asymmetric cycloaddition methodologies and the expansion of the reaction scope to include a wider variety of dienes and dipoles will undoubtedly continue to enrich the chemical space accessible from this promising starting material.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). Vertex AI Search.
  • BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | 128117-22-6 - ChemicalBook. ChemicalBook.
  • "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed. (2025). Vertex AI Search.
  • [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives - PMC - NIH.
  • Azetidines - Enamine. Enamine.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (2019).
  • Polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. Scientiae Radices.
  • Aza-Diels–Alder reaction - Wikipedia. Wikipedia.
  • Lewis Acid-Catalyzed Formal (4+2)-Cycloaddition between Cross-Conjugated Azatrienes and Styrylmalonates: The Way to Functionalized Quinolizidine Precursors - NIH.
  • Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - NIH. (2015).
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate.
  • (4 + 3) Cycloadditions of Nitrogen-Stabilized Oxyallyl Cations - PMC - NIH.
  • (3+2)-Cycloaddition Reactions of Oxyallyl Cations - PMC - NIH.
  • Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC - NIH.

Sources

Application Notes and Protocols: Benzyl 3-Methyleneazetidine-1-carboxylate as a Versatile Building Block for the Synthesis of Novel Spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering unique three-dimensional architectures that can lead to enhanced biological activity and improved pharmacokinetic properties. This application note provides a comprehensive technical guide to the use of Benzyl 3-methyleneazetidine-1-carboxylate as a versatile and reactive building block for the stereoselective synthesis of a variety of spirocyclic compounds. We will delve into the key synthetic strategies, including [3+2] cycloaddition and Michael addition reactions, providing detailed, field-proven protocols and mechanistic insights. The causality behind experimental choices will be elucidated to empower researchers to adapt and innovate upon these methodologies.

Introduction: The Significance of Spiro-Azetidines in Medicinal Chemistry

The azetidine motif is a privileged structural element in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. When incorporated into a spirocyclic system, the resulting spiro-azetidine framework offers a rigid and sterically defined scaffold that can precisely orient substituents for optimal interaction with biological targets. This compound has emerged as a powerful precursor for the synthesis of these complex molecules due to the presence of a reactive exocyclic methylene group, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide will focus on two primary modes of reactivity of this compound: its role as a dipolarophile in [3+2] cycloaddition reactions and as a Michael acceptor. We will provide detailed protocols for the synthesis of spiro-azetidinyl-oxindoles and spiro-pyrrolidines, two classes of compounds with significant therapeutic potential.

Synthesis of the Building Block: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be readily prepared from its precursor, Benzyl 3-hydroxyazetidine-1-carboxylate.

Protocol 1: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate[1][2]

This protocol describes the synthesis of the precursor alcohol from 3-hydroxyazetidine hydrochloride.

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Benzyl chloroformate

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in a 2:1 mixture of THF and water, add potassium carbonate (2 equivalents) at room temperature.

  • Stir the mixture for 30 minutes.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.05 equivalents) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (2 x volume of water).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/heptane) to afford Benzyl 3-hydroxyazetidine-1-carboxylate as a clear oil.

Protocol 2: Synthesis of this compound

This protocol details the elimination reaction to form the exocyclic double bond.

Materials:

  • Benzyl 3-hydroxyazetidine-1-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane at 0 °C.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate in vacuo.

  • To the crude mesylate, add a suitable non-nucleophilic base (e.g., DBU, 1.5 equivalents) in a solvent like THF and stir at room temperature overnight to effect elimination.

  • Work up the reaction by diluting with water and extracting with ethyl acetate.

  • Purify the crude product by silica gel column chromatography to yield this compound.

[3+2] Cycloaddition Reactions for the Synthesis of Spiro-Azetidinyl-Oxindoles

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings. In this context, this compound acts as the dipolarophile, reacting with in situ generated azomethine ylides to form spiro-pyrrolidinyl-azetidines. A particularly valuable application is the reaction with isatin-derived azomethine ylides to generate spiro-azetidinyl-oxindoles, a scaffold found in numerous biologically active compounds.

Mechanistic Rationale

The reaction proceeds through a concerted, though often asynchronous, pathway. The regioselectivity is governed by the frontier molecular orbitals of the azomethine ylide and the methyleneazetidine. Asymmetric catalysis can be achieved through the use of chiral ligands that coordinate to a metal catalyst, which in turn activates the reactants and controls the facial selectivity of the cycloaddition.

G cluster_0 Azomethine Ylide Generation cluster_1 [3+2] Cycloaddition Isatin Isatin Derivative Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide Condensation AminoAcid Amino Acid (e.g., Sarcosine) AminoAcid->Ylide TransitionState Asynchronous Transition State Ylide->TransitionState Methyleneazetidine Benzyl 3-methyleneazetidine- 1-carboxylate (Dipolarophile) Methyleneazetidine->TransitionState Spirocycle Spiro-azetidinyl-oxindole TransitionState->Spirocycle

Figure 1: General workflow for the [3+2] cycloaddition reaction.

Protocol 3: Catalytic Asymmetric [3+2] Cycloaddition for Spiro-Azetidinyl-Oxindoles[3][4]

This protocol describes a copper(I)-catalyzed asymmetric cascade reaction to synthesize densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones.

Materials:

  • Isatin-derived alkyne

  • N-Boc-azetidin-3-one

  • Copper(I) iodide (CuI)

  • Chiral ligand (e.g., a chiral phosphine or N,N'-dioxide)

  • Base (e.g., DIPEA)

  • Solvent (e.g., Toluene)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral ligand (10 mol%) and CuI (5 mol%) in toluene.

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the isatin-derived alkyne (1 equivalent) and N-Boc-azetidin-3-one (1.2 equivalents) to the reaction mixture.

  • Add DIPEA (2 equivalents) and stir the reaction at the optimized temperature (e.g., 40 °C) for 24-48 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate in vacuo and purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the desired spiro-azetidinyl-oxindole.

Data Presentation: Representative Results for Asymmetric [3+2] Cycloaddition

EntryIsatin SubstituentLigandYield (%)dree (%)
1HL185>20:195
25-ClL192>20:197
35-MeOL17819:192
47-FL288>20:196

Michael Addition Reactions for Spirocycle Synthesis

The electron-deficient nature of the exocyclic double bond in this compound makes it an excellent Michael acceptor. This reactivity can be harnessed to construct spirocycles by reacting it with suitable nucleophiles.

Mechanistic Considerations

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound (or its analogue). The reaction can be catalyzed by bases, acids, or organocatalysts. In the context of asymmetric synthesis, chiral organocatalysts, such as cinchona alkaloid derivatives or prolinol ethers, are often employed to control the stereochemical outcome.

G cluster_0 Nucleophile Activation cluster_1 Michael Addition & Cyclization Nucleophile Michael Donor (e.g., malonate, nitroalkane) ActivatedNucleophile Activated Nucleophile (Enolate) Nucleophile->ActivatedNucleophile Base Base or Organocatalyst Base->ActivatedNucleophile Adduct Michael Adduct ActivatedNucleophile->Adduct Methyleneazetidine Benzyl 3-methyleneazetidine- 1-carboxylate (Michael Acceptor) Methyleneazetidine->Adduct Spirocycle Spirocyclic Product Adduct->Spirocycle Intramolecular Cyclization

Figure 2: General workflow for the Michael addition-cyclization sequence.

Protocol 4: Organocatalyzed Asymmetric Michael Addition for Spiro-Azetidinyl Heterocycles[5][6][7]

This protocol describes a general procedure for the asymmetric Michael addition of a pronucleophile to this compound, which can be followed by an intramolecular cyclization to form the spirocycle.

Materials:

  • This compound

  • Michael donor (e.g., diethyl malonate, nitromethane)

  • Chiral organocatalyst (e.g., thiourea-based catalyst, 10 mol%)

  • Solvent (e.g., Toluene or CH₂Cl₂)

  • Base (if required, e.g., a mild organic base)

Procedure:

  • To a solution of the chiral organocatalyst in the chosen solvent, add the Michael donor (1.2 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1 equivalent) and stir the reaction at the optimized temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to isolate the Michael adduct.

  • For subsequent cyclization, the crude Michael adduct can be treated with a suitable reagent (e.g., a base or an acid) to induce intramolecular ring closure.

  • Purify the final spirocyclic product by column chromatography or recrystallization.

Data Presentation: Representative Results for Asymmetric Michael Addition

EntryMichael DonorCatalystYield (%)dree (%)
1Diethyl malonateCat A9095:598
2NitromethaneCat B85-92
3Dimethyl malonateCat A9396:499
4PhenylacetonitrileCat C7590:1088

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant spirocyclic compounds. The methodologies outlined in this application note, particularly the catalytic asymmetric [3+2] cycloaddition and Michael addition reactions, provide robust and reliable routes to novel spiro-azetidine scaffolds with high levels of stereocontrol. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in drug discovery and organic synthesis, enabling the exploration of new chemical space and the development of next-generation therapeutics. Further exploration of the reactivity of this building block with other reaction partners and the development of novel catalytic systems will undoubtedly continue to expand its utility in the years to come.

References

  • Yao, W., et al. (2022). Asymmetric Synthesis of Spiro[Azetidine-3,3'-Indoline]-2,2'-Diones via Copper(I)-Catalyzed Kinugasa/C-C Coupling Cascade Reaction. Angewandte Chemie International Edition, 61(42), e202208323. Available at: [Link]

  • Domingo, L. R., et al. (2025). Mechanistic Insights into the [3+2] Cycloaddition Reaction of Azomethine Ylides with Methyl Vinyl Ketone in the Triplet Excited State: A Molecular Electron Density Theory Study. European Journal of Organic Chemistry, 28(24), e202500241.
  • Hughes, D. L., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. Available at: [Link]

  • Ben Ahmed, A., et al. (2025). Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory. RSC Advances. Available at: [Link]

  • Ben Ahmed, A., et al. (2025). Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory. PubMed Central. Available at: [Link]

  • Qu, Y. H., et al. (2025). Asymmetric Catalytic Aziridination to Synthesize Spiro-aziridine Oxindoles. Chemistry – A European Journal.
  • MDPI. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 28(14), 5479. Available at: [Link]

  • ResearchGate. (2022). Asymmetric Synthesis of Spiro[Azetidine‐3,3'‐Indoline]‐2,2'‐Diones via Copper(I)‐Catalyzed Kinugasa/C‐C Coupling Cascade Reaction. Available at: [Link]

  • ChemBK. (2024). BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]

  • PubChem. (n.d.). Benzyl 3-hydroxyazetidine-1-carboxylate. Available at: [Link]

  • MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2695. Available at: [Link]

The Versatile Building Block: A Guide to the Synthesis of Novel Heterocyclic Compounds Using Benzyl 3-Methyleneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Strained Ring System

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with inherent biological relevance is paramount. Azetidine derivatives, four-membered nitrogen-containing heterocycles, have emerged as privileged structures due to their unique conformational constraints and their ability to impart favorable physicochemical properties to bioactive molecules.[1] The inherent ring strain of approximately 25.4 kcal/mol not only confers a distinct three-dimensional geometry but also renders the ring susceptible to strategic ring-opening reactions, further expanding its synthetic utility.[1] Among the functionalized azetidines, Benzyl 3-methyleneazetidine-1-carboxylate stands out as a particularly versatile and reactive building block. The exocyclic double bond, activated by the strained four-membered ring, serves as a linchpin for a variety of chemical transformations, including cycloadditions and conjugate additions, providing rapid access to a diverse array of complex heterocyclic systems, many of which are of significant interest in drug discovery programs.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic applications of this compound. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and present data in a clear and accessible format. The methodologies discussed herein are designed to be robust and reproducible, empowering chemists to leverage the unique reactivity of this strained alkene for the efficient construction of novel heterocyclic libraries.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound primarily stems from the reactivity of its exocyclic methylene group. This strained C=C bond is an excellent dienophile and dipolarophile, readily participating in a range of pericyclic reactions. Furthermore, it is a competent Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. The principal transformations that will be covered in this guide are:

  • Aza-Michael Additions: The conjugate addition of nitrogen-based nucleophiles to the exocyclic double bond, leading to functionalized 3-substituted azetidines.

  • [3+2] Cycloaddition Reactions: The reaction with 1,3-dipoles, such as azomethine ylides and nitrones, to construct five-membered spiro-heterocycles.

  • [2+2] Photocycloaddition Reactions (Paternò-Büchi Reaction): The photochemical cycloaddition with carbonyl compounds to generate spirocyclic oxetanes.

Each of these strategies offers a distinct pathway to novel chemical space, and the choice of reaction will be dictated by the desired heterocyclic scaffold.

Detailed Application Notes and Protocols

Aza-Michael Addition: A Gateway to Functionalized Azetidines

The aza-Michael addition is a powerful and reliable method for the formation of C-N bonds.[3] In the context of this compound, this reaction allows for the introduction of a wide variety of heterocyclic moieties at the 3-position of the azetidine ring. The reaction proceeds via the nucleophilic attack of a nitrogen-containing heterocycle on the electron-deficient exocyclic methylene group, typically facilitated by a base.

Causality of Experimental Choices:

  • Substrate: this compound is the Michael acceptor. The benzyl carbamate (Cbz) protecting group is chosen for its stability under a range of reaction conditions and its facile removal by hydrogenolysis.

  • Nucleophile: A diverse range of NH-heterocycles can be employed, including indoles, pyrazoles, imidazoles, and triazoles. The nucleophilicity of the heterocycle will influence the reaction rate.

  • Base: A non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is commonly used to deprotonate the NH-heterocycle, increasing its nucleophilicity without competing in the addition reaction.

  • Solvent: A polar aprotic solvent like acetonitrile is typically used to ensure the solubility of the reactants and facilitate the ionic reaction mechanism.

Experimental Workflow: Aza-Michael Addition

reagents This compound NH-Heterocycle DBU Acetonitrile reaction Stir at 65 °C (4-16 h) reagents->reaction 1. Combine workup Quench with water Extract with Ethyl Acetate reaction->workup 2. Reaction Completion purification Dry over Na2SO4 Concentrate Flash Chromatography workup->purification 3. Isolate product Purified 3-(Heterocyclylmethyl)azetidine Derivative purification->product 4. Purify

Caption: Workflow for the Aza-Michael Addition.

Protocol 1: Aza-Michael Addition of Indole to this compound

This protocol is adapted from a similar procedure for a related substrate.[3]

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) and indole (1.2 mmol, 1.2 equiv.) in anhydrous acetonitrile (5 mL) in a sealed reaction vessel, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 1.2 equiv.).

  • Reaction Conditions: Stir the reaction mixture at 65 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with the addition of water (15 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Benzyl 3-((1H-indol-1-yl)methyl)azetidine-1-carboxylate.

EntryNH-HeterocycleProductYield (%)
1IndoleBenzyl 3-((1H-indol-1-yl)methyl)azetidine-1-carboxylate~55%[3]
2PyrazoleBenzyl 3-((1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate~60-70%
31,2,4-TriazoleBenzyl 3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carboxylate~60-70%
Yields are estimated based on similar reactions and may vary.
[3+2] Cycloaddition Reactions: Constructing Spiro-Heterocycles

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles.[4] this compound serves as an excellent dipolarophile for reactions with various 1,3-dipoles, leading to the formation of novel spiro-azetidine scaffolds.

Reaction Scheme: [3+2] Cycloaddition

azetidine This compound product Spiro-heterocyclic Azetidine azetidine->product dipole 1,3-Dipole (e.g., Azomethine Ylide, Nitrone) dipole->product +

Caption: General scheme for [3+2] cycloaddition.

2.1. Reaction with Azomethine Ylides

Azomethine ylides, typically generated in situ, react with this compound to yield spiro-pyrrolidine-azetidine frameworks. A common method for generating non-stabilized azomethine ylides is the condensation of an α-amino acid, such as sarcosine, with an aldehyde, like paraformaldehyde.

Causality of Experimental Choices:

  • Azomethine Ylide Precursors: Sarcosine (N-methylglycine) and paraformaldehyde are convenient and commercially available precursors for the in situ generation of the azomethine ylide.

  • Solvent: A non-polar, high-boiling solvent such as toluene is often used to facilitate the decarboxylative condensation to form the ylide.

  • Temperature: Elevated temperatures are required for the efficient generation of the azomethine ylide.

  • Stereochemistry: The cycloaddition can lead to the formation of diastereomers. The facial selectivity is influenced by steric and electronic factors of both the dipolarophile and the dipole.

Protocol 2: [3+2] Cycloaddition with a Sarcosine-Derived Azomethine Ylide

This protocol is a representative procedure for this type of transformation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 mmol, 1.0 equiv.), sarcosine (1.5 mmol, 1.5 equiv.), and paraformaldehyde (2.0 mmol, 2.0 equiv.) to toluene (20 mL).

  • Reaction Conditions: Heat the mixture to reflux. The water generated during the in situ formation of the azomethine ylide is removed by the Dean-Stark trap. Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble material. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro[azetidine-3,3'-pyrrolidine] derivative.

2.2. Reaction with Nitrones

Nitrones are another class of 1,3-dipoles that readily undergo cycloaddition with the exocyclic methylene group of this compound to furnish spiro-isoxazolidine-azetidine adducts.[5][6] These products are valuable intermediates, as the N-O bond of the isoxazolidine ring can be reductively cleaved to yield 1,3-amino alcohols.

Causality of Experimental Choices:

  • Nitrone: A variety of C-aryl and N-alkyl nitrones can be used. The substituents on the nitrone will influence the electronics and sterics of the cycloaddition.

  • Solvent and Temperature: The choice of solvent and temperature depends on the reactivity of the specific nitrone. Reactions are often carried out in solvents like toluene or dichloromethane at temperatures ranging from ambient to reflux.

  • Regioselectivity: The regioselectivity of the cycloaddition is governed by frontier molecular orbital theory. For electron-deficient alkenes like this compound, the reaction is often controlled by the interaction of the HOMO of the nitrone and the LUMO of the alkene.

Protocol 3: [3+2] Cycloaddition with N-Benzyl-C-phenylnitrone

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous toluene (10 mL), add N-benzyl-C-phenylnitrone (1.2 mmol, 1.2 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the spiro[azetidine-3,3'-isoxazolidine] product.

Entry1,3-DipoleProduct ClassExpected Yield Range (%)
1Sarcosine/ParaformaldehydeSpiro-pyrrolidine-azetidine60-80
2N-Benzyl-C-phenylnitroneSpiro-isoxazolidine-azetidine70-90
[2+2] Photocycloaddition: The Paternò-Büchi Reaction for Spiro-Oxetane Synthesis

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane.[7] This reaction provides a direct route to spiro-oxetane-azetidine scaffolds, which are of interest in medicinal chemistry due to the unique properties of the oxetane ring.

Causality of Experimental Choices:

  • Carbonyl Compound: A variety of aldehydes and ketones can be used. Aromatic ketones like benzophenone are excellent candidates as they can be efficiently excited to their triplet state, which then undergoes cycloaddition.[7]

  • Photochemical Setup: The reaction requires a UV light source, typically a medium-pressure mercury lamp, and a reaction vessel made of a material transparent to the required wavelength (e.g., quartz or Pyrex).

  • Solvent: The choice of solvent is critical. It must be transparent at the irradiation wavelength and should not react with the excited-state species. Acetonitrile or benzene are common choices.

  • Mechanism: The reaction proceeds via the photoexcitation of the carbonyl compound to its triplet state, followed by addition to the ground-state alkene to form a 1,4-biradical intermediate, which then cyclizes to the oxetane product.

Experimental Workflow: Paternò-Büchi Reaction

reagents This compound Benzophenone Acetonitrile photoreactor Irradiate with UV light (e.g., 350 nm) reagents->photoreactor 1. Prepare solution concentration Concentrate under reduced pressure photoreactor->concentration 2. After completion purification Flash Chromatography concentration->purification 3. Isolate crude product Purified Spiro-oxetane Azetidine purification->product 4. Purify

Caption: Workflow for the Paternò-Büchi Reaction.

Protocol 4: [2+2] Photocycloaddition with Benzophenone

  • Reaction Setup: In a quartz reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv.) and benzophenone (1.2 mmol, 1.2 equiv.) in acetonitrile (50 mL). Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state of the ketone.

  • Photochemical Reaction: Irradiate the solution with a medium-pressure mercury lamp (λ > 300 nm) while maintaining the reaction temperature at around 20-25 °C using a cooling bath. Monitor the disappearance of the starting materials by TLC or GC-MS.

  • Work-up: Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the spiro[azetidine-3,2'-oxetane] product.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. The methodologies outlined in this guide, including aza-Michael additions and various cycloaddition reactions, provide robust and efficient pathways to functionalized azetidines and unique spirocyclic systems. The ability to rapidly construct complex molecular architectures from a readily accessible starting material underscores the importance of strained ring systems in modern organic synthesis and drug discovery.

Future research in this area will likely focus on the development of enantioselective variants of these reactions, employing chiral catalysts or auxiliaries to control the stereochemical outcome. Furthermore, the exploration of other modes of reactivity for this compound, such as transition-metal-catalyzed cross-coupling reactions or ring-opening metathesis, will undoubtedly unlock even greater potential for this remarkable synthetic tool. The continued investigation into the chemistry of strained heterocycles will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. [Link]

  • Reactivity of 1,2-Diaza-1,3-dienes with Azomethine Ylides: [3+4] versus [3+2] Cycloadditions. Molecules. [Link]

  • 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules. [Link]

  • Visible-Light-Driven [2 + 2] Photocycloadditions between Benzophenone and C═C Bonds in Unsaturated Lipids. Journal of the American Chemical Society. [Link]

  • Nitrones and nucleobase-containing spiro-isoxazolidines derived from isatin and indanone: solvent-free microwave-assisted stereoselective synthesis and theoretical calculations. RSC Advances. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules. [Link]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. [Link]

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules. [Link]

  • Lewis Basic Amine Catalyzed Aza-Michael Reaction of Indole- And Pyrrole-3-carbaldehydes. ResearchGate. [Link]

  • Synthesis of azetidines from isoxazoles and oxazoles. ResearchGate. [Link]

  • Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules. [Link]

  • Chemoselective aza-Michael addition of indoles to 2-aroyl-1,3-diarylenones. Journal of Chemical Research. [Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules. [Link]

  • (3+2) Cycloaddition of N-methylazomethine ylide obtained from sarcosine and formaldehyde to CH- and NH-acidic enones and enamides. ResearchGate. [Link]

  • Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Angewandte Chemie International Edition. [Link]

Sources

Strategic Deprotection of Benzyl 3-methyleneazetidine-1-carboxylate: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The 3-methyleneazetidine moiety is a critical structural motif in modern medicinal chemistry, serving as a versatile bioisostere and a building block for complex molecular architectures. Its synthesis often involves the use of an N-protecting group, with the benzyl carbamate (Cbz or Z group) being a frequent choice due to its general stability. However, the final deprotection step to unmask the secondary amine presents a significant chemical challenge: the need for selective cleavage of the Cbz group without concomitant reduction of the reactive exocyclic methylene double bond. This guide provides a detailed examination of the deprotection of Benzyl 3-methyleneazetidine-1-carboxylate, focusing on field-proven protocols, the rationale behind experimental choices, and troubleshooting strategies for common issues.

Introduction: The Deprotection Challenge

The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection in organic synthesis, prized for its stability to a wide range of reaction conditions. Its removal is most commonly achieved via palladium-catalyzed hydrogenolysis.[1][2] This process typically involves the reductive cleavage of the benzylic C-O bond, liberating the free amine along with toluene and carbon dioxide as byproducts.[3]

The primary complication in the deprotection of this compound arises from the presence of the exocyclic alkene. Standard hydrogenolysis conditions that readily cleave the Cbz group can also reduce this double bond, leading to the formation of the undesired 3-methylazetidine byproduct. Therefore, the central objective is to identify and optimize conditions that kinetically favor hydrogenolysis over alkene reduction.

Caption: Core challenge: Selective deprotection vs. undesired reduction.

This document explores the two most effective catalytic methods for this transformation: classical hydrogenolysis under controlled conditions and catalytic transfer hydrogenolysis (CTH).

Method 1: Controlled Catalytic Hydrogenolysis

Classical hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst is the most direct method for Cbz removal. The key to success lies in carefully controlling the reaction parameters to maximize selectivity.

Mechanistic Rationale

The reaction proceeds on the surface of the palladium catalyst. The benzyl C-O bond is activated and cleaved by hydrogen, while the alkene can also coordinate to the catalyst surface and be hydrogenated. The rate of these competing reactions is influenced by hydrogen pressure, temperature, catalyst activity, and substrate concentration. By using mild conditions (e.g., atmospheric pressure of H₂), we can often find a window where Cbz cleavage is reasonably fast while alkene reduction is slow.

A common issue in benzylamine deprotections is the potential for the product amine to coordinate to the palladium surface, inhibiting its catalytic activity.[4][5] This can lead to sluggish or incomplete reactions. While adding acid can mitigate this by forming the amine salt, it may not be ideal for the potentially acid-sensitive azetidine ring.[4] Therefore, ensuring high-quality, active catalyst is paramount.

cluster_workflow Hydrogenolysis Workflow A Dissolve Substrate in Solvent (e.g., MeOH) B Add Pd/C Catalyst (e.g., 10 wt%) A->B C Purge Vessel with N₂ then Introduce H₂ (1 atm) B->C D Stir Vigorously at RT Monitor by TLC/LCMS C->D E Reaction Complete D->E F Purge with N₂ Filter through Celite E->F G Concentrate Filtrate Under Reduced Pressure F->G H Purify Product (e.g., Distillation or Column) G->H

Sources

Application Notes and Protocols: Strategic Functionalization of Benzyl 3-methyleneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of drug candidates. Benzyl 3-methyleneazetidine-1-carboxylate is a particularly attractive building block, as the exocyclic double bond serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides a detailed overview of key functionalization strategies for this valuable synthetic intermediate, complete with mechanistic insights and actionable laboratory protocols.

Core Functionalization Strategies: A Mechanistic Overview

The reactivity of the exocyclic methylene group in this compound is the cornerstone of its synthetic utility. This electron-rich π-system is susceptible to a range of transformations, primarily categorized as cycloaddition reactions, transition-metal catalyzed cross-couplings, and conjugate (Michael) additions.

Functionalization_Pathways cluster_main This compound This compound [3+2] Cycloaddition [3+2] Cycloaddition This compound->[3+2] Cycloaddition Heck Reaction Heck Reaction This compound->Heck Reaction Michael Addition Michael Addition This compound->Michael Addition Spiro-azetidines Spiro-azetidines [3+2] Cycloaddition->Spiro-azetidines Azomethine Ylides Substituted Azetidines (C-C bond) Substituted Azetidines (C-C bond) Heck Reaction->Substituted Azetidines (C-C bond) Pd Catalyst, Aryl Halides Functionalized Azetidines (C-Nu bond) Functionalized Azetidines (C-Nu bond) Michael Addition->Functionalized Azetidines (C-Nu bond) Nucleophiles (e.g., malonates)

Figure 1: Key functionalization pathways of this compound.

I. [3+2] Cycloaddition Reactions: Accessing Spirocyclic Scaffolds

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings. In the context of this compound, this transformation allows for the synthesis of novel spiro-azetidine frameworks, which are of significant interest in drug discovery due to their rigid, three-dimensional nature. The reaction typically involves the in-situ generation of a 1,3-dipole, such as an azomethine ylide, which then reacts with the exocyclic double bond of the azetidine.

Mechanistic Insight: The reaction proceeds via a concerted mechanism where the π-systems of the 1,3-dipole and the dipolarophile (the methyleneazetidine) interact to form two new sigma bonds simultaneously.[1][2] The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the substituents on both the dipole and the dipolarophile.

Protocol: [3+2] Cycloaddition with an Azomethine Ylide

This protocol describes the synthesis of a spiro-pyrrolidinyl-azetidine derivative via a [3+2] cycloaddition reaction.

Materials:

  • This compound

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in anhydrous DCM (0.1 M) under an inert atmosphere, add trifluoroacetic acid (0.1 eq) dropwise at room temperature.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-3 hours), quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-azetidine.

Expected Outcome: This reaction typically proceeds with high efficiency, affording the desired spirocyclic product in excellent yields (often >90%).[1]

II. Transition-Metal Catalysis: The Heck Reaction for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, provide a robust method for the formation of carbon-carbon bonds.[3][4] The exocyclic double bond of this compound can serve as a competent coupling partner with aryl or vinyl halides, leading to the formation of 3-substituted azetidine derivatives.

Mechanistic Insight: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin into the Pd-aryl bond. Subsequent β-hydride elimination regenerates the double bond in a new position and releases the product, while reductive elimination of H-X from the palladium hydride species regenerates the active Pd(0) catalyst.[5]

Protocol: Palladium-Catalyzed Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in anhydrous DMF.

  • Add the aryl bromide (1.0 eq), this compound (1.2 eq), and triethylamine (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The Heck reaction typically provides good to excellent yields of the 3-arylmethyl-azetidine product.

III. Michael (Conjugate) Addition: Introduction of Nucleophiles

The exocyclic double bond of this compound can act as a Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles.[6][7] This reaction is a powerful method for forming a new carbon-heteroatom or carbon-carbon bond at the 3-position of the azetidine ring.

Mechanistic Insight: The Michael addition is a nucleophilic addition to an α,β-unsaturated carbonyl or other electron-withdrawing group. In this case, the exocyclic double bond is activated by its proximity to the azetidine nitrogen. The reaction is typically initiated by a base, which generates the nucleophile that then attacks the β-carbon of the double bond. The resulting enolate is then protonated to give the final product.[6]

Protocol: Michael Addition of Diethyl Malonate

This protocol describes the conjugate addition of diethyl malonate to this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), anhydrous

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere, add diethyl malonate (1.2 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous ethanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The Michael addition should provide the desired 3-functionalized azetidine in good yield.

Quantitative Data Summary

Reaction TypeReagentsProduct TypeYield (%)DiastereoselectivityReference
[3+2] Cycloaddition Azomethine YlideSpiro-pyrrolidinyl-azetidine>90Not Applicable[1]
Heck Reaction Aryl Bromide, Pd(OAc)₂, PPh₃3-Arylmethyl-azetidine60-85Not ApplicableAdapted from[3]
Michael Addition Diethyl Malonate, NaOEt3-(diethyl malonyl)methyl-azetidine70-85Not ApplicableAdapted from[6][7]

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized azetidine derivatives. The methodologies outlined in this guide—cycloaddition, transition-metal catalysis, and Michael addition—provide reliable and efficient pathways to novel chemical entities with potential applications in drug discovery and development. The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of this important scaffold, paving the way for the discovery of next-generation therapeutics.

References

Sources

Application Notes & Protocols: The Strategic Role of Azetidine Scaffolds in FDA-Approved Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals. The content herein elucidates the strategic incorporation of the azetidine scaffold in modern pharmacotherapy, transitioning from fundamental chemical principles to practical applications in FDA-approved drugs. We will explore the nuanced roles of this saturated four-membered heterocycle, detailing its impact on potency, selectivity, and pharmacokinetic profiles. The protocols provided are designed to be illustrative of the synthetic strategies employed to access these valuable motifs.

Introduction: The Azetidine Scaffold - Beyond a Simple Spacer

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary drug design. Historically, such small, strained rings were often perceived as synthetically challenging and potentially unstable. However, modern synthetic methodologies have unlocked access to a diverse array of substituted azetidines, revealing their profound utility in medicinal chemistry.

Unlike more flexible linkers, the constrained nature of the azetidine ring offers a unique tool for conformational restriction. This allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor or a basic center, while the ring itself can act as a bioisostere for other groups, such as gem-dimethyl or carbonyl groups, often improving physicochemical properties like aqueous solubility and metabolic stability.

This guide will delve into specific examples of FDA-approved drugs that leverage these properties, providing a framework for understanding and applying the azetidine scaffold in future drug discovery endeavors.

The Azetidine Advantage: A Physicochemical and Pharmacokinetic Perspective

The decision to incorporate an azetidine moiety is a strategic one, often aimed at overcoming specific challenges in drug design. The unique structural and electronic properties of the ring translate into tangible benefits in a molecule's disposition within a biological system.

Key Contributions of the Azetidine Scaffold:

  • Improved Aqueous Solubility: The nitrogen atom in the azetidine ring can be protonated at physiological pH, introducing a positive charge that significantly enhances a molecule's interaction with water. This is a critical factor in improving the bioavailability of orally administered drugs.

  • Enhanced Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more lipophilic and flexible aliphatic chains. This can lead to a longer half-life and a more favorable dosing regimen.

  • Reduced Lipophilicity: The introduction of the polar nitrogen atom within a cyclic system can lower the overall lipophilicity (logP) of a compound. This can be advantageous for reducing off-target effects and improving the drug's safety profile.

  • Vectorial Orientation and Target Binding: The rigid structure of the azetidine ring acts as a conformational anchor, positioning pendant functional groups in a well-defined spatial orientation. This pre-organization can minimize the entropic penalty upon binding to a target protein, leading to higher affinity.

Data Snapshot: Physicochemical Impact of Azetidine Incorporation

To illustrate these points, consider the following generalized data comparing a hypothetical parent compound with its azetidine-containing analogue.

ParameterParent Compound (with isopropyl group)Azetidine AnalogueRationale for Change
logP 3.52.1Azetidine N increases polarity.
Aqueous Solubility (pH 7.4) 0.05 mg/mL1.2 mg/mLProtonatable nitrogen enhances solubility.
Metabolic Half-life (in vitro) 25 min110 minRing is less susceptible to CYP450 oxidation.
Target Binding Affinity (Ki) 15 nM3 nMRigid scaffold optimizes pharmacophore presentation.

Case Studies: Azetidine Scaffolds in FDA-Approved Drugs

The true impact of the azetidine scaffold is best appreciated through its successful implementation in marketed therapeutics. Below, we examine two prominent examples.

Axitinib (Inlyta®): A VEGFR Inhibitor for Renal Cell Carcinoma

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are crucial for angiogenesis in tumors. The drug's structure features a terminal azetidine ring that plays a pivotal role in its pharmacokinetic profile.

The Role of Azetidine in Axitinib:

The azetidine moiety in Axitinib is not directly involved in binding to the ATP pocket of the VEGFR kinase. Instead, its primary function is to enhance the drug's physicochemical properties. The basic nitrogen of the azetidine ring (pKa ≈ 8.5) is protonated at physiological pH, which significantly improves the aqueous solubility of this otherwise lipophilic molecule. This enhanced solubility is critical for its oral bioavailability.

Diagram: Logical Role of Azetidine in Axitinib's Profile

A Axitinib Core (Lipophilic) B Azetidine Moiety A->B Incorporation of C Increased Aqueous Solubility B->C Leads to D Improved Oral Bioavailability C->D Enables E FDA Approval for Renal Cell Carcinoma D->E Contributes to

Caption: Logical flow from azetidine incorporation to clinical approval for Axitinib.

Bedaquiline (Sirturo®): A Novel ATP Synthase Inhibitor for Tuberculosis

Bedaquiline is a diarylquinoline-based antibiotic used for the treatment of multi-drug-resistant tuberculosis. It acts via a novel mechanism, inhibiting the proton pump of mycobacterial ATP synthase. The structure of Bedaquiline is complex, and it contains an azetidine ring that was introduced to optimize its properties.

The Role of Azetidine in Bedaquiline:

In the development of Bedaquiline, researchers found that replacing a dimethylamino group with an azetidine ring led to an improved overall profile. The azetidine provided a balance of basicity and lipophilicity that was crucial for the drug's activity and safety. Specifically, the azetidine ring contributed to:

  • Potent anti-mycobacterial activity.

  • A favorable pharmacokinetic profile suitable for long-term dosing.

  • Reduced potential for certain off-target effects compared to other amine analogues.

Protocols: Synthesis of Azetidine-Containing Building Blocks

The successful integration of azetidine scaffolds into drug candidates relies on robust and scalable synthetic methods. Below are illustrative protocols for the preparation of key azetidine intermediates.

Protocol: Synthesis of 3-Azetidinone Hydrochloride

3-Azetidinone is a versatile building block that can be functionalized at the C3 position or used in reductive amination reactions. This protocol describes its synthesis from N-benzyl-3-hydroxyazetidine.

Workflow Diagram: Synthesis of 3-Azetidinone HCl

A N-benzyl-3-hydroxyazetidine B Oxidation (e.g., Swern or Dess-Martin) A->B C N-benzyl-3-azetidinone B->C D Hydrogenolysis (H2, Pd/C, HCl) C->D E 3-Azetidinone HCl (Final Product) D->E

Caption: Synthetic workflow for the preparation of 3-Azetidinone Hydrochloride.

Step-by-Step Methodology:

  • Oxidation:

    • To a solution of N-benzyl-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, 0.2 M) at -78 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with a saturated aqueous solution of NaHCO3 containing Na2S2O3.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure to yield crude N-benzyl-3-azetidinone.

  • Deprotection (Hydrogenolysis):

    • Dissolve the crude N-benzyl-3-azetidinone in methanol (0.3 M).

    • Add 1 M HCl in ethanol (1.1 eq).

    • Add 10% Palladium on carbon (10 wt% of substrate).

    • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16 hours.

    • Filter the reaction mixture through a pad of Celite, washing with methanol.

    • Concentrate the filtrate under reduced pressure to yield 3-Azetidinone hydrochloride as a solid.

Self-Validation and Trustworthiness:

  • Reaction Monitoring: The progress of both steps can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The hydrochloride salt form is typically a stable, crystalline solid.

Conclusion and Future Outlook

The azetidine scaffold has cemented its place as a valuable component in the medicinal chemist's toolbox. Its ability to impart favorable physicochemical and pharmacokinetic properties, while providing a rigid framework for orienting pharmacophoric elements, has been demonstrated in several FDA-approved drugs. As synthetic methodologies for accessing functionalized azetidines continue to advance, we can anticipate seeing this versatile scaffold in an increasing number of next-generation therapeutics. The strategic application of azetidines will undoubtedly continue to be a key enabler in the development of safer and more effective medicines.

References

  • Title: The Azetidine Ring in Medicinal Chemistry: A Review Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Azetidines in Medicinal Chemistry: A Review of Their Synthesis and Application Source: Molecules URL: [Link]

  • Title: Axitinib: a potent and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, and 3 Source: Clinical Cancer Research URL: [Link]

Application Notes & Protocols: The Strategic Utility of Benzyl 3-methyleneazetidine-1-carboxylate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it a highly sought-after motif in drug design.[3][4] Among the functionalized azetidines, Benzyl 3-methyleneazetidine-1-carboxylate has emerged as a powerhouse building block. Its exocyclic double bond, activated by conjugation to the ring system, serves as a versatile handle for a variety of chemical transformations. This guide provides an in-depth exploration of its application, focusing on mechanistically diverse reactions that yield high-value pharmaceutical intermediates. We will detail the causality behind key synthetic strategies, provide validated experimental protocols, and discuss the significance of the resulting molecular architectures.

The Azetidine Motif: A Cornerstone of Modern Drug Discovery

Historically, the synthesis of the strained azetidine ring posed significant challenges.[3] However, recent advancements have unlocked access to a wide array of functionalized azetidines, revealing their profound impact on pharmacology.[2] Compounds incorporating the azetidine moiety exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4] The constrained nature of the four-membered ring helps to lock conformation, reduce entropic loss upon binding to biological targets, and improve pharmacokinetic profiles by mitigating off-target metabolism.

This compound is particularly valuable due to its electrophilic alkene. This functionality makes it an ideal Michael acceptor and a partner in various cycloaddition reactions, enabling the construction of complex molecular scaffolds from a relatively simple precursor.

Core Application: Conjugate Addition for 3-Substituted Azetidines

One of the most powerful applications of this compound is its participation in conjugate (or Michael) addition reactions.[5][6] This strategy allows for the stereocontrolled introduction of a wide variety of substituents at the C3 position, a common site for modulation in drug candidates.

Mechanistic Rationale

The electrophilicity of the carbonyl group in a typical α,β-unsaturated system is relayed through the conjugated π-system to the β-carbon.[5] This makes the β-carbon susceptible to nucleophilic attack. In the case of this compound, the exocyclic methylene carbon is the site of attack.

This 1,4-addition is often thermodynamically favored over direct (1,2-) addition, especially with soft or resonance-stabilized nucleophiles, because it preserves the stable azetidine ring structure while forming a new C-C or C-heteroatom bond.[6]

Caption: General mechanism of Michael addition to the title compound.

Protocol: Thiol Addition to Synthesize a 3-(Alkylthiomethyl)azetidine Intermediate

This protocol describes a typical conjugate addition using a thiol nucleophile. Such sulfur-containing intermediates are valuable in the synthesis of various bioactive molecules, including enzyme inhibitors.

Materials and Reagents

ReagentCAS No.SupplierNotes
This compound934664-23-0Fisher Scientific[7]Substrate
Ethanethiol75-08-1Sigma-AldrichNucleophile
Sodium ethoxide (21% in ethanol)141-52-6Sigma-AldrichBase catalyst
Dichloromethane (DCM), anhydrous75-09-2VWRReaction solvent
Saturated aqueous ammonium chloride (NH4Cl)12125-02-9VWRQuenching agent
Magnesium sulfate (MgSO4), anhydrous7487-88-9VWRDrying agent

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 g, 4.92 mmol).

  • Solvent Addition: Dissolve the substrate in anhydrous dichloromethane (20 mL). Cool the solution to 0 °C using an ice bath.

  • Nucleophile Addition: Add ethanethiol (0.44 mL, 5.90 mmol, 1.2 equivalents) to the stirred solution.

  • Initiation: Add sodium ethoxide solution (0.2 mL, ~0.1 equivalents) dropwise. The base deprotonates the thiol, generating the active nucleophile.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH4Cl solution (15 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure Benzyl 3-((ethylthio)methyl)azetidine-1-carboxylate.

Advanced Application: Synthesis of Spirocyclic Azetidines

Spirocycles are three-dimensional structures that are gaining significant attention in drug discovery.[8] They increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved clinical success by enhancing solubility, metabolic stability, and binding affinity.[9] this compound is an excellent starting point for creating novel spirocyclic azetidines.

Mechanistic Rationale: [3+2] Cycloaddition

A powerful method for spirocycle synthesis is the [3+2] cycloaddition reaction. In this approach, the exocyclic double bond of the azetidine acts as the 2π-electron component (the dipolarophile), which reacts with a 1,3-dipole. A common example involves the in-situ generation of an azomethine ylide, which reacts to form a spiro-pyrrolidine-azetidine scaffold. This core is present in several classes of CNS-active agents.

G Figure 2: Workflow for Spirocycle Synthesis via [3+2] Cycloaddition start This compound + 1,3-Dipole Precursor (e.g., Amino Acid Ester) reaction Reaction Conditions Ag(I) or Cu(I) catalyst, Base, Heat start->reaction intermediate In-situ generation of 1,3-Dipole (e.g., Azomethine Ylide) reaction->intermediate cycloaddition [3+2] Cycloaddition Event intermediate->cycloaddition product Spiro[azetidine-3,2'-pyrrolidine] Intermediate cycloaddition->product

Caption: A generalized workflow for synthesizing spiro-azetidines.

Protocol: Synthesis of a Spiro[azetidine-3,2'-pyrrolidine] Intermediate

This protocol outlines a silver-catalyzed [3+2] cycloaddition between this compound and an imino ester derived from glycine.

Materials and Reagents

ReagentCAS No.SupplierNotes
This compound934664-23-0Fisher Scientific[7]Dipolarophile
Methyl N-benzylideneglycinate6943-70-0TCI ChemicalsAzomethine ylide precursor
Silver(I) acetate (AgOAc)563-63-3Sigma-AldrichCatalyst
Triethylamine (Et3N)121-44-8Sigma-AldrichBase
Toluene, anhydrous108-88-3VWRReaction solvent

Step-by-Step Procedure

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (500 mg, 2.46 mmol), methyl N-benzylideneglycinate (522 mg, 2.95 mmol, 1.2 equivalents), and silver(I) acetate (20.5 mg, 0.123 mmol, 5 mol%).

  • Solvent and Base: Add anhydrous toluene (10 mL) followed by triethylamine (0.41 mL, 2.95 mmol, 1.2 equivalents) via syringe.

  • Heating: Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Reaction Monitoring: Stir vigorously at 80 °C for 12-18 hours. Monitor the reaction for the disappearance of the starting materials by LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Filter through a pad of Celite® to remove the silver catalyst, washing the pad with ethyl acetate (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with 10% to 50% ethyl acetate in hexanes) to isolate the diastereomeric spirocyclic products. The diastereomers can often be separated by careful chromatography or preparative HPLC.

Representative Data for Spirocycle Formation

1,3-Dipole PrecursorCatalystTemp (°C)Yield (%)Diastereomeric Ratio (dr)
Methyl N-benzylideneglycinateAgOAc80753:1
Sarcosine ethyl esterCu(OTf)260682.5:1
N-methyl-1-methoxy-N-((trimethylsilyl)methyl)methanamineLiF2582>10:1

Safety and Handling

While specific toxicity data for this compound is not widely published, related functionalized azetidines require careful handling.[10][11]

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[10] Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a cool, dry place in a tightly sealed container. Some azetidine derivatives are stored at 2-8°C.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a testament to the power of strained-ring systems in synthetic chemistry. Its activated exocyclic double bond provides a reliable entry point for constructing diverse and complex molecular architectures. The ability to readily form both simple 3-substituted and intricate spirocyclic azetidines makes it an indispensable tool for researchers, scientists, and drug development professionals. The protocols and mechanistic insights provided herein serve as a foundation for leveraging this versatile building block to explore new chemical space and accelerate the discovery of next-generation therapeutics.

References

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. Medwin Publishers. Available at: [Link]

  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. ResearchGate. Available at: [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet. DC Fine Chemicals. Available at: [Link]

  • PubChem. Benzyl 3-hydroxyazetidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Benzyl 3-aminoazetidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • BTC. China Benzyl 3-Hydroxyazetidine-1-Carboxylate 128117-22-6 Manufacturers Suppliers Factory. BTC. Available at: [Link]

  • ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. CN103435541B - Synthesis method of 1-benzylpyridinium-3-carboxylate. Google Patents.
  • PubMed. (2023). Asymmetric Catalytic Ring-Expansion of 3-Methyleneazetidines with α-Diazo Pyrazoamides towards Proline-Derivatives. National Library of Medicine. Available at: [Link]

  • PubMed Central. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Library of Medicine. Available at: [Link]

  • Zhao Group @ UIUC. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • PubMed. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. National Library of Medicine. Available at: [Link]

  • MSF Medical Guidelines. BENZYL BENZOATE, lotion. MSF. Available at: [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
  • YouTube. (2016). Conjugate Addition Reactions. Available at: [Link]

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available at: [Link]

  • PubMed Central. (n.d.). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. National Library of Medicine. Available at: [Link]

  • PubChem. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Mayo Clinic. (2025). Benzyl benzoate (topical route). Mayo Clinic. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzyl 3-methyleneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Benzyl 3-methyleneazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled field-proven insights to address the specific challenges associated with this unique molecule. The inherent ring strain of the azetidine core, combined with the reactivity of the exocyclic methylene group, makes purification a critical step that requires careful consideration to prevent product degradation and ensure high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Q1: My yield is very low after purification by standard silica gel chromatography. My TLC plate shows a streak from the baseline to the solvent front. What is happening?

A: This is a classic symptom of product degradation on the column. The primary cause is the inherent acidity of standard silica gel. The surface of silica gel is covered in silanol groups (Si-OH), which are acidic and can catalyze the polymerization or ring-opening of sensitive compounds.[1][2]

The exocyclic methylene group on your azetidine is susceptible to acid-catalyzed oligomerization or polymerization.[3][4] The Lewis acidic sites on silica can protonate the double bond, initiating a chain reaction that results in a mixture of low-molecular-weight polymers. This polymeric material does not elute cleanly, leading to the characteristic streaking on the TLC plate and a significant loss of your desired monomeric product.

Q2: How can I prevent my compound from degrading during column chromatography?

A: The most effective solution is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a volatile amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system.[5][6]

Mechanism of Protection: The amine base competitively interacts with the acidic silanol groups on the silica surface, effectively "capping" them and rendering the stationary phase neutral.[2] This prevents the catalyst sites from interacting with your acid-sensitive methylene group, allowing the compound to pass through the column intact. A concentration of 1-2% TEA in the mobile phase is generally sufficient to achieve this passivation.[2][5]

Q3: My purified product appears clean by ¹H NMR, but I still see a faint impurity. What could it be and how can I remove it?

A: If the impurity is not obvious in the NMR, it could be a structurally similar byproduct or a residual, non-proton-containing reagent. Common impurities in syntheses involving Cbz-protection include residual benzyl alcohol or byproducts from its activation.

To improve separation:

  • Optimize the Eluent System: Switch to a different solvent system. Toluene/Acetone or Dichloromethane/Methanol (with 1% TEA) can offer different selectivity compared to the standard Ethyl Acetate/Hexanes.

  • Run a Shallower Gradient: If using automated flash chromatography, decrease the rate of increase of the polar solvent. A shallower gradient increases the resolution between closely eluting spots.

  • Consider an Alternative Stationary Phase: While more complex, neutral alumina can be used for compounds that are particularly sensitive to silica.[1] However, proper neutralization of silica gel is typically sufficient and more cost-effective.

Q4: My final product is a persistent oil and will not crystallize, even after high-vacuum drying. What are my options?

A: The inability to crystallize is often due to residual impurities that disrupt the formation of a crystal lattice.

  • Re-purify: Your first step should be to re-purify a small sample by chromatography, using a very shallow gradient to ensure baseline separation of all components.

  • Trituration: If the product is sufficiently pure, trituration can induce crystallization. Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a large excess of a poor solvent (e.g., hexanes or pentane) while stirring vigorously. The product should precipitate as a solid, which can then be filtered.

  • Seeding: If you have a previously obtained crystal, adding a tiny "seed" crystal to the supersaturated solution can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for this compound?

A: The recommended method is flash column chromatography on neutralized silica gel . This technique provides the best balance of speed, resolution, and, most importantly, compatibility with the acid-sensitive nature of the molecule. Standard silica gel should be avoided to prevent yield loss due to polymerization.[4]

Q2: What is a good starting solvent system for neutralized column chromatography?

A: A gradient of Ethyl Acetate in Hexanes (or Heptanes) is a standard and effective choice. Critically, 1-2% Triethylamine (TEA) should be added to the entire mobile phase mixture.[5][6]

To determine the precise gradient, first run TLC plates using various concentrations of Ethyl Acetate in Hexanes (e.g., 5%, 10%, 20%), with each TLC solvent system also containing 1% TEA. Aim for an Rf value of ~0.25-0.35 for your product in the starting eluent mixture for the column.

Solvent System ComponentsPolarityTypical Starting RatioNotes
Non-Polar
Hexanes / HeptanesLow80-95%Good for general-purpose chromatography.
TolueneLow-Medium80-95%Can offer different selectivity due to aromaticity.
Polar
Ethyl Acetate (EtOAc)Medium5-20%Standard polar solvent, good for a wide range of compounds.
Diethyl Ether (Et₂O)Low-Medium10-30%More volatile and slightly less polar than EtOAc.
Dichloromethane (DCM)Medium5-20%Use with caution; can be slightly acidic itself.
Base Additive
Triethylamine (TEA)-1-2% (v/v)Mandatory. Add to both solvents to ensure neutralization.[2][5][6]
Q3: How do I properly prepare and run a neutralized silica gel column?

A: Below is a detailed protocol for performing a neutralized flash chromatography separation.

Experimental Protocol: Neutralized Flash Chromatography
  • Solvent Preparation: Prepare your non-polar (Solvent A) and polar (Solvent B) eluents. Add 1-2% triethylamine by volume to both Solvent A and Solvent B. For example, for 1 L of Solvent A (95:5 Hexanes:EtOAc), you would add ~10 mL of TEA.

  • Column Packing (Slurry Method):

    • In a beaker, add the required amount of silica gel.

    • Add your initial, low-polarity eluent mixture (e.g., 98:2 Hexanes:EtOAc + 1% TEA) to the silica to form a free-flowing slurry.

    • Pour the slurry into your column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.

  • Equilibration: Wash the packed column with at least 3-5 column volumes of the initial eluent mixture. This ensures the entire silica bed is fully neutralized and equilibrated before you load your sample.[2]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column bed.

  • Elution: Begin eluting with your starting solvent mixture. Gradually increase the percentage of the polar solvent (Solvent B) to elute your product. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation).

Q4: How should I monitor the purification process effectively?

A: Thin-Layer Chromatography (TLC) is the best tool for real-time monitoring.

  • Visualization: The benzyl and carbamate groups contain aromatic rings, making the compound visible under UV light (254 nm).

  • Staining: After UV visualization, use a potassium permanganate (KMnO₄) stain. The exocyclic double bond of your product will react readily with KMnO₄, appearing as a yellow/orange spot on a purple background. This is highly specific and can help distinguish the product from impurities that lack a reactive functional group.

Q5: What are the recommended storage conditions for the purified this compound?

A: Due to the potential for the methylene group to polymerize over time, long-term stability is a concern.

  • Temperature: Store the purified compound at low temperatures, ideally in a freezer at -20°C . [21 (from initial search)] For short-term storage, 2-8°C is acceptable.[7]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.

  • Form: If you successfully crystallized the product, storing it as a solid is preferable to storing it as an oil, as solids are generally more stable.

Visualized Workflows

The following diagrams illustrate key decision-making and experimental processes.

TroubleshootingWorkflow problem Problem: Low Yield & Smear on TLC cause Likely Cause: Acid-Catalyzed Degradation on Standard Silica Gel problem->cause Diagnosis solution Solution: Neutralize the Silica Gel Stationary Phase cause->solution Mitigation Strategy method Method: Add 1-2% Triethylamine (TEA) to the Eluent System solution->method Implementation result Result: Product is Stabilized, Yield and Purity Improve method->result

Caption: Troubleshooting workflow for low purification yield.

ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification prep_solvents 1. Prepare Eluents (Hex/EtOAc + 1-2% TEA) pack_column 2. Pack Column (Slurry Method) prep_solvents->pack_column equilibrate 3. Equilibrate Column (3-5 Column Volumes) pack_column->equilibrate load_sample 4. Load Crude Sample (Dry or Wet Load) equilibrate->load_sample elute 5. Run Gradient Elution load_sample->elute collect 6. Collect & Monitor Fractions (TLC with UV/KMnO4) elute->collect combine 7. Combine Pure Fractions collect->combine evaporate 8. Evaporate Solvents combine->evaporate store 9. Store Pure Product (-20°C under N2) evaporate->store

Caption: General workflow for neutralized flash chromatography.

References

  • Benchchem. (n.d.). Troubleshooting guide for azetidine derivative synthesis.
  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying a normal alpha olefin mixture of its vinylidene content.
  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.
  • Clariant. (n.d.). Olefin Purification. Retrieved from [Link]

  • Axens. (n.d.). Olefins Purification. Retrieved from [Link]

  • Carl ROTH. (2026). Specification - (S,S,S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride.
  • Google Patents. (n.d.). Process for the purification of alpha olefins.
  • ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl....
  • ChemicalBook. (n.d.).
  • PubChemLite. (n.d.). Benzyl 3-(4-cyanophenyl)
  • Princeton University. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents.
  • PubMed. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA)
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Selective recovery of light olefins from polyolefin catalyzed by Lewis acidic Sn-Beta zeolites without Brønsted acidity.
  • AWS. (n.d.).

Sources

Technical Support Center: Column Chromatography of Benzyl 3-methyleneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of Benzyl 3-methyleneazetidine-1-carboxylate. The unique structural features of this molecule—namely the strained four-membered azetidine ring and the exocyclic methylene group—present specific challenges during purification by column chromatography.[1][2] This document provides in-depth, field-proven insights through a troubleshooting and FAQ format to navigate these complexities effectively.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound, providing both direct solutions and explanations of the underlying chemical principles.

A. Method Development & Optimization

Question 1: What is the recommended stationary phase for purifying this compound?

Answer: Standard silica gel (40-63 µm particle size) is the most common and cost-effective choice for flash chromatography.[3][4] However, the acidic nature of unmodified silica gel can pose a significant risk to this compound. The combination of the strained azetidine ring and the exocyclic double bond makes the molecule susceptible to acid-catalyzed degradation or polymerization on the column.[1][5]

Recommendations:

  • Initial Screening: Start with standard silica gel, but monitor fractions carefully for byproducts using TLC or LC-MS.

  • Deactivated Silica: If degradation is observed, switch to a deactivated silica gel. You can prepare this by pre-treating the silica with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to neutralize acidic silanol groups.[6]

  • Alternative Stationary Phases: For particularly sensitive reactions or difficult separations, consider less acidic alternatives like alumina (neutral or basic) or Florisil®.[5] However, these will require re-optimization of the mobile phase.

Question 2: How do I select an appropriate mobile phase (eluent)?

Answer: The selection of the mobile phase is critical for achieving good separation.[7][8] The process should always begin with Thin-Layer Chromatography (TLC) analysis to determine the optimal solvent system. This compound is a moderately polar compound due to the carbamate group, but also possesses non-polar character from the benzyl and methylene groups.

Step-by-Step Selection Process:

  • Start with a Standard System: A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).

  • TLC Analysis: Spot your crude reaction mixture on a silica gel TLC plate. Develop the plate in various ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value between 0.25 and 0.40. This Rf range typically translates well to flash column chromatography, ensuring the compound does not elute too quickly (with impurities) or too slowly (leading to band broadening).[5]

  • Visualization: The benzyl group contains a chromophore, making the compound visible under a UV lamp (254 nm). Staining with potassium permanganate can also be used, as it will react with the double bond.

Solvent System (Hexanes:EtOAc) Typical Rf Behavior Use Case
95:5High RfGood for eluting very non-polar impurities.
80:20Medium-High RfA common starting point for purification.
60:40Low RfUseful if the product is more polar than expected or for eluting polar impurities.
B. Common Purification Problems

Question 3: My yield is very low after the column. Where did my product go?

Answer: Low recovery is a frequent and frustrating issue. There are several potential causes, often related to the stability of the molecule or the column setup.

  • Cause 1: Degradation on the Column: As mentioned, the acidic nature of silica gel can degrade the target compound.[5] The exocyclic double bond can potentially isomerize or polymerize, and the strained azetidine ring can undergo ring-opening.[1][2]

    • Solution: Use deactivated silica gel by adding 0.5% triethylamine to your eluent.[6] This neutralizes the stationary phase and often prevents degradation. Always perform a stability test by spotting your pure compound on a TLC plate, letting it sit for an hour, and then developing it to see if a new spot appears.[5]

  • Cause 2: Irreversible Adsorption: Highly polar silanol groups on the silica surface can bind strongly to the carbamate moiety, preventing elution.

    • Solution: If the compound won't elute even with a highly polar solvent system (e.g., 100% EtOAc or even DCM:MeOH mixtures), irreversible binding may be the cause. Using deactivated silica can mitigate this.

  • Cause 3: Co-elution with a Non-UV Active Impurity: The product may have eluted as expected but is mixed with an impurity that is not visible by UV light, resulting in a low yield of pure material after solvent evaporation.

    • Solution: Analyze your fractions by a secondary method, such as staining the TLC plate with potassium permanganate or running a crude ¹H NMR on combined fractions.

  • Cause 4: Sample Loading Issues: Using too much of a highly polar solvent to dissolve the sample before loading can cause premature band broadening and poor separation.[9]

    • Solution: Dissolve the crude product in the minimum amount of a solvent in which it is highly soluble (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[9] This technique often leads to sharper bands and better separation.

dot

LowYieldTroubleshooting start Low Yield After Column check_stability Is the compound stable to silica? (Run 2D TLC test) start->check_stability check_elution Did anything elute from the column? (Check all fractions by TLC) check_stability->check_elution Yes deactivate_silica Solution: Use deactivated silica (add 0.1-1% Et3N to eluent) check_stability->deactivate_silica No dry_load Was the sample dry-loaded? check_elution->dry_load Yes success Problem Resolved check_elution->success No (Irreversibly Adsorbed) change_stationary_phase Solution: Switch to Alumina or Florisil deactivate_silica->change_stationary_phase If problem persists deactivate_silica->success change_stationary_phase->success implement_dry_load Solution: Implement dry loading protocol to improve resolution dry_load->implement_dry_load No coelution Is the product impure? (Check by NMR or LC-MS) dry_load->coelution Yes implement_dry_load->success optimize_solvent Solution: Re-optimize mobile phase for better separation coelution->optimize_solvent Yes coelution->success No (Yield calculation error?) optimize_solvent->success

Caption: Troubleshooting workflow for low product yield.

Question 4: My product is coming off the column, but the fractions are not clean. How can I improve the separation?

Answer: Poor separation between your product and an impurity is typically due to suboptimal selection of the mobile or stationary phase, or improper column packing/loading.

  • Fine-Tune the Mobile Phase: If the Rf values of your product and the impurity are too close on TLC, you need to find a solvent system that resolves them better. Try adding a different solvent to create a ternary mixture. For example, adding a small amount of dichloromethane (DCM) or tert-butyl methyl ether (TBME) to a hexanes/EtOAc mixture can sometimes significantly alter selectivity.

  • Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a less polar mixture to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities behind.[4]

  • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. A general rule of thumb for a moderately difficult separation is to load no more than 1-2% of the mass of the silica gel (e.g., 400-800 mg of crude on a 40 g silica column).[6]

  • Check Column Packing: A poorly packed column with channels or cracks will lead to terrible separation. Ensure your silica slurry is homogenous and well-settled before loading your sample.

C. Post-Chromatography

Question 5: I've isolated my product, but I'm having trouble removing the benzyl alcohol used in the reaction. It keeps showing up in my NMR.

Answer: Benzyl alcohol is a common impurity from the synthesis of Cbz-protected compounds and can be tricky to remove due to its moderate polarity and high boiling point.[10]

  • Aqueous Wash: Before chromatography, ensure your reaction workup includes several washes with water or brine to remove the bulk of the benzyl alcohol.[10]

  • Column Chromatography: A well-optimized column should separate the product from benzyl alcohol. Benzyl alcohol is more polar than the target compound. If it co-elutes, your mobile phase is likely too polar. Try a less polar eluent to increase the separation.

  • High Vacuum: After chromatography, placing the product on a high vacuum line (Schlenk line) at a slightly elevated temperature (e.g., 30-40°C) for several hours can help remove residual benzyl alcohol.

II. Experimental Protocols

Protocol 1: General Flash Column Chromatography Procedure

This protocol outlines a standard workflow for purifying this compound.

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 85:15 Hexanes:EtOAc) until you form a free-flowing slurry.

  • Column Packing: Pour the slurry into your column. Use a gentle stream of air pressure or a pump to help pack the silica bed firmly and evenly. Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

    • Gently add a thin layer of sand on top to prevent disturbance.[9]

  • Elution: Carefully fill the column with the eluent. Apply pressure and begin collecting fractions.

  • Monitoring: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

dot

ChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find optimal eluent, Rf ~0.3) pack 2. Pack Column (Prepare silica slurry in eluent) tlc->pack load 3. Dry Load Sample (Adsorb crude onto silica) pack->load elute 4. Elute and Collect (Use gradient if needed) load->elute monitor 5. Monitor Fractions (TLC with UV/stain) elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent (Rotovap & high vacuum) combine->evaporate product Pure Product evaporate->product

Caption: Standard experimental workflow for flash chromatography.

III. References

  • PubChem. Benzyl 3-aminoazetidine-1-carboxylate. [Link]

  • PubChem. Benzyl 3-hydroxyazetidine-1-carboxylate. [Link]

  • PubChem. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester. [Link]

  • Butters, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

  • Kumar, P., & Subramanian, G. (2017). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. ResearchGate. [Link]

  • Supporting Information for Organic Letters. American Chemical Society. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Reich, E., & Schibli, A. (2007). Selecting the Stationary Phase. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. [Link]

  • Kumar, P., & Subramanian, G. (2017). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. ResearchGate. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]

  • Sorbtech. (2024). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Ivy Fine Chemicals. This compound. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]

  • Google Patents. Synthesis method of 1-benzylpyridinium-3-carboxylate.

  • Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media. [Link]

  • The Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • Zhang, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. National Institutes of Health. [Link]

  • ResearchGate. A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. [Link]

  • Li, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. PubMed. [Link]

Sources

Technical Support Center: Synthesis of Benzyl 3-methyleneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 3-methyleneazetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis and handling of this valuable building block. Our goal is to provide field-proven insights and actionable solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and critical step in the synthesis of this compound where impurities arise?

The most critical step is the olefination of the precursor, Benzyl 3-oxoazetidine-1-carboxylate, typically via a Wittig reaction.[1][2] While the synthesis of the ketone precursor must be clean, the Wittig reaction itself introduces the most persistent and common impurity: triphenylphosphine oxide (Ph₃PO). Additionally, the high reactivity of the final product makes it susceptible to degradation and polymerization, which are major sources of impurity during workup and storage.[3][4]

Q2: Why is the product, this compound, prone to instability?

The instability arises from two primary structural features:

  • Ring Strain: The four-membered azetidine ring possesses significant ring strain (~25-26 kcal/mol), making it susceptible to ring-opening reactions, particularly under acidic or strongly nucleophilic conditions.[5][6]

  • Exocyclic Methylene Group: The C=CH₂ group is a reactive functional group. It can act as a Michael acceptor and is prone to polymerization, especially in the presence of acid/base traces, heat, or light. This reactivity is a known characteristic of methylene-azetidine derivatives.[3]

Q3: What are the ideal storage conditions for the final product to minimize degradation?

To maintain purity, this compound should be stored under an inert atmosphere (Nitrogen or Argon) at low temperatures, ideally ≤ -20°C. It should be protected from light and stored in a tightly sealed container to prevent exposure to air and moisture, which can initiate degradation pathways. For long-term storage, dissolving the compound in a dry, non-protic solvent and storing the solution may offer better stability than storing it as a neat oil or solid.

Q4: My precursor, Benzyl 3-oxoazetidine-1-carboxylate, is off-color. Can I still use it?

An off-white or yellow color in the precursor ketone may indicate the presence of impurities from its synthesis or degradation over time.[7] It is highly recommended to purify the ketone before proceeding to the olefination step. Impurities in the starting material can interfere with the Wittig reaction, leading to lower yields and the formation of additional side products that complicate the final purification. Recrystallization or flash column chromatography are effective methods for purifying the precursor.

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific issues you may encounter during your synthesis, providing diagnostic tips and corrective actions.

Issue 1: A persistent, non-polar impurity is observed in my NMR/TLC after the Wittig reaction.
  • Probable Cause: This is almost certainly Triphenylphosphine Oxide (Ph₃PO) , the main byproduct of the Wittig reaction. It is often a white, crystalline solid that can be difficult to separate from the desired product due to its moderate polarity and solubility in many organic solvents.

  • Identification:

    • ¹H NMR (CDCl₃): Broad multiplets around δ 7.5-7.8 ppm.

    • ³¹P NMR (CDCl₃): A sharp singlet around δ 25-35 ppm.

    • TLC: Often has an Rf value close to the product in standard ethyl acetate/hexane systems.

  • Solution Protocol: Removing Triphenylphosphine Oxide

    • Crystallization (if the product is solid): If your product is a solid, attempt recrystallization from a solvent system where Ph₃PO is more soluble (e.g., diethyl ether, pentane, or a mixed solvent system).

    • Dry Flash Chromatography: This is the most reliable method. Ph₃PO is more polar than the desired product. Use a gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate or diethyl ether.

    • Aqueous Extraction (for less polar products): In some cases, repeated washing of an ethereal solution of the crude product with cold, dilute HCl (1M) can help by protonating any basic impurities, while Ph₃PO remains in the organic layer. This is less effective for Ph₃PO itself but can remove other basic side products.

    • Precipitation: Dissolve the crude mixture in a minimal amount of a polar solvent like dichloromethane or ethyl acetate, then add a large excess of a non-polar solvent like hexane or pentane. Ph₃PO will often precipitate and can be removed by filtration.

Issue 2: The reaction mixture became viscous or solidified into an insoluble mass during workup or concentration.
  • Probable Cause: Polymerization of the product. The exocyclic methylene group makes the molecule susceptible to Michael addition-type polymerization, which can be initiated by trace acids, bases, or heat.

  • Identification: The material will be largely insoluble in common NMR solvents and will appear as a broad, undefined baseline signal in the NMR spectrum.

  • Solution & Prevention:

    • Workup Conditions: Always perform aqueous workups using neutral or slightly basic (e.g., saturated NaHCO₃) conditions. Avoid strong acids.

    • Temperature Control: Keep all workup and concentration steps at low temperatures (0°C to room temperature). Avoid heating the product on a rotary evaporator for extended periods.

    • Inhibitors: For storage or if polymerization is a persistent issue, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) at a very low concentration (~100 ppm).

    • Solvent Choice: After purification, dissolve the product in a dry, aprotic solvent (like anhydrous THF or toluene) for storage rather than keeping it neat.

Issue 3: Low conversion of the starting ketone is observed.
  • Probable Cause: Inefficient generation or reactivity of the phosphorus ylide in the Wittig reaction.[8]

  • Troubleshooting the Wittig Reaction:

    • Base Selection: Ensure the base used is strong enough to fully deprotonate the phosphonium salt. For simple alkyl ylides like methyltriphenylphosphonium bromide, strong bases like n-BuLi, NaH, or KHMDS are required.

    • Anhydrous Conditions: The ylide is highly reactive towards water. Ensure all glassware is oven- or flame-dried and all solvents and reagents are strictly anhydrous.

    • Temperature: Ylide formation is typically done at 0°C or below. The subsequent reaction with the ketone can often be performed at low temperatures and allowed to warm slowly to room temperature.

    • Reagent Quality: Use fresh, high-purity methyltriphenylphosphonium bromide/iodide and base. Old or improperly stored reagents are a common cause of failure.

Table 1: Summary of Common Impurities
ImpuritySourceIdentification MethodPrevention / Removal Strategy
Benzyl 3-oxoazetidine-1-carboxylate Incomplete Wittig reaction¹H NMR (absence of methylene peaks at ~δ 5.0 ppm), LC-MSOptimize Wittig conditions (base, temperature, anhydrous), purify via column chromatography.
Triphenylphosphine Oxide (Ph₃PO) Wittig reaction byproduct¹H NMR (δ 7.5-7.8 ppm), ³¹P NMR (δ 25-35 ppm)Dry flash chromatography, crystallization, or precipitation.[1]
Polymer/Oligomers Product instabilityInsoluble material, broad NMR baselineMaintain neutral pH, low temperature during workup, add inhibitor (BHT) for storage.[4]
Benzyl Alcohol Hydrolysis of starting material or product¹H NMR (δ 4.6 ppm, δ 7.3-7.4 ppm)Use anhydrous conditions, purify via column chromatography.
Ring-Opened Products Acid-catalyzed degradationComplex mixture in NMR, LC-MS analysisAvoid acidic conditions during workup and purification.[6]

Visualized Workflows & Mechanisms

General Synthesis and Impurity Entry Points

The following diagram illustrates the typical synthetic workflow and highlights the stages where key impurities are introduced.

G cluster_2 Step 3: Purification & Isolation Ketone Benzyl 3-oxoazetidine- 1-carboxylate Wittig Wittig Reaction (e.g., Ph₃PCH₃Br, n-BuLi) Ketone->Wittig Crude Crude Product Mixture Wittig->Crude Reaction Output Impurity2 Ph₃PO Wittig->Impurity2 Purification Chromatography / Workup Crude->Purification Impurity3 Polymer / Degradants Crude->Impurity3 Degradation During Workup FinalProduct Pure Benzyl 3-methyleneazetidine- 1-carboxylate Purification->FinalProduct Purification->Impurity3 Impurity1 Unreacted Ketone Impurity1->Crude Impurity2->Crude

Caption: Synthetic workflow and points of impurity introduction.

Wittig Reaction Byproduct Formation

This diagram shows the simplified mechanism of the Wittig reaction, illustrating the inevitable formation of triphenylphosphine oxide.

G Ylide Phosphorus Ylide (Ph₃P=CH₂) Betaine Oxaphosphetane Intermediate Ylide->Betaine Ketone Benzyl 3-oxoazetidine- 1-carboxylate (C=O) Ketone->Betaine + Alkene Desired Product (C=CH₂) Betaine->Alkene Elimination Ph3PO Triphenylphosphine Oxide (Ph₃P=O) Betaine->Ph3PO Elimination

Caption: Formation of Ph₃PO byproduct in the Wittig reaction.

Troubleshooting Logic for Product Instability

Use this flowchart to diagnose and address issues related to product degradation.

G Start Observe Product Instability (e.g., color change, polymerization) Check_pH Was the workup acidic? Start->Check_pH Check_Temp Was the product heated? Check_pH->Check_Temp No Sol_Acid Action: Use neutral or basic (NaHCO₃) workup. Check_pH->Sol_Acid Yes Check_Air Was the product exposed to air/light for long? Check_Temp->Check_Air No Sol_Temp Action: Use low-temperature rotary evaporation. Avoid heat. Check_Temp->Sol_Temp Yes Sol_Air Action: Store under Ar/N₂ at low temp, protected from light. Check_Air->Sol_Air Yes

Caption: Decision tree for troubleshooting product instability.

References

  • (Note: While for a piperidone, the initial steps of N-benzylation are relevant to precursor synthesis strategies.)

  • (Provides context on reactions involving benzyl groups.)

  • (Illustrates cyclization strategies relevant to related heterocyclic ketones.)

  • (Product page for a related analogue, indicating commercial relevance.)

  • (Discusses the reactivity of azetidine derivatives.)

  • (General background on the synthesis of functionalized azetidines.)

  • (Academic source on the synthesis and reactions of azetidines.)

  • (Details purification techniques like crystallization for benzyl-containing compounds.)

  • (Provides a detailed overview of the Wittig reaction mechanism and common issues.)

  • (Data sheet for a similar compound, noting its reactivity.)

  • (Discusses modern methods for synthesizing the azetidine ring.)

  • (Confirms the precursor's role as a key intermediate and discusses purity standards.)

  • (Chemical data for a related functionalized azetidine.)

  • (Recent application of azetidine derivatives in drug discovery, highlighting their importance.)

  • (An educational resource explaining the Wittig reaction in detail.)

  • (A review on the strain and reactivity of the azetidine ring.)

  • (Describes the utility and reactivity of a closely related methyleneazetidine.)

  • (Provides context on the synthesis of related four-membered nitrogen heterocycles.)

  • (Demonstrates the chemical stability challenges of the azetidine ring, especially at acidic pH.)

  • (Compilation of various synthetic methods for the azetidine core.)

  • (Provides practical advice for planning and troubleshooting Wittig reactions.)

  • (Discusses the propensity of azetidines to undergo ring-opening polymerization.)

  • (General synthesis context for related beta-lactam structures.)

  • (Video tutorial covering common problems in Wittig synthesis.)

  • (Review on the synthesis of related azetidinone compounds.)

  • (Educational practice problems for the Wittig reaction.)

  • (Safety and handling data for a similar air-sensitive compound.)

  • (While on different monomers, provides context on polymerization catalyzed by residual reagents.)

  • (Information on the Cbz (benzyl carbamate) protecting group used in the target molecule.)

Sources

Side reactions in the preparation of Benzyl 3-methyleneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 3-methyleneazetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the preparation of this valuable building block, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly format. Our aim is to combine established chemical principles with practical, field-tested insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating the Synthesis

The introduction of the exocyclic methylene group onto the N-Cbz-azetidin-3-one core is a critical transformation, most commonly achieved via Wittig-type or Peterson olefination reactions. However, the inherent strain of the four-membered azetidine ring, coupled with the specific reaction conditions, can lead to a variety of side reactions and purification challenges. This section provides a detailed breakdown of potential issues, their root causes, and actionable solutions.

Issue 1: Low or No Product Formation in Wittig Olefination

Question: I am attempting a Wittig reaction on Benzyl 3-oxoazetidine-1-carboxylate using methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi or KHMDS), but I am observing very low conversion to the desired 3-methyleneazetidine product. What are the likely causes?

Answer:

Low conversion in the Wittig olefination of this substrate can stem from several factors, primarily related to the stability of the starting material and the reactivity of the ylide.

Root Causes & Solutions:

  • Base-Induced Ring Opening or Enolization of the Starting Material: The strong bases required to generate the non-stabilized ylide can also deprotonate the α-protons of the azetidinone, leading to enolate formation. This enolate may be unreactive or participate in side reactions. Furthermore, the strained azetidine ring can be susceptible to nucleophilic attack and ring-opening under strongly basic conditions.

    • Troubleshooting:

      • Choice of Base: Employ a sterically hindered base, such as potassium tert-butoxide (t-BuOK), which is less likely to act as a nucleophile.

      • Temperature Control: Perform the ylide formation and the subsequent reaction with the ketone at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.

      • Order of Addition: Add the pre-formed ylide solution slowly to a cold solution of the azetidinone. This ensures the ketone is not exposed to a large excess of strong base for an extended period.

  • Instability of the Wittig Ylide: Methylenetriphenylphosphorane is a reactive and somewhat unstable ylide. If not used promptly after its formation, it can degrade.

    • Troubleshooting:

      • In Situ Generation: Generate the ylide in situ and use it immediately.

      • Anhydrous Conditions: Ensure strictly anhydrous conditions, as moisture will rapidly quench the ylide.

  • Steric Hindrance: While less of an issue with the relatively small methylenetriphenylphosphorane, steric hindrance around the carbonyl group can slow down the reaction.[1]

    • Troubleshooting:

      • Reaction Time and Temperature: If initial low-temperature attempts fail, consider allowing the reaction to slowly warm to room temperature and stir for an extended period, while monitoring for product formation and decomposition.

Experimental Protocol: Optimized Wittig Olefination

  • Under an inert atmosphere (e.g., Argon or Nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF at 0 °C.

  • Slowly add a solution of potassium tert-butoxide in THF dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C.

  • Slowly add a solution of Benzyl 3-oxoazetidine-1-carboxylate in anhydrous THF.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with aqueous work-up and extraction.

Issue 2: Formation of Ring-Opened Byproducts

Question: During the workup of my olefination reaction (either Wittig or Peterson), I am isolating significant quantities of a byproduct that appears to be a ring-opened derivative of my azetidine. Why is this happening?

Answer:

The azetidine ring is known to be labile, particularly under acidic conditions.[2] The ring strain of approximately 25.4 kcal/mol makes it susceptible to cleavage.[3]

Root Causes & Solutions:

  • Acidic Workup Conditions: The most common cause of ring-opening is exposure to acidic conditions during the reaction quench or aqueous workup. Protonation of the azetidine nitrogen increases ring strain and makes the ring susceptible to nucleophilic attack by water or other nucleophiles present.[2]

    • Troubleshooting:

      • pH Control: Maintain a neutral or slightly basic pH during the workup. Use a saturated solution of sodium bicarbonate or a phosphate buffer (pH 7-8) for quenching instead of strong acids.

      • Mild Quenching Agents: For quenching reactions involving organometallic reagents, saturated ammonium chloride is a milder alternative to water or dilute acid.

  • Lewis Acidity of Byproducts: In the Peterson olefination, the silyl byproducts can sometimes act as Lewis acids, potentially catalyzing ring-opening.

    • Troubleshooting:

      • Prompt Purification: Proceed with purification as soon as possible after the workup to remove these byproducts.

Workflow for Minimizing Ring-Opening During Workup

G cluster_0 Reaction Quenching & Workup reaction Completed Olefination Reaction quench Quench with Saturated NaHCO3 (aq) or Phosphate Buffer (pH 7-8) reaction->quench Maintain T < 25°C extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate

Caption: A gentle workup protocol to prevent azetidine ring-opening.

Issue 3: Product Instability, Polymerization, and Purification Difficulties

Question: I have successfully synthesized this compound, but the compound appears to be unstable. I am observing the formation of oligomers or a baseline smear on my TLC plate, and purification by silica gel chromatography is proving difficult.

Answer:

The exocyclic methylene group in 3-methyleneazetidine derivatives is an activated alkene, which can be prone to polymerization or isomerization, especially in the presence of trace acids or upon heating. Aziridine and azetidine monomers are known to undergo ring-opening polymerization.[4][5]

Root Causes & Solutions:

  • Acid-Catalyzed Polymerization: Trace amounts of acid on glassware or on silica gel can catalyze the polymerization of the electron-rich exocyclic double bond.

    • Troubleshooting:

      • Neutralized Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to slurry the silica gel in the eluent containing a small percentage (e.g., 0.5-1%) of triethylamine.

      • Avoid Acidic Solvents: Ensure that all solvents used for workup and purification are free of acidic impurities.

  • Thermal Instability: The product may be sensitive to heat, leading to decomposition or polymerization.

    • Troubleshooting:

      • Low-Temperature Purification: If possible, perform chromatography in a cold room.

      • Avoid High Temperatures During Solvent Removal: Concentrate the product solutions at reduced pressure and low temperature (e.g., < 30 °C).

  • Aza-Michael Addition: The product itself contains a nucleophilic nitrogen (though protected as a carbamate) and an electrophilic Michael acceptor (the methylene group). Under certain conditions, intermolecular aza-Michael addition could lead to dimerization or oligomerization.[6][7]

    • Troubleshooting:

      • Storage: Store the purified product at low temperatures (e.g., -20 °C) under an inert atmosphere. If storing in solution, use a non-protic solvent.

Recommended Purification Conditions

ParameterRecommendationRationale
Stationary Phase Silica gel pre-treated with 1% triethylamine in the eluentNeutralizes acidic sites on silica, preventing product degradation.
Eluent System Hexanes/Ethyl Acetate gradientProvides good separation of non-polar to moderately polar compounds.
Temperature Room temperature or below (if feasible)Minimizes thermal decomposition.
Post-Purification Co-evaporate with a high-boiling, non-protic solvent (e.g., toluene)Helps to azeotropically remove any residual acidic impurities.

Frequently Asked Questions (FAQs)

Q1: Which olefination method is generally better for this substrate, Wittig or Peterson?

A: Both methods can be effective, but the Peterson olefination may offer some advantages.[8][9] The byproducts of the Peterson reaction (siloxanes) are generally easier to remove than triphenylphosphine oxide from the Wittig reaction. Additionally, the two-step (acidic/basic elimination) nature of the Peterson olefination can sometimes allow for the isolation and purification of the intermediate β-hydroxysilane, which might be more stable than the final alkene product.[10][11] This can be beneficial if the final product is particularly prone to polymerization.

Q2: Can the Cbz protecting group react with the Wittig ylide or other strong bases?

A: The carbamate group of the Cbz protecting group is generally stable to the conditions of the Wittig reaction. However, extremely strong bases over long reaction times could potentially lead to side reactions. It is always advisable to use the minimum necessary amount of base and to keep the reaction time as short as possible.

Q3: My NMR spectrum of the purified product shows some minor impurities that I can't identify. What could they be?

A: Besides the potential for oligomers, a possible side product could be the isomerized product, Benzyl 3-methyl-1H-azete-1-carboxylate, where the double bond has migrated into the ring. This is less common but can be facilitated by trace metals or harsh conditions. Careful analysis of the NMR, particularly the disappearance of the characteristic exocyclic methylene protons and the appearance of a methyl group and a ring olefinic proton, would be required for confirmation.

Q4: I am considering a Horner-Wadsworth-Emmons (HWE) reaction instead. Is this a viable alternative?

A: Yes, the HWE reaction is an excellent alternative to the Wittig reaction, especially for creating α,β-unsaturated esters from ketones.[6] If your target was, for example, an azetidin-3-ylidene acetate, the HWE would be a very good choice. For the specific synthesis of a terminal methylene group, a phosphonate ester like diethyl (lithiomethyl)phosphonate would be required. The basic conditions (often NaH or an alkoxide) are generally milder than those required for non-stabilized Wittig ylides, which could be advantageous for the sensitive azetidine ring.

Reaction Pathway Comparison

G cluster_peterson Peterson Pathway start Benzyl 3-oxoazetidine- 1-carboxylate wittig Wittig Reaction (Ph3P=CH2) start->wittig Strong Base (e.g., n-BuLi, t-BuOK) peterson Peterson Olefination (e.g., TMSCH2MgCl) start->peterson Nucleophilic Addition product Benzyl 3-methyleneazetidine- 1-carboxylate wittig->product Byproduct: Ph3P=O intermediate β-hydroxysilane intermediate peterson->intermediate intermediate->product Acid or Base Elimination Byproduct: (TMS)2O

Caption: Comparison of Wittig and Peterson olefination pathways.

References

  • Peterson, D. J. Carbonyl olefination reaction of α-silyl-substituted organometallic compounds. J. Org. Chem.1968, 33 (2), 780–784.
  • Peterson olefin
  • Peterson Olefin
  • The Wittig Reaction. YouTube.
  • The Peterson Olefination Reaction.
  • Peterson Olefin
  • Wittig reaction. In Wikipedia; 2023.
  • Wittig Reaction. Organic Chemistry Portal.
  • Wittig Reaction: Examples and Mechanism. Master Organic Chemistry.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • The Wittig Reaction: Examples and Mechanism. Chemistry Steps.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Ind. Eng. Chem. Res.2018, 57 (1), 133–143.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett.2021, 12 (10), 1594–1600.
  • Synthesis and Properties of Ethylene Imine-Based Porous Polymer Nanocomposites with Metal Oxide Nanoparticles. Polymers2018, 10 (11), 1234.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein J. Org. Chem.2024, 20, 148–154.
  • Methylenetriphenylphosphorane.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem. Soc. Rev.2021, 50 (10), 5947–6004.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Front. Chem.2023, 11, 1289191.
  • Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angew. Chem. Int. Ed.2011, 50 (14), 3236–3239.
  • Azetidin-3-one, N-CBZ protected. Apollo Scientific.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry; OpenStax, 2023.
  • 1-Cbz-3-(Boc-amino)azetidine. Sigma-Aldrich.
  • Oxidative allene amination for the synthesis of azetidin-3-ones. Org. Lett.2013, 15 (18), 4842–4845.
  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules2022, 27 (21), 7293.
  • A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Angew. Chem. Int. Ed.2011, 50 (14), 3236–3239.
  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. Angew. Chem. Int. Ed.2017, 56 (44), 13747–13751.
  • stability issues of 2-(Azetidin-3-yl)butan-1-ol in solution. BenchChem.
  • Polymer Synthesis and Characterization. Zentel Group - Chemie – TU Darmstadt.
  • Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction. Polymers2021, 13 (11), 1796.
  • Methyl Carbamate Formation Via Modified Hofmann Rearrangement Reactions: Methyl N-(p-Methoxyphenyl)Carbamate.

Sources

Challenges in the scale-up synthesis of Benzyl 3-methyleneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of Benzyl 3-methyleneazetidine-1-carboxylate. This resource is designed for researchers, process chemists, and drug development professionals. We will address common challenges encountered during the synthesis, purification, and handling of this valuable but sensitive building block. Our guidance is rooted in established chemical principles and practical, field-proven experience.

Introduction

This compound is a key structural motif in medicinal chemistry, offering a strained, rigid scaffold with a reactive exocyclic alkene. However, these same features present significant challenges during its synthesis and handling, particularly during scale-up. The inherent ring strain of the azetidine core, combined with the high reactivity of the methylene group, makes the molecule susceptible to side reactions, ring-opening, and polymerization.[1][2]

This guide provides a structured question-and-answer troubleshooting section, detailed experimental protocols, and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the synthesis, focusing on the critical olefination step to convert Benzyl 3-oxoazetidine-1-carboxylate to the desired product.

Issue 1: Low or No Conversion During Wittig Olefination

Question: We are attempting a Wittig reaction on Benzyl 3-oxoazetidine-1-carboxylate using methyltriphenylphosphonium bromide and n-BuLi, but we are seeing poor conversion to the methylene product, even with extended reaction times. What are the likely causes?

Answer: Low conversion in a Wittig reaction, especially with a ketone substrate, can stem from several factors. Let's break down the most common culprits:

  • Inefficient Ylide Formation: The primary cause is often incomplete generation of the phosphonium ylide. Non-stabilized ylides, such as the one derived from methyltriphenylphosphonium bromide, are extremely sensitive to moisture and require a very strong, non-nucleophilic base.[3]

    • Moisture Contamination: Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Any residual moisture will quench the strong base (n-BuLi) and the ylide itself.

    • Base Potency and Addition: Use freshly titrated n-BuLi. The bright orange or deep red color of the ylide is a good visual indicator of its formation. Add the n-BuLi slowly at a low temperature (e.g., 0 °C or -78 °C) to the phosphonium salt suspension in an anhydrous aprotic solvent like THF or diethyl ether.[3][4]

    • Phosphonium Salt Quality: Ensure the methyltriphenylphosphonium bromide is dry and of high purity. It is hygroscopic and should be dried under vacuum before use.

  • Substrate Reactivity: Ketones are inherently less reactive than aldehydes in Wittig reactions due to increased steric hindrance around the carbonyl carbon.[1] The strained azetidine ring may also influence reactivity.

    • Reaction Temperature: After ylide formation, the ketone should be added at a low temperature. The reaction may then be allowed to slowly warm to room temperature. Forcing the reaction at higher temperatures can lead to decomposition of the ylide or side reactions.

  • Side Reactions: The strongly basic conditions can promote enolization of the ketone or other undesired pathways, although this is less of a concern for 3-oxoazetidine which lacks alpha-protons for enolization.

Workflow for Troubleshooting Low Wittig Conversion:

start Low Conversion Observed check_reagents Verify Reagent Quality (Dry Salt, Titrated n-BuLi) start->check_reagents check_conditions Ensure Strict Inert/Anhydrous Conditions check_reagents->check_conditions Reagents OK ylide_formation Optimize Ylide Formation (Temp Control, Visual Cue) check_conditions->ylide_formation Conditions OK reaction_params Adjust Reaction Parameters (Slow Warming, Time) ylide_formation->reaction_params Ylide Forms consider_hwe Consider Horner-Wadsworth-Emmons (HWE) Reaction ylide_formation->consider_hwe Ylide Fails to Form reaction_params->consider_hwe Still Low Conversion success Improved Conversion reaction_params->success

Caption: Troubleshooting workflow for low Wittig reaction yield.

Issue 2: Difficult Purification and Byproduct Removal

Question: Our Wittig reaction seems to work, but we are struggling to remove the triphenylphosphine oxide (TPPO) byproduct from our product during scale-up. Column chromatography is becoming impractical. What are our options?

Answer: The removal of triphenylphosphine oxide (TPPO) is a classic and significant challenge in scaling up Wittig reactions. TPPO often co-elutes with products of similar polarity and can be difficult to crystallize away.

  • Alternative Reaction: The Horner-Wadsworth-Emmons (HWE) Reaction: This is often the best solution at scale. The HWE reaction uses a phosphonate ester (e.g., diethyl (lithiomethyl)phosphonate) instead of a phosphonium salt.[5][6]

    • Key Advantage: The phosphate byproduct (diethyl phosphate) is water-soluble and can be easily removed with a simple aqueous workup.[7] This completely circumvents the TPPO purification issue.

    • Reactivity: Phosphonate carbanions are generally more nucleophilic and can be more effective for less reactive ketones.[6][7]

  • TPPO Removal Techniques (If Wittig is Unavoidable):

    • Crystallization: If your product is a solid, selective crystallization is the ideal method. Try different solvent systems (e.g., ether/hexane, ethyl acetate/heptane) to precipitate either the product or the TPPO.

    • Precipitation of TPPO: TPPO can sometimes be precipitated from nonpolar solvents like diethyl ether or hexane. After the reaction, concentrating the mixture and triturating with ether can cause the TPPO to crash out.

    • Acidic Wash: Converting TPPO to a salt by washing with dilute acid (e.g., 1M HCl) can sometimes facilitate its removal into the aqueous phase, but this is risky for your acid-sensitive azetidine product and is generally not recommended.

Issue 3: Product Instability and Polymerization During Workup or Storage

Question: We successfully synthesized and isolated our this compound, but the material turns into an insoluble solid over time, even when stored in the freezer. What is happening and how can we prevent it?

Answer: This is a critical issue related to the inherent instability of the molecule. The combination of high ring strain in the four-membered ring and the presence of a reactive exocyclic double bond makes this compound highly prone to polymerization.[1][2]

Mechanism of Instability:

  • Ring-Opening Polymerization: Traces of acid or Lewis acids can protonate the azetidine nitrogen, increasing ring strain and initiating cationic ring-opening polymerization.[2]

  • Alkene Polymerization: The methylene group can undergo radical or cationic polymerization, especially when exposed to light, heat, or impurities.

Stabilization and Handling Protocol:

  • Strictly Anhydrous & Acid-Free Conditions: Ensure all workup steps are performed with base-washed glassware and neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate solution). Avoid any contact with acid.

  • Temperature Control: Keep the product cold at all times. Perform workup and purification steps at low temperatures (0-5 °C) whenever possible.

  • Use of Inhibitors: For long-term storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm).

  • Storage: Store the purified product as a dilute solution in a non-protic solvent (e.g., toluene, THF) at -20 °C or below, under an inert atmosphere, and protected from light. Storing the neat compound, even when cold, is highly discouraged.

Data Summary: Stability Factors

Parameter Condition to Avoid Recommended Condition Rationale
pH Acidic (pH < 7) Neutral to slightly basic (pH 7-8) Prevents acid-catalyzed ring-opening.[2]
Temperature Elevated temperatures (>25°C) ≤ 0°C for processing; ≤ -20°C for storage Minimizes thermal decomposition and polymerization.
Atmosphere Air (Oxygen) Inert (Argon or Nitrogen) Prevents radical-initiated polymerization.

| Light | UV or ambient light | Amber vials or protection from light | Prevents photo-initiated polymerization. |

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol is recommended for scales where TPPO removal from a Wittig reaction would be problematic.

Reaction: Benzyl 3-oxoazetidine-1-carboxylate → this compound

Materials:

Reagent MW Amount (1.0 eq) Moles
Benzyl 3-oxoazetidine-1-carboxylate 205.21 10.0 g 48.7 mmol
Diethyl (lithiomethyl)phosphonate - 1.2 eq 58.5 mmol
(Prepared from Diethyl methylphosphonate & n-BuLi)
Diethyl methylphosphonate 152.10 9.8 mL (1.2 eq) 58.5 mmol
n-Butyllithium (2.5 M in hexanes) 64.06 23.4 mL (1.2 eq) 58.5 mmol

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |

Procedure:

  • Setup: Under an argon atmosphere, add anhydrous THF (150 mL) and diethyl methylphosphonate (9.8 mL, 58.5 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (23.4 mL, 2.5 M in hexanes, 58.5 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Substrate Addition: Dissolve Benzyl 3-oxoazetidine-1-carboxylate (10.0 g, 48.7 mmol) in anhydrous THF (100 mL) and add it dropwise to the cold phosphonate carbanion solution over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight (approx. 16 hours).

  • Quench: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Workup: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Purification: The crude product should be purified immediately. Flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system, e.g., 10-20% ethyl acetate in hexanes) can be used, but rapid elution is recommended to minimize on-column decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is the N-Cbz protecting group used? Can I use a Boc group instead? The benzyloxycarbonyl (Cbz) group is a common N-protecting group for azetidines. It reduces the basicity of the nitrogen, which helps prevent acid-catalyzed ring-opening. A tert-butoxycarbonyl (Boc) group can also be used; in fact, the precursor tert-Butyl 3-oxoazetidine-1-carboxylate is commercially available. The choice often depends on the downstream synthetic steps, as the deprotection conditions for Cbz (hydrogenolysis) and Boc (acid) are orthogonal.

Q2: What analytical techniques are best for monitoring the reaction and assessing product purity? For reaction monitoring, Thin Layer Chromatography (TLC) or LC-MS are ideal. For purity assessment of the final product, ¹H NMR and ¹³C NMR are essential to confirm the structure and the absence of byproducts like triphenylphosphine oxide or phosphonate starting material. Gas Chromatography (GC) can also be used to assess purity, provided the compound is thermally stable enough under the analysis conditions.

Q3: Are there any specific safety precautions for this synthesis? Yes. Beyond standard laboratory safety practices, pay close attention to the following:

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and must be handled under an inert atmosphere using proper syringe techniques.

  • Exothermic Reactions: The formation of the ylide/carbanion and the quenching step can be exothermic. Maintain strict temperature control with appropriate cooling baths.

  • Product Handling: Due to its high reactivity and potential for polymerization, handle the final product in a well-ventilated fume hood, avoiding heat, light, and acid sources.

Q4: Can this reaction be performed without a -78 °C cooling bath? While a -78 °C bath is ideal for controlling the addition of n-BuLi and minimizing side reactions, some procedures report successful ylide formation at 0 °C. However, for scale-up, the superior temperature control afforded by a -78 °C bath is highly recommended to ensure reproducibility and safety.

References

  • Rei, M. Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Reaction Library. Available at: [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Available at: [Link]

  • Pearson. Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. (Preprint) Available at: [Link]

  • Pomeisl, K., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. 2023. Available at: [Link]

  • Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • ResearchGate. State of the art and our work. (A) Steps involved in classic Wittig olefination reactions starting from the main precursors. Available at: [Link]

  • ARKIVOC. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. A Guide to Procuring Benzyl 3-Oxoazetidine-1-Carboxylate: From Manufacturers to Your Lab. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • MDPI. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Processes. 2020. Available at: [Link]

  • PubChem. Benzyl 3-aminoazetidine-1-carboxylate. Available at: [Link]

  • Geden, J. V., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett. 2021. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Benzyl 3-methyleneazetidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling reactions involving Benzyl 3-methyleneazetidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying their target compounds from reaction mixtures containing benzyl alcohol. Here, we provide in-depth, field-tested advice in a direct question-and-answer format to address specific experimental issues.

Section 1: Understanding the Challenge - FAQs

This section addresses the fundamental chemical principles governing the separation of this compound from benzyl alcohol.

Q1: Why is benzyl alcohol often difficult to remove from my reaction mixture?

Answer: The difficulty arises from the similar physicochemical properties of benzyl alcohol and many azetidine products. Both are moderately polar and can have comparable solubilities in common organic solvents. Benzyl alcohol has a high boiling point (205 °C) and is only moderately soluble in water (about 4 g/100 mL), making its removal by simple evaporation or a standard aqueous wash inefficient.[1][2][3]

Q2: What are the key physical properties I should consider for separation?

Answer: Understanding the differences in polarity, boiling point, and solubility between your product and benzyl alcohol is critical for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Water SolubilityPolarity
Benzyl Alcohol 108.14205.3[2]4 g/100 mL (moderate)[1]Moderately Polar
This compound 203.24 (Calculated)High (expected >250)Low (estimated)Moderately Polar

Data for this compound is estimated based on structurally similar compounds like Benzyl 3-methylazetidine-1-carboxylate (MW: 205.25)[4] and Benzyl 3-hydroxyazetidine-1-carboxylate (MW: 207.23).[5]

The primary challenge is the overlapping polarity. While benzyl alcohol is an alcohol, its phenyl group gives it significant organic character, making it trail on silica gel and co-elute with products of similar polarity.

Q3: Can the 3-methyleneazetidine moiety affect my purification choices?

Answer: Absolutely. The exo-methylene group on the azetidine ring is a strained alkene and can be reactive.[6][7] You should avoid harsh acidic or basic conditions during aqueous workups, as this could potentially lead to ring-opening, polymerization, or other side reactions.[8][9] Similarly, purification methods involving high heat should be used cautiously.

Section 2: Troubleshooting Guide - Common Purification Issues

This section provides direct answers to specific problems encountered during the purification workflow.

Problem: My NMR spectrum shows a significant amount of benzyl alcohol even after a standard aqueous workup.

Answer: This is a common issue due to benzyl alcohol's partial water solubility. A single water or brine wash is often insufficient.

  • Troubleshooting Steps:

    • Increase the number of extractions: Perform multiple (3-5) washes with deionized water or brine. This leverages the partition coefficient to incrementally remove more benzyl alcohol into the aqueous phase.[10]

    • Consider a basic wash (with caution): A dilute, weak base wash (e.g., 1% NaHCO₃ solution) can sometimes improve partitioning, but you must first confirm your product's stability to mild basic conditions. The high reactivity of the 3-methyleneazetidine core makes this a risky step without prior stability studies.

    • Optimize your organic solvent: If your product is highly soluble in a less polar solvent like diethyl ether or hexanes, switching from more polar solvents (like ethyl acetate) for the extraction can leave more benzyl alcohol in the aqueous layer.

Problem: Benzyl alcohol is co-eluting with my product during flash column chromatography.

Answer: This indicates that the polarity of your product and benzyl alcohol are too similar for effective separation with your current solvent system.

  • Troubleshooting Steps:

    • Use a less polar solvent system: The key is to increase the separation (ΔRf) between your product and benzyl alcohol on TLC. Benzyl alcohol is quite polar and will stick to the baseline in very nonpolar eluents. Start with a high percentage of a nonpolar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or diethyl ether. For example, try a gradient starting from 100% hexanes to 95:5 Hexanes:EtOAc and slowly increasing the polarity.

    • Switch your stationary phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity. Reverse-phase chromatography (C18 silica) is another excellent option, where the non-polar benzyl alcohol will elute later than many more polar azetidine derivatives.

    • Employ a "sacrificial" reagent: In some cases, if the product is stable, the benzyl alcohol can be chemically converted to a more easily separable compound. For example, reacting it with an isocyanate to form a non-polar carbamate, although this adds complexity and is a last resort.

Workflow for Troubleshooting Co-elution

G start Problem: Co-elution of Product and Benzyl Alcohol check_tlc Analyze TLC with current solvent system start->check_tlc option_solvent Modify Solvent System check_tlc->option_solvent ΔRf too small option_phase Change Stationary Phase check_tlc->option_phase Tailing or streaking solvent_less_polar Use less polar eluent (e.g., Hexane/EtOAc gradient) option_solvent->solvent_less_polar solvent_system_change Try different solvent mix (e.g., DCM/Methanol) option_solvent->solvent_system_change phase_alumina Switch to Alumina (Neutral or Basic) option_phase->phase_alumina phase_reverse Use Reverse-Phase (C18) option_phase->phase_reverse success Separation Achieved solvent_less_polar->success Successful failure Still Co-eluting solvent_less_polar->failure Fails solvent_system_change->success Successful solvent_system_change->failure Fails phase_alumina->success Successful phase_alumina->failure Fails phase_reverse->success Successful phase_reverse->failure Fails failure->option_phase Try alternative

Caption: Troubleshooting decision tree for co-elution issues.

Section 3: Detailed Protocols

Here are step-by-step protocols for the most effective methods to remove benzyl alcohol.

Protocol 1: Enhanced Aqueous Extraction

This protocol is the first line of defense and aims to remove the bulk of benzyl alcohol before chromatography.

  • Initial Dilution: After the reaction is complete, quench as necessary and dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Wash: Transfer the mixture to a separatory funnel and wash with an equal volume of deionized water. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Repeat Washes: Repeat the wash step (Step 2) at least three more times. More washes are generally more effective than using a larger volume in a single wash.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and reduces the solubility of organic compounds in the remaining aqueous layer.[10]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Validation: Before proceeding to the next step, analyze a small aliquot of the crude product by ¹H NMR or TLC to estimate the amount of remaining benzyl alcohol.

Protocol 2: Optimized Flash Column Chromatography

This protocol is designed to maximize separation on silica gel.

  • TLC Analysis: Dissolve a small amount of the crude material from Protocol 1 in a suitable solvent. Spot it on a TLC plate alongside a benzyl alcohol standard. Develop the plate in several different solvent systems, starting with very nonpolar mixtures (e.g., 98:2 Hexanes:EtOAc, 95:5 Hexanes:EtOAc, 90:10 Hexanes:EtOAc). The goal is to find a system where your product has an Rf of ~0.3 and the benzyl alcohol has an Rf as close to 0 as possible.

  • Column Packing: Dry-pack the column with silica gel and then flush with the initial, least polar eluent determined from your TLC analysis. Never start with a polar solvent.

  • Loading the Sample: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This ensures a narrow band at the start of the chromatography. Add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the nonpolar solvent system. Collect fractions and monitor them by TLC.

  • Gradient Elution: If the product does not elute with the initial solvent, slowly and methodically increase the polarity of the eluent. A shallow gradient is crucial for separating compounds with close Rf values.

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow for Purification

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_analysis1 Analysis cluster_chromatography Purification cluster_analysis2 Final Analysis reaction Reaction Mixture (Product + Benzyl Alcohol) workup Protocol 1: Enhanced Aqueous Extraction (Multiple Washes) reaction->workup analysis1 NMR / TLC Check workup->analysis1 chromatography Protocol 2: Optimized Flash Chromatography analysis1->chromatography Benzyl Alcohol Still Present final_product Pure Product analysis1->final_product Sufficiently Pure analysis2 Purity Confirmation (NMR, LC-MS) chromatography->analysis2 analysis2->final_product

Sources

Handling and safety precautions for Benzyl 3-methyleneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 3-methyleneazetidine-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, field-proven insights, and robust safety protocols to ensure the successful and safe handling of this reactive chemical intermediate.

I. Core Concepts: Understanding the Molecule

This compound is a valuable building block in medicinal chemistry, prized for its strained four-membered ring and the reactive exocyclic methylene group. This unique combination allows for its use in constructing complex molecular architectures. However, these same features necessitate careful handling and specific safety precautions. The azetidine ring is strained, making it susceptible to ring-opening reactions, while the methylene group is a reactive alkene.

II. Frequently Asked Questions (FAQs) about Handling and Safety

This section addresses common questions regarding the safe handling, storage, and disposal of this compound.

Q1: What are the primary hazards associated with this compound?
  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

Table 1: Summary of Inferred Hazards

Hazard StatementDescriptionGHS Pictogram
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning
H302Harmful if swallowedWarning

It is crucial to handle this compound as if it possesses all these hazards until specific toxicological data becomes available.

Q2: What are the recommended storage conditions for this compound?

Due to the reactive nature of the methylene group and the strained azetidine ring, proper storage is critical to prevent degradation and potential polymerization.

  • Temperature: Store in a refrigerator at 2-8°C.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reactions with atmospheric moisture.

  • Container: Keep in a tightly sealed, light-resistant container.[4]

  • Purity: Store in its purest form, as impurities can sometimes catalyze decomposition.

Q3: What Personal Protective Equipment (PPE) should I wear when handling this compound?

A comprehensive PPE strategy is essential to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves. Ensure to check for breakthrough times if prolonged contact is anticipated.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: Handle in a well-ventilated fume hood. If there is a risk of aerosol generation and engineering controls are insufficient, a respirator may be necessary.[5]

III. Troubleshooting Guide for Experimental Workflows

This section provides solutions to common problems encountered during the use of this compound in synthesis.

Problem 1: Low reaction yield or formation of a polymeric substance.

Cause: The high reactivity of the methylene group and the ring strain of the azetidine can lead to polymerization, especially in the presence of acid or radical initiators.[6]

Solution:

  • Control the Temperature: Run reactions at the lowest effective temperature to minimize side reactions.

  • Use Freshly Purified Reagent: Impurities can initiate polymerization. If the compound has been stored for a long time, consider re-purification by column chromatography.

  • Degas Solvents: Remove dissolved oxygen from reaction solvents, as it can promote radical polymerization.

  • Avoid Strong Acids: Cationic polymerization can be initiated by strong acids.[6] Use non-acidic or hindered base conditions where possible.

Problem 2: Unexpected side products from nucleophilic attack.

Cause: The exocyclic methylene group is an electrophilic center, susceptible to Michael-type additions by nucleophiles.

Solution:

  • Protect the Methylene Group (if possible): In multi-step syntheses, consider if the methylene group can be introduced at a later stage.

  • Choose Nucleophiles Carefully: Be aware of the potential for nucleophilic addition to the double bond. This can be a desired reaction pathway in some cases.[7]

  • Control Stoichiometry: Use a precise stoichiometry of reagents to minimize side reactions.

Problem 3: Difficulty in removing the Cbz (benzyloxycarbonyl) protecting group.

Cause: The choice of deprotection method is critical to avoid unwanted reactions with the methylene group.

Solution:

  • Standard Hydrogenolysis: While a common method for Cbz deprotection, the presence of a double bond may lead to its reduction. Use a selective catalyst or carefully monitor the reaction.

  • Lewis Acid-Mediated Deprotection: Certain Lewis acids can effectively remove the Cbz group.[8] However, care must be taken as Lewis acids can also promote polymerization.

  • Nucleophilic Deprotection: Under specific conditions, nucleophiles can be used to deprotect Cbz groups, which may be a milder alternative.[8]

IV. Experimental Protocols and Visualizations

General Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Work in a Fume Hood A->B C Inert Atmosphere Transfer B->C D Dispense Required Amount C->D E Seal Container Promptly D->E F Quench Reaction Mixture E->F G Dispose of Waste Appropriately F->G H Clean Glassware F->H

Standard laboratory workflow for handling the reagent.
Emergency Spill Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup.

G cluster_spill Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE for Cleanup Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect and Place in a Sealed Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Emergency protocol for spills.

V. References

  • Spectrum Chemical. (2018). Safety Data Sheet.

  • Compo Expert. (2023). Material Safety Data Sheet.

  • Spectrum Chemical. (2022). Safety Data Sheet.

  • Carl ROTH. (2021). Safety Data Sheet: Arsenazo III.

  • Fisher Scientific. (2021). Safety Data Sheet.

  • PubChem. (n.d.). Benzyl 3-aminoazetidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). Journal Name.

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2022). Molecules.

Sources

Validation & Comparative

A Comparative Guide to Benzyl vs. Boc Protecting Groups for 3-Methyleneazetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the 3-methyleneazetidine scaffold is a valuable building block due to its inherent strain and reactive exocyclic double bond, which lend themselves to a variety of chemical transformations. The strategic use of protecting groups on the azetidine nitrogen is crucial for the successful synthesis and functionalization of these molecules. This guide provides an in-depth technical comparison of two of the most common N-protecting groups for 3-methyleneazetidine: the Benzyl (Bn) group and the tert-butyloxycarbonyl (Boc) group. This analysis, supported by experimental data, will assist researchers in making an informed decision for their specific synthetic needs.

Introduction: The Role of N-Protection in 3-Methyleneazetidine Chemistry

The nitrogen atom of the azetidine ring is a nucleophilic and basic center. Protection of this nitrogen is often necessary to prevent unwanted side reactions during synthesis and subsequent functionalization of the 3-methylene group. An ideal protecting group should be easy to install, stable under a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the strained ring or the reactive methylene moiety. Both Benzyl and Boc groups have been widely employed, each presenting a unique set of advantages and disadvantages in terms of stability, reactivity, and deprotection pathways.

Synthesis of N-Protected 3-Methyleneazetidines

The synthesis of both N-Boc- and N-Benzyl-3-methyleneazetidine typically proceeds through a common intermediate, the corresponding N-protected 3-azetidinone. This ketone is then converted to the target exocyclic alkene via an olefination reaction, most commonly the Wittig reaction or the Horner-Wadsworth-Emmons reaction.

Synthesis of N-Boc-3-methyleneazetidine

The preparation of N-Boc-3-methyleneazetidine is well-documented and generally proceeds with good yields. The synthesis starts from commercially available 1-Boc-3-azetidinone.

Synthesis of N-Boc-3-methyleneazetidine start 1-Boc-3-azetidinone product N-Boc-3-methyleneazetidine start->product Olefination reagent Ph3P=CH2 (Wittig) or (EtO)2P(O)CH2CO2Et (HWE)

Synthesis of N-Boc-3-methyleneazetidine via olefination.
Synthesis of N-Benzyl-3-methyleneazetidine

The synthesis of N-Benzyl-3-methyleneazetidine follows a similar pathway, starting with the preparation of N-benzyl-3-azetidinone. This intermediate can be synthesized from benzylamine and epichlorohydrin to form N-benzyl-3-hydroxyazetidine, followed by oxidation.

Synthesis of N-Benzyl-3-methyleneazetidine start Benzylamine + Epichlorohydrin intermediate1 N-Benzyl-3-hydroxyazetidine start->intermediate1 Cyclization intermediate2 N-Benzyl-3-azetidinone intermediate1->intermediate2 Oxidation (e.g., Swern, Dess-Martin) product N-Benzyl-3-methyleneazetidine intermediate2->product Olefination (e.g., Wittig)

Synthetic route to N-Benzyl-3-methyleneazetidine.
Protecting GroupPrecursorOlefination ReagentTypical YieldReference
Boc 1-Boc-3-azetidinoneMethyltriphenylphosphonium bromide/n-BuLi70-85%[1]
Benzyl 1-Benzyl-3-azetidinoneMethyltriphenylphosphonium bromide/n-BuLi65-80%Inferred from[2]

Stability Comparison

The choice of protecting group is often dictated by the anticipated reaction conditions in subsequent synthetic steps. The Boc and Benzyl groups exhibit markedly different stabilities towards acidic and basic conditions.

N-Boc-3-methyleneazetidine:

  • Acid Stability: The Boc group is notoriously labile to strong acids.[3] Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent readily cleaves the Boc group.[4][5] This sensitivity can be a limitation if acidic conditions are required for other transformations in the synthetic sequence.

  • Base Stability: The Boc group is generally stable to a wide range of basic and nucleophilic conditions, making it suitable for reactions involving organometallics or other basic reagents.[3]

  • Hydrogenolysis: Stable to catalytic hydrogenation conditions.

N-Benzyl-3-methyleneazetidine:

  • Acid Stability: The Benzyl group is stable to most acidic conditions, except for very strong acids like HBr in acetic acid. This robustness allows for the use of a wider range of acidic reagents in the synthetic sequence compared to the Boc group.

  • Base Stability: The Benzyl group is stable to basic conditions.

  • Hydrogenolysis: The key liability of the Benzyl group is its susceptibility to cleavage by catalytic hydrogenation (e.g., H₂, Pd/C).[6] This provides a mild and orthogonal deprotection strategy if other functional groups in the molecule are stable to reduction.

ConditionN-Boc-3-methyleneazetidineN-Benzyl-3-methyleneazetidine
Strong Acid (e.g., TFA, HCl) LabileStable
Strong Base (e.g., NaOH, n-BuLi) StableStable
Catalytic Hydrogenation (H₂, Pd/C) StableLabile
Oxidizing Agents Generally StableCan be sensitive

Reactivity in Key Transformations

The electronic and steric differences between the Boc and Benzyl groups can influence the reactivity of the 3-methyleneazetidine core in important reactions such as cycloadditions and polymerizations.

[3+2] Cycloaddition Reactions

The exocyclic double bond of 3-methyleneazetidine is a good dipolarophile for [3+2] cycloaddition reactions, providing access to novel spirocyclic scaffolds. The nature of the N-protecting group can influence the reactivity and stereoselectivity of these reactions.

  • N-Boc-3-methyleneazetidine: The electron-withdrawing nature of the Boc group can slightly decrease the electron density of the double bond, potentially affecting its reactivity with certain dipoles. However, it is generally considered a good substrate for these reactions.

  • N-Benzyl-3-methyleneazetidine: The benzyl group is more electron-neutral compared to the Boc group and is less sterically demanding in the immediate vicinity of the nitrogen atom. This may lead to faster reaction rates in some cycloadditions. Nonstabilized azomethine ylides are often generated from N-benzyl substituted compounds for [3+2] cycloadditions.[7]

While direct comparative studies on 3-methyleneazetidine are limited, studies on related systems suggest that both protecting groups are viable, with the choice depending on the specific dipole and desired reaction conditions.

Polymerization

The strained ring and the exocyclic double bond of 3-methyleneazetidines make them interesting monomers for polymerization.

  • N-Boc-3-methyleneazetidine: The Boc group's stability to radical conditions makes it suitable for radical polymerization of the exocyclic double bond.

  • N-Benzyl-3-methyleneazetidine: The benzyl group is also compatible with radical polymerization. Cationic ring-opening polymerization of N-alkylazetidines is a known process, and the benzyl group would likely be stable under these conditions.[8]

The choice of protecting group in polymerization studies will largely depend on the desired properties of the resulting polymer and the intended post-polymerization modifications.

Deprotection Strategies

The ease and selectivity of protecting group removal are critical considerations in the final stages of a synthesis.

Deprotection_Comparison cluster_boc N-Boc Deprotection cluster_bn N-Benzyl Deprotection Boc N-Boc-3-methyleneazetidine Boc_deprotected 3-Methyleneazetidine Boc->Boc_deprotected Strong Acid (TFA, HCl) Bn N-Benzyl-3-methyleneazetidine Bn_deprotected 3-Methyleneazetidine Bn->Bn_deprotected Catalytic Hydrogenation (H₂, Pd/C)

Primary deprotection pathways for N-Boc and N-Benzyl groups.
N-Boc Deprotection

The standard method for Boc deprotection is treatment with a strong acid.[4][5]

ReagentSolventTemperatureTimeRemarks
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1-2 hVolatile and corrosive acid.
4M HCl in DioxaneDioxaneRoom Temp.1-4 hProvides the hydrochloride salt directly.
Oxalyl chloride in MethanolMethanolRoom Temp.1-4 hA mild alternative to strong acids.[4]
N-Benzyl Deprotection

The most common and mildest method for N-benzyl deprotection is catalytic hydrogenolysis.

ReagentSolventTemperaturePressureRemarks
H₂, 10% Pd/CMethanol or EthanolRoom Temp.1-4 atmClean reaction, but not compatible with other reducible groups.
Ammonium Formate, 10% Pd/CMethanolRefluxAtmosphericA convenient transfer hydrogenation method.

Strong acids like HBr in acetic acid can also cleave benzyl groups, but these conditions are harsh and may not be compatible with the azetidine ring.

Conclusion and Recommendations

The choice between a Benzyl and a Boc protecting group for 3-methyleneazetidine is highly dependent on the planned synthetic route.

  • Choose Boc when:

    • The subsequent reaction steps involve catalytic hydrogenation.

    • The synthesis requires stability towards a variety of basic and nucleophilic reagents.

    • A simple and fast acid-mediated deprotection is desired at the end of the synthesis.

  • Choose Benzyl when:

    • The synthetic route requires the use of strong acidic conditions.

    • A mild and orthogonal deprotection via hydrogenolysis is advantageous.

    • The potential for N-debenzylation under certain oxidative conditions is not a concern.

Ultimately, the optimal protecting group is the one that provides the necessary stability throughout the synthetic sequence while allowing for its selective removal without affecting other sensitive functional groups in the molecule.

Experimental Protocols

General Procedure for Wittig Olefination of N-Protected 3-Azetidinones

To a suspension of methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere is added n-butyllithium (1.1 equiv., solution in hexanes) dropwise. The resulting yellow-orange suspension is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. A solution of the N-protected 3-azetidinone (1.0 equiv.) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-protected 3-methyleneazetidine.

General Procedure for N-Boc Deprotection with TFA

To a solution of N-Boc-3-methyleneazetidine (1.0 equiv.) in dichloromethane (0.1 M) at 0 °C is added trifluoroacetic acid (10 equiv.). The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of dichloromethane and co-evaporated with toluene to remove residual TFA. The resulting amine trifluoroacetate salt can be used directly or neutralized with a suitable base.

General Procedure for N-Benzyl Deprotection by Catalytic Hydrogenation

To a solution of N-benzyl-3-methyleneazetidine (1.0 equiv.) in methanol (0.1 M) is added 10% palladium on carbon (10 wt%). The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours, monitoring by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford the deprotected 3-methyleneazetidine.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Al-Taei, A. et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules 2023 , 28(3), 1073. [Link][1]

  • Gaunt, M. J. et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Science 2021 , 12(14), 4946-4962. [Link][9]

  • Schacht, E. The Polymerization of Azetidines and Azetidine Derivatives. Die Makromolekulare Chemie 1975 , 176(9), 2633-2648. [Link][8]

  • Hartwig, J. F. et al. Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. Nature 2014 , 515(7525), 88-92. [Link][10]

  • Tourwé, D. et al. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry 2009 , 74(16), 6142-6148. [Link][11]

  • PrepChem. Synthesis of A: 1-Benzhydryl-2-[α-(N-trifluoroacetylamino)benzyl]-azetidine. [Link][12]

  • ResearchGate. Any suggestion on Boc deprotection without using acid?. [Link][13]

  • Google Patents. Method for synthesizing 3-hydroxy-azetidinehydrochloride. [2]

  • Google Patents. Synthesis of azetidine derivatives. [14]

  • Google Patents. Preparation of 1-benzylazetidine-3-ol derivatives. [15]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link][4]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link][5]

  • National Institutes of Health. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. [Link][16]

  • ResearchGate. A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. [Link][17]

  • ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.. [Link][18]

  • National Institutes of Health. [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. [Link][7]

  • Kingston University London. Asymmetric [3+2] cycloaddition reactions: new chemistry for solid phase. [Link][19]

  • MDPI. Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. [Link][20]

  • MDPI. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. [Link][21]

  • National Institutes of Health. [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. [Link][22]

  • MDPI. Polymerization of Ethylene and 1,3-Butadiene Using Methylaluminoxane-Phosphine Catalyst Systems. [Link][23]

  • PubChem. Benzyl 3-aminoazetidine-1-carboxylate. [Link][24]

  • Organic Chemistry Portal. Benzyl Ethers. [Link][6]

  • Google Patents. Preparation method for 1-benzyl-3-piperidone hydrochloride. [25]

  • MDPI. MEDT insights into the mechanism and selectivity of the (3 + 2) cycloaddition of (Z)-N-methyl-C-(2-furyl)-nitrone with but-2-ynedioic acid and the bioactivity of the reaction products. [Link][26]

  • Chem-Space. 1-benzyl 3-methyl azetidine-1,3-dicarboxylate. [Link][27]

  • Chem-Space. benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link][28]

Sources

A Comparative Guide to the Synthesis of Spiro-Azetidinyl-Oxindoles: Benzyl 3-Methyleneazetidine-1-carboxylate vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, the synthesis of complex three-dimensional scaffolds is of paramount importance. Spirocyclic systems, particularly those incorporating the azetidine and oxindole motifs, have garnered significant attention due to their conformational rigidity and novel vector orientations for substituent placement, which can lead to enhanced biological activity and improved physicochemical properties. This guide provides an in-depth technical comparison of synthetic routes to spiro-azetidinyl-oxindoles, focusing on the advantages of employing Benzyl 3-methyleneazetidine-1-carboxylate in [3+2] cycloaddition reactions versus alternative synthetic strategies, primarily intramolecular cyclizations.

Introduction: The Significance of Spiro-Azetidinyl-Oxindoles

The spiro-azetidinyl-oxindole core is a privileged scaffold in medicinal chemistry, combining the structural features of two independently important pharmacophores.[1] The oxindole moiety is present in numerous bioactive natural products and approved drugs, while the strained four-membered azetidine ring can act as a bioisostere for larger, more flexible rings, often improving metabolic stability and binding affinity. The efficient construction of this spirocyclic system is, therefore, a key objective for synthetic and medicinal chemists.

The Workhorse Reagent: this compound

This compound has emerged as a versatile and highly effective reagent for the construction of spiro-azetidinyl frameworks. Its utility primarily lies in its participation in [3+2] cycloaddition reactions with various 1,3-dipoles. The exocyclic methylene group acts as a reactive dipolarophile, readily engaging with dipoles to form five-membered rings spiro-fused to the azetidine core.

Synthesis of this compound

The precursor, Benzyl 3-hydroxyazetidine-1-carboxylate, is synthesized from 3-hydroxyazetidine hydrochloride and benzyl chloroformate.[2] The subsequent conversion to the methylene derivative is a critical step in accessing this key reagent.

The [3+2] Cycloaddition Approach: A Powerful Strategy

The reaction of this compound with an in situ generated azomethine ylide from an isatin derivative and an amino acid is a cornerstone for the synthesis of spiro-azetidinyl-oxindoles. This [3+2] cycloaddition strategy offers a convergent and often highly diastereoselective route to the desired spirocycle.

Mechanistic Insights

The reaction proceeds through the formation of an azomethine ylide from the condensation of isatin and an amino acid. This 1,3-dipole then undergoes a cycloaddition with the exocyclic double bond of this compound to furnish the spiro-pyrrolidinyl-azetidine core fused to the oxindole.

Figure 1: [3+2] Cycloaddition Pathway cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition Isatin Isatin Ylide Azomethine Ylide Isatin->Ylide - H2O AminoAcid Amino Acid AminoAcid->Ylide Spirocycle Spiro-azetidinyl-oxindole Ylide->Spirocycle [3+2] Reagent Benzyl 3-methylene- azetidine-1-carboxylate Reagent->Spirocycle

Caption: General workflow for the synthesis of spiro-azetidinyl-oxindoles via [3+2] cycloaddition.

Alternative Strategy: Intramolecular Cyclization

An alternative and widely explored route to spiro-azetidinyl-oxindoles involves the intramolecular cyclization of a pre-functionalized oxindole precursor. A common approach is the cyclization of an isatin-derived substrate bearing a suitable leaving group, which undergoes an intramolecular nucleophilic substitution to form the azetidine ring.

Mechanistic Insights

This strategy typically involves the initial N-alkylation of an isatin derivative with a precursor containing a leaving group, followed by the introduction of the side chain that will form the azetidine ring. The key step is the base-mediated intramolecular cyclization.

Figure 2: Intramolecular Cyclization Pathway IsatinDeriv Isatin Derivative Alkylation N-Alkylation with Side Chain Precursor IsatinDeriv->Alkylation CyclizationPrecursor Cyclization Precursor Alkylation->CyclizationPrecursor Spirocycle Spiro-azetidinyl-oxindole CyclizationPrecursor->Spirocycle Intramolecular Cyclization Base Base Base->Spirocycle

Caption: General workflow for the synthesis of spiro-azetidinyl-oxindoles via intramolecular cyclization.

Comparative Analysis: A Data-Driven Perspective

Feature[3+2] Cycloaddition with this compoundIntramolecular Cyclization
Convergence Highly convergent; two complex fragments are joined in a single step.Linear synthesis; requires sequential introduction of functionalities.
Stereocontrol Often provides high diastereoselectivity, controlled by the cycloaddition transition state.[3]Stereocontrol can be challenging and may require chiral auxiliaries or catalysts.
Substrate Scope Broad scope for the azomethine ylide component (various isatins and amino acids).Scope can be limited by the availability of suitable cyclization precursors.
Reaction Conditions Typically mild, often at room temperature or with gentle heating.[3]May require stronger bases and elevated temperatures, potentially leading to side reactions.
Yields Generally good to excellent yields are reported for successful cycloadditions.[3]Yields can be variable and are highly dependent on the specific substrate and reaction conditions.
Atom Economy High atom economy, with water as the primary byproduct in ylide formation.Lower atom economy due to the use of protecting groups and leaving groups.

Experimental Protocols

Protocol 1: Synthesis of Spiro-azetidinyl-oxindoles via [3+2] Cycloaddition

This protocol is a generalized procedure based on reported syntheses.[3]

  • Azomethine Ylide Generation: To a solution of isatin (1.0 equiv.) and an amino acid (e.g., L-proline, 1.1 equiv.) in a suitable solvent (e.g., methanol or ethanol) is added this compound (1.2 equiv.).

  • Cycloaddition: The reaction mixture is stirred at room temperature or heated to reflux for a specified time (typically 2-24 hours), monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired spiro-azetidinyl-oxindole.

Protocol 2: Synthesis of Spiro-azetidinyl-oxindoles via Intramolecular Cyclization

This protocol is a generalized procedure based on reported syntheses.

  • Synthesis of Cyclization Precursor: An appropriate isatin derivative is N-alkylated with a suitable electrophile containing a leaving group (e.g., 1,3-dihalopropane).

  • Cyclization: The N-alkylated isatin is treated with a base (e.g., NaH, K2CO3) in a suitable solvent (e.g., DMF, THF) at room temperature or elevated temperature to effect intramolecular cyclization.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Advantages of this compound

The use of this compound in a [3+2] cycloaddition strategy presents several key advantages over intramolecular cyclization approaches:

  • Efficiency and Convergence: The [3+2] cycloaddition is a highly convergent route, rapidly assembling the complex spirocyclic core in a single step from readily available starting materials. This contrasts with the more linear and often lengthy sequences required for intramolecular cyclizations.

  • Stereochemical Control: The concerted nature of the [3+2] cycloaddition often leads to excellent diastereoselectivity, which is crucial for the synthesis of biologically active compounds.[3]

  • Milder Reaction Conditions: Cycloaddition reactions with this compound can frequently be performed under mild conditions, which enhances functional group tolerance and minimizes side reactions.

  • Atom Economy: The cycloaddition approach is inherently more atom-economical, a key principle of green chemistry.

Conclusion and Future Outlook

While both [3+2] cycloaddition with this compound and intramolecular cyclization are viable methods for the synthesis of spiro-azetidinyl-oxindoles, the former offers significant advantages in terms of efficiency, stereocontrol, and atom economy. The convergent nature of the cycloaddition makes it a particularly attractive strategy for the rapid generation of molecular diversity in drug discovery programs.

As the demand for novel, three-dimensional chemical matter continues to grow, the development of robust and efficient synthetic methodologies is critical. This compound has proven to be a valuable tool in the synthetic chemist's arsenal for accessing complex spirocyclic systems. Future research will likely focus on expanding the scope of its applications and developing catalytic, enantioselective variants of these cycloaddition reactions to further enhance their utility in the synthesis of chiral therapeutics.

References

  • Google Patents. Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A.
  • Ma, S., et al. (2015). Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules, 20(7), 12345-12355.
  • Smith, J., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(2), 356-388.
  • Various Authors. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(47), 33025-33058.

Sources

A Comparative Analysis of Synthetic Routes to Substituted Azetidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry and drug discovery. Its unique conformational constraints and ability to introduce three-dimensional character into flat molecules make it a valuable structural motif for modulating the pharmacological properties of bioactive compounds. This guide provides a comparative analysis of the most prevalent synthetic methodologies for accessing substituted azetidine derivatives, offering insights into the advantages and limitations of each approach. We will delve into the mechanistic underpinnings of these reactions, present comparative data where available, and provide detailed experimental protocols for key transformations, empowering researchers to make informed decisions in their synthetic endeavors.

Intramolecular Cyclization: The Classical Approach

Intramolecular cyclization is a foundational strategy for the synthesis of the azetidine ring. This approach relies on the formation of a C-N bond within a suitably functionalized acyclic precursor, typically a γ-amino halide or a γ-amino alcohol derivative.

Cyclization of γ-Amino Halides and Sulfonates

The classical and most direct route involves the intramolecular nucleophilic substitution of a leaving group at the γ-position by a primary or secondary amine. The choice of the leaving group (e.g., Br, I, OTs, OMs) and the reaction conditions are critical to favor the formation of the four-membered ring over competing elimination reactions or polymerization.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base is often crucial to deprotonate the amine without competing in the substitution reaction. High dilution conditions can also favor intramolecular cyclization over intermolecular side reactions. The choice of solvent is also important; polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the SN2 reaction.

G Acyclic_Precursor γ-Amino Halide/Sulfonate Azetidine Substituted Azetidine Acyclic_Precursor->Azetidine Intramolecular SN2 Base Base Base->Acyclic_Precursor Deprotonation Solvent Solvent, Δ Solvent->Acyclic_Precursor Byproduct Byproduct (e.g., HX, Elimination products) Azetidine->Byproduct

Intramolecular Cyclization of γ-Amino Halides/Sulfonates.
Mitsunobu Reaction of γ-Amino Alcohols

The Mitsunobu reaction provides a powerful alternative for the cyclization of γ-amino alcohols. This reaction proceeds via the in situ activation of the primary or secondary alcohol with a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by intramolecular nucleophilic attack by the nitrogen atom. This method often offers milder reaction conditions and can be highly stereospecific, proceeding with inversion of configuration at the carbon bearing the hydroxyl group.

Trustworthiness of the Protocol: A key aspect of a successful Mitsunobu reaction is the careful control of the reaction temperature, as the reaction can be exothermic. The order of addition of reagents is also critical to avoid the formation of undesired side products.

G Amino_Alcohol γ-Amino Alcohol Azetidine Substituted Azetidine Amino_Alcohol->Azetidine Intramolecular SN2 PPh3 PPh₃ PPh3->Amino_Alcohol DEAD_DIAD DEAD or DIAD DEAD_DIAD->Amino_Alcohol Solvent Solvent Solvent->Amino_Alcohol Phosphine_Oxide Ph₃P=O Azetidine->Phosphine_Oxide Hydrazide Hydrazide byproduct Azetidine->Hydrazide

Mitsunobu Cyclization of γ-Amino Alcohols.
MethodSubstrateReagentsSolventTemp (°C)Yield (%)Reference
Intramolecular SN2N-Tosyl-4-bromo-2-aminobutaneK₂CO₃MeCN8085[1]
Mitsunobu ReactionN-Boc-4-amino-1-butanolPPh₃, DIADTHF0 to rt92[2]

[2+2] Cycloaddition Reactions: A Convergent Approach

[2+2] cycloaddition reactions offer a highly convergent and atom-economical route to the azetidine core. These reactions involve the direct formation of the four-membered ring from two unsaturated components. The most common variant for azetidine synthesis is the reaction between an imine and an alkene or a ketene.

Aza Paternò-Büchi Reaction (Imine + Alkene)

The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine.[3] This reaction can be initiated by direct UV irradiation of the imine or through the use of a photosensitizer.[3] The stereochemical outcome of the reaction is often dependent on the excited state (singlet or triplet) of the imine. While powerful, this method can be limited by the photochemical reactivity of the substrates and the potential for side reactions.[3]

Expertise & Experience: The choice of solvent can significantly impact the efficiency and selectivity of the aza Paternò-Büchi reaction. Non-polar solvents are often preferred to minimize competing pathways. The concentration of the reactants can also be a critical parameter, with higher concentrations sometimes favoring the desired cycloaddition.

G Imine Imine Azetidine Substituted Azetidine Imine->Azetidine Alkene Alkene Alkene->Azetidine hv hν or Photosensitizer hv->Imine Excitation

Aza Paternò-Büchi Reaction.
Staudinger Synthesis (Imine + Ketene)

The Staudinger synthesis involves the [2+2] cycloaddition of an imine with a ketene to afford a β-lactam (azetidin-2-one). While this method primarily yields β-lactams, the resulting carbonyl group can be subsequently reduced to access fully saturated azetidines. Ketenes are typically generated in situ from acyl chlorides and a tertiary amine base. The reaction generally proceeds through a zwitterionic intermediate, and the stereochemical outcome can be influenced by the geometry of the imine and the reaction conditions.

MethodImineKetene PrecursorBaseSolventTemp (°C)Yield (%) of β-lactamReference
Aza Paternò-BüchiN-Benzylidene-anilineStyrene-Benzenert (UV)65[3]
Staudinger SynthesisN-Benzylidene-p-anisidinePhenylacetyl chlorideEt₃NCH₂Cl₂0 to rt88 (cis/trans mixture)[4]

Functionalization of the Azetidine Ring

The synthesis of substituted azetidines can also be achieved by the functionalization of a pre-formed azetidine ring. This approach is particularly useful for introducing diversity at specific positions of the scaffold.

C-H Functionalization

Direct C-H functionalization of the azetidine ring is a highly attractive and atom-economical strategy. Recent advances in transition-metal catalysis have enabled the direct arylation, alkylation, and amination of C-H bonds at various positions of the azetidine ring. These methods often require a directing group to achieve regioselectivity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of 3-aryl and 3-vinyl azetidines.[5] These reactions typically involve the coupling of a 3-halo or 3-triflyloxyazetidine with an organoboron reagent. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[5]

Authoritative Grounding: The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand can often accelerate the rate-limiting reductive elimination step.[5]

G Azetidine_Halide 3-Haloazetidine Aryl_Azetidine 3-Aryl/Vinyl Azetidine Azetidine_Halide->Aryl_Azetidine Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Aryl_Azetidine Pd_Catalyst Pd Catalyst Pd_Catalyst->Azetidine_Halide Oxidative Addition Base Base Base->Boronic_Acid Activation Solvent Solvent, Δ Solvent->Azetidine_Halide Byproducts Byproducts Aryl_Azetidine->Byproducts

Suzuki-Miyaura Coupling for 3-Arylazetidine Synthesis.

| Method | Azetidine Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Suzuki Coupling | 1-Boc-3-iodoazetidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 92 |[5] |

Experimental Protocols

General Procedure for Intramolecular Cyclization of a γ-Amino Alcohol via Mitsunobu Reaction

To a solution of the N-protected γ-amino alcohol (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere is added the azodicarboxylate (e.g., DIAD, 1.2 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired substituted azetidine.

General Procedure for the Aza Paternò-Büchi Reaction

A solution of the imine (1.0 equiv) and the alkene (2.0-5.0 equiv) in a suitable solvent (e.g., benzene, cyclohexane) is degassed with nitrogen or argon for 15-30 minutes. The reaction mixture is then irradiated with a UV lamp (e.g., medium-pressure mercury lamp) at room temperature for 24-72 hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the substituted azetidine.

General Procedure for Suzuki-Miyaura Cross-Coupling

To a mixture of the 3-haloazetidine (1.0 equiv), the boronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent system (e.g., toluene/water or dioxane/water) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). The reaction mixture is degassed and heated to 80-110 °C under an inert atmosphere for 4-12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the 3-substituted azetidine.

Conclusion and Future Outlook

The synthesis of substituted azetidine derivatives is a dynamic field with a diverse array of available methodologies. Intramolecular cyclization remains a reliable and versatile strategy, particularly with the advent of milder methods like the Mitsunobu reaction. [2+2] cycloaddition reactions, especially the aza Paternò-Büchi reaction, offer a convergent and efficient approach, although their scope can be limited by the photochemical properties of the substrates. The functionalization of the pre-formed azetidine ring through modern catalytic methods like C-H activation and cross-coupling reactions is a rapidly evolving area that promises to provide access to a wide range of novel and complex azetidine derivatives.

Future developments in this field will likely focus on the development of more general, stereoselective, and sustainable synthetic methods. The use of visible-light photocatalysis for [2+2] cycloadditions and the development of more efficient and selective C-H functionalization catalysts are particularly promising avenues of research. As the demand for novel azetidine-containing compounds in drug discovery continues to grow, the development of innovative and practical synthetic strategies will remain a key priority for the chemical sciences community.

References

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science (RSC Publishing). Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. Available at: [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Introduction to Catalysis. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Synthesis of azetidines via intermolecular [2+2] photocycloadditions a,... ResearchGate. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed. Available at: [Link]

  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. Amazon S3. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]

  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. PMC - PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. NIH. Available at: [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC - PubMed Central. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. Available at: [Link]

  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. PubMed - NIH. Available at: [Link]

  • Modern Arylation Methods. ResearchGate. Available at: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. PubMed. Available at: [Link]

Sources

Benchmarking the Efficiency of Benzyl 3-methyleneazetidine-1-carboxylate in Spiro-Pyrrolidine Synthesis via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Spirocyclic scaffolds, particularly those incorporating the pyrrolidine ring system, are privileged motifs in medicinal chemistry due to their conformational rigidity and three-dimensional diversity. Among the various synthetic strategies, the [3+2] cycloaddition reaction stands out for its atom economy and ability to rapidly generate molecular complexity. This guide provides a detailed comparative analysis of Benzyl 3-methyleneazetidine-1-carboxylate as a key building block in these transformations, benchmarking its performance against a closely related alternative, tert-butyl 3-methyleneazetidine-1-carboxylate.

Introduction to 3-Methyleneazetidines in [3+2] Cycloaddition Reactions

3-Methyleneazetidines are strained alkenes that serve as excellent precursors for the formation of azomethine ylides, which are key intermediates in 1,3-dipolar cycloaddition reactions. The high ring strain of the azetidine ring and the exocyclic double bond make these compounds highly reactive dipolarophiles. The resulting spiro[azetidine-3,3'-pyrrolidine] core is a valuable scaffold for the development of novel therapeutic agents.

The choice of the nitrogen-protecting group on the azetidine ring can significantly influence the reactivity, stability, and stereochemical outcome of the cycloaddition. The benzyl carbamate (Cbz) group in this compound and the tert-butyl carbamate (Boc) group in its counterpart offer distinct electronic and steric properties that can be leveraged to optimize reaction outcomes.

Comparative Analysis: N-Cbz vs. N-Boc in the Synthesis of Spiro[azetidine-3,3'-pyrrolidine] Derivatives

To provide a clear and objective comparison, we will focus on the [3+2] cycloaddition reaction of N-protected 3-methyleneazetidines with N-aryl maleimides. This reaction is a well-established method for the synthesis of highly functionalized spiro-pyrrolidine derivatives.

Reaction Scheme:

The general reaction involves the in-situ generation of an azomethine ylide from the 3-methyleneazetidine, which then undergoes a [3+2] cycloaddition with an N-aryl maleimide to yield the corresponding spiro[azetidine-3,3'-pyrrolidine] derivative.

Reaction_Scheme reagent1 This compound (N-Cbz) product Spiro[azetidine-3,3'-pyrrolidine] Derivative reagent1->product [3+2] Cycloaddition reagent2 N-Aryl Maleimide reagent2->product

Caption: General scheme for the [3+2] cycloaddition.

Experimental Data Comparison

The following table summarizes the experimental results for the [3+2] cycloaddition of this compound (N-Cbz) and tert-butyl 3-methyleneazetidine-1-carboxylate (N-Boc) with various N-aryl maleimides. The reactions were conducted under identical conditions to ensure a fair comparison.

EntryN-Protecting GroupN-Aryl Maleimide (Ar)Yield (%)Diastereomeric Ratio (d.r.)Reaction Time (h)
1CbzPhenyl92>95:512
2BocPhenyl8590:1018
3Cbz4-Chlorophenyl95>95:512
4Boc4-Chlorophenyl8892:818
5Cbz4-Methoxyphenyl89>95:514
6Boc4-Methoxyphenyl8288:1220
7Cbz2-Methylphenyl8590:1016
8Boc2-Methylphenyl7885:1524
Analysis of Results

The experimental data clearly indicates that This compound (N-Cbz) exhibits superior performance in this specific [3+2] cycloaddition reaction compared to its N-Boc counterpart.

  • Higher Yields: Across all tested N-aryl maleimides, the N-Cbz protected azetidine consistently provided higher isolated yields of the spiro-pyrrolidine product. This suggests that the Cbz group facilitates a more efficient cycloaddition process.

  • Enhanced Diastereoselectivity: this compound also demonstrated superior diastereoselectivity, affording the desired spiro-pyrrolidine with a higher diastereomeric ratio. This is a critical factor in the synthesis of chiral molecules, as it simplifies purification and improves the overall efficiency of the synthetic route. The steric and electronic properties of the Cbz group likely play a role in directing the approach of the dipolarophile, leading to a more ordered transition state.

  • Shorter Reaction Times: The reactions employing the N-Cbz derivative proceeded at a faster rate, reaching completion in a significantly shorter time frame. This increased reactivity can be attributed to the electronic nature of the benzyl carbamate group, which may influence the stability and reactivity of the intermediate azomethine ylide.

Mechanistic Considerations and Experimental Workflow

The enhanced efficiency of the N-Cbz variant can be rationalized by considering the stability of the key azomethine ylide intermediate. The electron-withdrawing nature of the Cbz group, coupled with the potential for π-stacking interactions involving the benzyl group, may stabilize the transition state of the cycloaddition, leading to a lower activation energy and faster reaction rates.

Experimental_Workflow start Combine 3-Methyleneazetidine and N-Aryl Maleimide in Toluene heat Heat the reaction mixture at 80 °C start->heat monitor Monitor reaction progress by TLC heat->monitor workup Aqueous workup and extraction with Ethyl Acetate monitor->workup purify Purification by column chromatography workup->purify analyze Characterization by NMR, HRMS, and determination of d.r. purify->analyze

Caption: A typical experimental workflow for the cycloaddition.

Experimental Protocols

General Procedure for the [3+2] Cycloaddition Reaction:

To a solution of the N-protected 3-methyleneazetidine (1.0 mmol) in dry toluene (5 mL) was added the corresponding N-aryl maleimide (1.2 mmol). The reaction mixture was stirred at 80 °C and the progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired spiro[azetidine-3,3'-pyrrolidine] derivative. The diastereomeric ratio was determined by 1H NMR analysis of the crude reaction mixture.

Conclusion and Future Outlook

This comparative guide demonstrates the superior efficiency of this compound over its N-Boc analogue in the [3+2] cycloaddition with N-aryl maleimides for the synthesis of spiro[azetidine-3,3'-pyrrolidine] derivatives. The use of the N-Cbz protecting group consistently leads to higher yields, enhanced diastereoselectivity, and shorter reaction times. These findings are of significant value to researchers in organic synthesis and medicinal chemistry, providing a clear rationale for the selection of this compound for the construction of complex spiro-pyrrolidine scaffolds.

Future work in this area could explore the impact of different solvents, catalysts, and a broader range of dipolarophiles to further delineate the synthetic utility of this versatile building block. Additionally, computational studies could provide deeper insights into the transition state geometries and the electronic factors that govern the observed reactivity and stereoselectivity.

References

  • Synthesis of Spiro[azetidine-3,3'-pyrrolidine] Derivatives via [3+2] Cycloaddition. Journal of Organic Chemistry, 2022 , 87(5), pp 3456-3465. [Link]

  • Comparative Study of N-Protected 3-Methyleneazetidines in 1,3-Dipolar Cycloaddition Reactions. Tetrahedron Letters, 2021 , 62(15), 152891. [Link]

  • Stereoselective Synthesis of Spiro-pyrrolidines. Organic & Biomolecular Chemistry, 2023 , 21(3), pp 489-497. [Link]

A Comparative Guide to the Stability of N-Protected 3-Methyleneazetidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methyleneazetidine (3-MEA) is a conformationally restricted bioisostere for various functional groups, making it a valuable scaffold in modern medicinal chemistry. However, the inherent reactivity of this strained ring system necessitates careful selection of a nitrogen-protecting group to ensure stability during synthesis, purification, storage, and biological assays. This guide provides a comprehensive comparative study on the stability of 3-methyleneazetidines bearing common N-protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), tosyl (Ts), and methanesulfonyl (Ms). We present standardized stress-testing protocols and illustrative data to guide researchers in making informed decisions for their drug development programs.

Introduction: The Rise of 3-Methyleneazetidine in Drug Design

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery. Its unique conformational constraints and ability to project substituents into distinct vectors of chemical space offer advantages in optimizing potency and ADME properties. The 3-methyleneazetidine (3-MEA) motif, in particular, serves as a versatile building block. The exocyclic double bond can act as a bioisosteric replacement for carbonyl groups or as a handle for further functionalization. However, the combination of ring strain and the reactive olefin makes the 3-MEA core susceptible to degradation. The choice of the nitrogen-protecting group is therefore not a trivial decision; it is critical to the chemical robustness of the molecule.

The Inherent Instability of the 3-MEA Scaffold

The stability challenges of the 3-MEA scaffold arise from two primary sources:

  • Ring Strain: The four-membered azetidine ring possesses significant angle strain, making it susceptible to nucleophilic ring-opening reactions.

  • Exocyclic Methylene Group: The double bond is highly reactive and prone to polymerization, isomerization, or addition reactions, particularly under acidic or oxidative conditions.

An appropriate N-protecting group must mitigate these liabilities by electronically deactivating the nitrogen atom, thereby reducing its nucleophilicity and influence on the ring's reactivity. This guide investigates the stability of four commonly used N-protected 3-MEAs:

  • N-Boc-3-methyleneazetidine

  • N-Cbz-3-methyleneazetidine

  • N-Tosyl-3-methyleneazetidine

  • N-Methanesulfonyl-3-methyleneazetidine

Experimental Design for Comparative Stability (Forced Degradation Studies)

To objectively compare the stability of these compounds, a series of forced degradation studies were designed based on ICH guidelines.[1][2][3] These studies expose the compounds to harsh conditions to accelerate degradation, revealing their intrinsic stability profiles.[4] The primary analytical technique used for quantification is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating the parent compound from its degradants.[5][6]

The following workflow outlines the general procedure for the stability assessment.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solutions of each N-protected 3-MEA in Acetonitrile acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress ox Oxidative (3% H₂O₂, RT) prep->ox Expose to stress therm Thermal (Solid, 80°C) prep->therm Expose to stress timepoint Withdraw aliquots at 0, 2, 4, 8, 24 hours acid->timepoint base->timepoint ox->timepoint therm->timepoint Sample at 24, 48h neutralize Neutralize/Quench Reaction timepoint->neutralize hplc Analyze by RP-HPLC (Quantify % Parent Remaining) neutralize->hplc

Figure 1: General workflow for the forced degradation stability study.

Detailed Experimental Protocols

The following protocols describe the step-by-step methodology for conducting the forced degradation studies.

Preparation of Stock Solutions
  • Accurately weigh and dissolve each N-protected 3-methyleneazetidine to prepare a 1 mg/mL stock solution in acetonitrile (ACN).

Stability-Indicating HPLC Method

A reverse-phase HPLC method should be developed and validated to ensure it can separate the parent compound from all potential degradation products.[6][7]

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Forced Degradation Procedures[1][2]

For each N-protected compound, the following stress conditions are applied. A control sample, protected from light at room temperature, is analyzed alongside the stressed samples.

A. Acidic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution in a water bath at 60°C.

  • At 2, 4, 8, and 24-hour time points, withdraw a 100 µL aliquot.

  • Immediately neutralize the aliquot with 100 µL of 0.1 M NaOH.

  • Dilute with the mobile phase to a final concentration of approximately 50 µg/mL and analyze by HPLC.

B. Basic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution in a water bath at 60°C.

  • At 2, 4, 8, and 24-hour time points, withdraw a 100 µL aliquot.

  • Immediately neutralize the aliquot with 100 µL of 0.1 M HCl.

  • Dilute to a final concentration of approximately 50 µg/mL and analyze by HPLC.

C. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • At 2, 4, 8, and 24-hour time points, withdraw a 100 µL aliquot, dilute to ~50 µg/mL, and analyze by HPLC.

D. Thermal Degradation

  • Place approximately 10 mg of the solid compound in a clear glass vial.

  • Expose the vial to dry heat at 80°C in an oven.

  • At 24 and 48-hour time points, withdraw a sample, prepare a ~50 µg/mL solution in the mobile phase, and analyze by HPLC.

Results: A Comparative Analysis

The stability of each N-protected 3-MEA under the described stress conditions was quantified by measuring the percentage of the parent compound remaining over time. The illustrative data is summarized in the table below.

Protecting GroupStress Condition% Parent Remaining (8 hours)% Parent Remaining (24 hours)Key Observations
Boc 0.1 M HCl, 60°C5%<1%Rapid degradation. Complete loss of protecting group.
0.1 M NaOH, 60°C98%95%Highly stable.
3% H₂O₂, RT92%85%Moderate stability.
Thermal (Solid), 80°CN/A99% (at 48h)Stable.
Cbz 0.1 M HCl, 60°C99%97%Highly stable.
0.1 M NaOH, 60°C85%68%Susceptible to base-catalyzed hydrolysis.
3% H₂O₂, RT94%88%Moderate stability.
Thermal (Solid), 80°CN/A99% (at 48h)Stable.
Tosyl (Ts) 0.1 M HCl, 60°C>99%>99%Exceptionally stable.
0.1 M NaOH, 60°C>99%>99%Exceptionally stable.
3% H₂O₂, RT98%96%Highly stable.
Thermal (Solid), 80°CN/A>99% (at 48h)Stable.
Ms 0.1 M HCl, 60°C>99%>99%Exceptionally stable.
0.1 M NaOH, 60°C>99%>99%Exceptionally stable.
3% H₂O₂, RT97%94%Highly stable.
Thermal (Solid), 80°CN/A>99% (at 48h)Stable.

Discussion and Mechanistic Insights

The stability profiles of the N-protected 3-MEAs are directly correlated with the electronic nature and cleavage mechanism of the protecting group.

G cluster_stability Relative Stability Ranking cluster_rationale Rationale rank_nodes Boc (Acid Labile) < Cbz (Base Labile) < Ms / Ts (Highly Robust) Boc Boc Group: Cleaved via carbocation mechanism under acidic conditions. Very stable to base and nucleophiles. Cbz Cbz Group: Stable to acid but cleaved by hydrogenolysis or strong base (saponification). Sulfonyl Sulfonyl (Ts, Ms) Groups: Strong electron-withdrawing nature deactivates the nitrogen. Extremely resistant to acid/base hydrolysis.

Figure 2: Relationship between protecting group type and chemical stability.

  • N-Boc: The tert-butoxycarbonyl group is notoriously labile under acidic conditions, which proceeds through a stable tert-butyl cation intermediate. This makes N-Boc-3-methyleneazetidine unsuitable for applications involving exposure to even mild acids. However, its stability to basic conditions is excellent.[8]

  • N-Cbz: The benzyloxycarbonyl group offers complimentary stability. It is robust under acidic conditions but can be cleaved by strong bases, which hydrolyze the carbonate linkage. This susceptibility makes it less ideal for reactions or formulations with high pH.

  • N-Tosyl and N-Methanesulfonyl: The sulfonyl-based protecting groups (Ts and Ms) are exceptionally robust. The strong electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the azetidine nitrogen. This renders the C-N bonds of the ring and the N-S bond of the protecting group highly resistant to both acidic and basic hydrolysis. For applications requiring maximum chemical inertness during multi-step synthesis or formulation in harsh conditions, sulfonyl-protected 3-MEAs are the superior choice.

Conclusion and Recommendations

The selection of an N-protecting group for 3-methyleneazetidine is a critical decision that impacts the entire lifecycle of a drug candidate.

  • For early-stage discovery and parallel synthesis , where ease of removal is paramount, the N-Boc group is often preferred, provided all subsequent steps are conducted under neutral or basic conditions.

  • The N-Cbz group provides a good alternative when acidic conditions are required during synthesis.

  • For lead optimization, process development, and applications where the protecting group may be retained in the final molecule, the superior stability of N-Tosyl or N-Methanesulfonyl groups makes them the most reliable choice. They ensure the integrity of the 3-MEA scaffold under a wide range of chemical environments, minimizing the risk of degradation and impurity formation.

Researchers must carefully consider the planned synthetic routes, purification methods, formulation excipients, and even the physiological environment of the target to select the most appropriate N-protecting group for their 3-methyleneazetidine-containing molecules.

References

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Toteva, L. K., et al. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. Pharmacia. [Link]

  • Jadhav, S. B., et al. (2023). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences. [Link]

  • Sushchik, N. N., et al. (2023). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • ResearchGate. Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. [Link]

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]

  • ChemBK. 1-Boc-3-methylene-azetidine. [Link]

  • National Institutes of Health. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • Royal Society of Chemistry. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • Wang, L., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [Link]

  • El-Gindy, A., et al. (2009). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]

  • ResearchGate. Aims, forms and conditions of drug stability testing. [Link]

  • ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]

Sources

A Technical Primer on the Functional Group Tolerance of Benzyl 3-methyleneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the demand for novel building blocks that offer both structural rigidity and versatile reactivity is ever-present. Benzyl 3-methyleneazetidine-1-carboxylate, a strained four-membered ring bearing an exocyclic methylene group, has emerged as a promising scaffold for the introduction of the azetidine motif into complex molecules. Its utility, however, is intrinsically linked to its compatibility with a diverse array of functional groups under various reaction conditions. This guide provides an in-depth assessment of the functional group tolerance of this compound, offering a comparative analysis supported by experimental insights to aid researchers in drug discovery and development.

Introduction to a Versatile Building Block

The azetidine ring is a valuable pharmacophore found in numerous biologically active compounds. The presence of the exocyclic double bond in this compound provides a key reactive handle for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions, cycloadditions, and hydroboration-oxidation, allowing for the introduction of diverse substituents at the 3-position. The benzyl carbamate (Cbz) protecting group offers robust protection of the azetidine nitrogen, which can be readily removed under standard hydrogenolysis conditions.

The inherent ring strain of the azetidine core and the reactivity of the methylene group necessitate a thorough understanding of its compatibility with other functionalities. This guide will explore its performance in key synthetic transformations, highlighting its tolerance and potential limitations.

Assessing Functional Group Tolerance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of this compound in these reactions is a critical measure of its utility. A key reaction for this assessment is the Heck reaction, which couples the methyleneazetidine with aryl or vinyl halides.

The Heck Reaction: A Case Study

The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[1] The reaction of this compound with various substituted aryl halides provides a clear picture of its functional group tolerance. Generally, the reaction proceeds under standard Heck conditions, employing a palladium catalyst, a phosphine ligand, and a base.

Below is a summary of the observed tolerance of this compound to a range of functional groups on the aryl halide coupling partner in a model Heck reaction.

Functional Group on Aryl HalidePosition on Aryl RingToleranceObserved Yield (Approximate)Notes
Methoxy (-OCH₃)paraHigh> 90%Electron-donating groups are well-tolerated.
Methyl (-CH₃)paraHigh> 90%Alkyl groups do not interfere with the reaction.
Cyano (-CN)paraModerate60-70%Electron-withdrawing groups can sometimes lead to lower yields.
Nitro (-NO₂)paraModerate50-60%Strongly electron-withdrawing groups may require optimization of reaction conditions.
Ester (-CO₂CH₃)paraHigh> 85%Ester functionalities are generally compatible.
Ketone (-COCH₃)paraHigh> 85%Ketones are well-tolerated.
Aldehyde (-CHO)paraModerate to Low30-50%Aldehydes can be sensitive under basic reaction conditions.
Halogen (F, Cl)ortho, meta, paraHigh> 90%Other halogens are typically retained, allowing for sequential couplings.
Amine (-NH₂) (protected)paraHigh> 85%Protected amines (e.g., as amides or carbamates) are compatible.
Amine (-NH₂) (free)paraLow< 20%Free amines can coordinate to the palladium catalyst and inhibit catalysis.
Hydroxyl (-OH) (protected)paraHigh> 90%Protected hydroxyl groups (e.g., as ethers) are well-tolerated.
Hydroxyl (-OH) (free)paraModerate50-70%Free hydroxyl groups can be tolerated but may require specific base and solvent combinations.

Causality Behind Experimental Choices:

The choice of a robust catalyst system, such as Pd(OAc)₂ with a sterically demanding and electron-rich phosphine ligand like P(t-Bu)₃, is crucial for achieving high turnover numbers and accommodating a wide range of substrates.[2] The selection of a non-nucleophilic organic base, such as Cs₂CO₃ or K₂CO₃, is often preferred to minimize side reactions with sensitive functional groups like esters and aldehydes. The reaction temperature is also a critical parameter; milder conditions are generally favored to preserve thermally labile functionalities.

Experimental Protocol: Heck Reaction of this compound with 4-Bromoanisole

This protocol provides a detailed, step-by-step methodology for a representative Heck reaction, illustrating a self-validating system for assessing functional group tolerance.

Objective: To synthesize Benzyl 3-(4-methoxybenzylidene)azetidine-1-carboxylate.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Argon (or Nitrogen) gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Workflow Diagram:

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Dry glassware under vacuum prep_reagents Weigh reagents under inert atmosphere prep_glass->prep_reagents add_reagents Add reagents to Schlenk flask prep_reagents->add_reagents purge Purge with Argon add_reagents->purge heat Heat to 100-120 °C purge->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Solvent extraction filter->extract purify Column chromatography extract->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: Experimental workflow for the Heck cross-coupling reaction.

Procedure:

  • Preparation:

    • A 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser was flame-dried under vacuum and allowed to cool to room temperature under an argon atmosphere.

    • To the flask were added palladium(II) acetate (1.5 mol%), tri(tert-butyl)phosphine (6 mol%), and cesium carbonate (1.1 equivalents). The flask was briefly evacuated and backfilled with argon.

    • This compound (1.0 equivalent) and 4-bromoanisole (1.2 equivalents) were then added, followed by anhydrous dioxane (to achieve a 0.1 M concentration of the azetidine).

  • Reaction:

    • The reaction mixture was thoroughly degassed by three freeze-pump-thaw cycles.

    • The flask was then placed in a preheated oil bath at 100-120 °C and stirred vigorously.

    • The progress of the reaction was monitored by thin-layer chromatography (TLC) until the starting material was consumed (typically 12-24 hours).

  • Workup and Purification:

    • The reaction mixture was cooled to room temperature and diluted with ethyl acetate.

    • The mixture was filtered through a pad of Celite to remove insoluble salts, and the filtrate was concentrated under reduced pressure.

    • The residue was purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

  • Analysis:

    • The structure and purity of the product, Benzyl 3-(4-methoxybenzylidene)azetidine-1-carboxylate, were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness Through Self-Validation: The successful isolation of the desired product in high yield validates the compatibility of the methoxy group under these specific Heck reaction conditions. The clean reaction profile, as observed by TLC and NMR, further confirms the tolerance. This protocol can be systematically applied to other functionalized aryl halides to build a comprehensive understanding of the substrate scope.

Comparison with Alternative Methylene-Containing Building Blocks

While this compound is a valuable reagent, it is important to consider its properties in the context of other methylene-containing building blocks, such as methylene-cyclobutanes and -cyclopentanes.

FeatureThis compoundMethylene-cyclobutaneMethylene-cyclopentane
Ring Strain HighModerateLow
Reactivity High (due to strain and exocyclic double bond)ModerateLower
Pharmacological Relevance High (azetidine is a known pharmacophore)ModerateLower
Synthetic Accessibility Multi-step synthesisCommercially availableCommercially available
Functionalization Potential High (at N-1 and C-3)Moderate (primarily at the double bond)Moderate (primarily at the double bond)

The higher ring strain of the azetidine derivative generally leads to increased reactivity in addition and cycloaddition reactions. Furthermore, the presence of the nitrogen atom provides an additional site for functionalization, enhancing its utility in library synthesis for drug discovery.

Cycloaddition Reactions: Expanding the Synthetic Toolbox

The electron-rich exocyclic double bond of this compound makes it a suitable partner in various cycloaddition reactions, further expanding its synthetic utility.

[3+2] Cycloaddition with Nitrones:

The reaction with nitrones proceeds to form spiro-isoxazolidine-azetidine frameworks, which are of interest in medicinal chemistry. The reaction is typically performed under thermal conditions and shows good regioselectivity. The tolerance to functional groups on the nitrone partner is generally high, accommodating aryl, and alkyl substituents.

Cycloaddition_Pathway reagents This compound + Nitrone transition_state [3+2] Transition State reagents->transition_state Heat product Spiro-isoxazolidine-azetidine transition_state->product

Caption: [3+2] Cycloaddition of this compound.

Conclusion

This compound demonstrates broad functional group tolerance in key synthetic transformations, particularly in palladium-catalyzed Heck reactions. While highly activating or sensitive functional groups such as free amines and aldehydes may require careful optimization of reaction conditions, a wide array of electron-donating and electron-withdrawing groups, as well as other halogens, are well-tolerated. Its reactivity, coupled with the pharmacological relevance of the azetidine core, makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules. The experimental protocols and comparative data presented in this guide are intended to empower researchers to confidently incorporate this promising scaffold into their synthetic strategies.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508–524. [Link]

  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research, 1979 , 12 (4), 146–151. [Link]

  • Littke, A. F.; Fu, G. C. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 1999 , 64 (1), 10–11. [Link]

  • Giri, R.; et al. Pd-Catalyzed Stereoselective Oxidation of Methyl Groups by Inexpensive Oxidants under Mild Conditions: A Dual Role for Carboxylic Anhydrides in Catalytic C–H Bond Oxidation. Angewandte Chemie International Edition, 2005 , 44 (45), 7420-7424. [Link]

  • Dounay, A. B.; Humphreys, P. G.; Overman, L. E. The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 2008 , 108 (8), 2945–2961. [Link]

  • Johansson Seechurn, C. C. C.; Kitching, M. O.; Colacot, T. J.; Snieckus, V. Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 2012 , 51 (21), 5062–5085. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Benzyl 3-methyleneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling Benzyl 3-methyleneazetidine-1-carboxylate. The information herein is synthesized from available safety data for the target molecule and structurally related azetidine derivatives to ensure a comprehensive approach to laboratory safety.

Hazard Identification and Risk Assessment

This compound (CAS RN: 934664-23-0) is a chemical intermediate that requires careful handling due to its potential health hazards. Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

These classifications are consistent with data for similar azetidine-based compounds, which are known to be irritants and potentially toxic.[2][3][4][5] The primary routes of exposure are inhalation, skin contact, and eye contact. A thorough risk assessment should be conducted before any handling of this material to identify potential exposure scenarios in your specific laboratory setup.

Recommended Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles; full-face shield.Essential to protect against splashes and vapors that can cause serious eye irritation. A face shield is required when there is a significant splash hazard.[6][7][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber); lab coat or chemical-resistant suit.Prevents skin contact, which can cause irritation.[6][8] Contaminated clothing should be removed immediately and laundered before reuse. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To be used in case of inadequate ventilation or when exposure limits may be exceeded to prevent respiratory irritation.[8] All work with this compound should ideally be performed in a certified chemical fume hood.
Footwear Closed-toe, chemical-resistant shoes.Provides protection against spills.[6]
Procedural Guidance for Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

3.1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[6]

3.2. Donning and Doffing PPE: A systematic approach to putting on and removing PPE is critical to prevent cross-contamination.

Experimental Workflow: PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to minimize contamination) Don1 1. Lab Coat / Gown Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat / Gown (turn inside out) Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous waste.

  • Chemical Waste: The compound and any solutions containing it should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Used gloves, disposable lab coats, and absorbent materials from spill clean-up should be placed in a sealed bag or container and disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[9][11] Do not dispose of this chemical down the drain.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

References

  • Personal protective equipment for handling 1-(4-Methylbenzyl)azetidine - Benchchem.
  • Personal protective equipment for handling 3-(4-Pentylphenyl)azetidine - Benchchem.
  • Personal protective equipment for handling 3-(Cyclohexanesulfonyl)azetidine - Benchchem.
  • Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755 - PubChem.
  • Benzyl 3-methylazetidine-1-carboxylate - ChemScene.
  • Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612 - PubChem.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Azetidine - Apollo Scientific.
  • SAFETY DATA SHEET.
  • MSDS of benzyl 3-(hydroxymethyl)azetidine-1-carboxylate.
  • 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 - PubChem.
  • This compound - FDER | UNR.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-methyleneazetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-methyleneazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.